molecular formula C6H9N3 B1437431 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine CAS No. 67139-22-4

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

Cat. No.: B1437431
CAS No.: 67139-22-4
M. Wt: 123.16 g/mol
InChI Key: VCZBRPRKZKPDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine (CAS 67139-22-4) is a versatile bicyclic heterocyclic compound with the molecular formula C6H9N3 and a molecular weight of 123.16 g/mol. It serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry, particularly for developing novel antimicrobial agents . Research demonstrates that carbohydrazide derivatives of this core structure exhibit excellent in vitro antibacterial activity against both Gram-negative and Gram-positive bacteria, including E. coli and S. aureus , with some compounds showing zones of inhibition comparable to or exceeding the standard drug Norfloxacin . The imidazo[1,2-a]pyrimidine pharmacophore is also of significant interest for its analgesic, antipyretic, and anti-inflammatory properties . Furthermore, this scaffold is being explored in neuroscience research, as some related compounds are investigated for their potential to reduce neurotoxic injury following events like stroke or cardiac arrest . The compound has a density of 1.33 g/cm³ and a melting point of 106-109°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-7-6-8-3-5-9(6)4-1/h3,5H,1-2,4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZBRPRKZKPDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=CN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498292
Record name 1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67139-22-4
Record name 1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure and chemical properties have led to its incorporation into a variety of biologically active molecules, including antimicrobial, analgesic, and anti-inflammatory agents.[1] This guide provides a comprehensive overview of the core synthetic strategies for constructing this bicyclic system, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of these synthetic routes, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols for key methodologies. The aim is to furnish a practical and authoritative resource that enables the efficient and reliable synthesis of this valuable heterocyclic core.

Introduction: The Significance of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Core

The fusion of an imidazole and a pyrimidine ring to form the imidazo[1,2-a]pyrimidine system creates a nitrogen-rich heterocyclic structure with diverse pharmacological potential.[2] The partially saturated tetrahydro- variant, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, offers a distinct conformational flexibility compared to its aromatic counterpart, which can be crucial for optimizing interactions with biological targets. This structural feature has been exploited in the development of novel therapeutic agents, making the efficient synthesis of this scaffold a key objective for synthetic and medicinal chemists. This guide will focus on the practical aspects of its synthesis, emphasizing robust and reproducible methodologies.

Key Synthetic Strategies

The construction of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core can be broadly approached through two primary strategies:

  • Strategy A: Formation of the imidazole ring onto a pre-existing tetrahydropyrimidine moiety.

  • Strategy B: Construction of the pyrimidine ring onto a pre-existing imidazole derivative.

The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Multi-step Synthesis from 2-Aminopyrimidine: A Stepwise Approach

A common and versatile method for the synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core and its derivatives begins with the commercially available 2-aminopyrimidine. This multi-step sequence involves the initial formation of the imidazo[1,2-a]pyrimidine system, followed by the reduction of the pyrimidine ring.

A representative synthetic scheme is the preparation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, which involves a six-step synthesis from 2-aminopyrimidine.[1] The initial steps to form the bicyclic core are crucial and are detailed below.

Mechanistic Rationale

The initial reaction involves a condensation reaction between 2-aminopyrimidine and a suitable three-carbon electrophile, such as 1,1,3-trichloroacetone. This is followed by an intramolecular cyclization to form the fused imidazole ring. The subsequent steps involve functional group manipulations and finally, a reduction of the pyrimidine ring to afford the tetrahydro- derivative. The reduction is typically achieved through catalytic hydrogenation.

Experimental Protocol: Synthesis of the Imidazo[1,2-a]pyrimidine Intermediate

This protocol outlines the initial steps toward the formation of the fused aromatic system, which is a precursor to the target tetrahydro- scaffold.

Step 1: Condensation of 2-Aminopyrimidine with 1,1,3-Trichloroacetone [3]

  • To a solution of 2-aminopyrimidine in ethanol, add sodium bicarbonate (NaHCO₃).

  • Add 1,1,3-trichloroacetone dropwise to the suspension at room temperature.

  • Reflux the reaction mixture for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter the solid.

  • The resulting solid is the HCl salt of the fused biheterocycle, which can be used in the next step with or without further purification.

Step 2: Hydrolysis to the Aldehyde [3]

  • Suspend the crude product from the previous step in water.

  • Add calcium carbonate (CaCO₃) to the suspension.

  • Reflux the mixture for 1 hour.

  • After cooling, the product can be isolated by filtration and purified by recrystallization.

Reduction of the Pyrimidine Ring

The final key transformation to obtain the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core is the reduction of the pyrimidine ring of the intermediate.

Step 3: Catalytic Hydrogenation [3]

  • Dissolve the imidazo[1,2-a]pyrimidine intermediate in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst to the solution.

  • Place the reaction mixture in a hydrogenation apparatus.

  • Pressurize the system with hydrogen gas (H₂) to 30 psi.

  • Stir the reaction at room temperature for 3 hours.

  • After the reaction is complete, carefully filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivative.

Workflow Diagram

Synthesis_Workflow Start 2-Aminopyrimidine Step1 Condensation with 1,1,3-trichloroacetone Start->Step1 Intermediate1 Imidazo[1,2-a]pyrimidine Intermediate Step1->Intermediate1 Step2 Catalytic Hydrogenation (Pd/C, H2) Intermediate1->Step2 End 5,6,7,8-Tetrahydroimidazo [1,2-a]pyrimidine Core Step2->End

Caption: A simplified workflow for the synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core starting from 2-aminopyrimidine.

Condensation of 2-Aminoimidazole with Dicarbonyl Compounds

An alternative and often more direct approach involves the reaction of a 2-aminoimidazole derivative with a suitable dicarbonyl compound or its equivalent. This strategy builds the pyrimidine ring onto the imidazole core.

Mechanistic Considerations

This approach typically proceeds through an initial Michael addition of the exocyclic amino group of 2-aminoimidazole to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused dihydropyrimidine ring. Subsequent reduction or tautomerization can lead to the desired tetrahydro- system. The regiochemistry of the cyclization is a key consideration in this approach.

Experimental Protocol: Reaction of 2-Aminoimidazole with N-substituted Maleimides[4]

This protocol describes the synthesis of N-substituted 7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamides.

  • Combine 2-aminoimidazole hemisulfate, an N-substituted maleimide, and sodium acetate in isopropanol.

  • Boil the reaction mixture for 1 hour.

  • The product precipitates from the reaction mixture upon cooling.

  • Filter the precipitate and wash with water.

  • Recrystallize the product from a mixture of DMF and isopropanol.

Reaction Mechanism Diagram

Reaction_Mechanism cluster_0 Michael Addition cluster_1 Intramolecular Cyclization cluster_2 Proton Transfer/Tautomerization 2-Aminoimidazole 2-Aminoimidazole Intermediate_A Intermediate_A 2-Aminoimidazole->Intermediate_A + N-substituted maleimide Cyclized_Intermediate Cyclized_Intermediate Intermediate_A->Cyclized_Intermediate Final_Product 7-Oxo-5,6,7,8-tetrahydroimidazo [1,2-a]pyrimidine derivative Cyclized_Intermediate->Final_Product [H+]

Caption: A generalized mechanism for the reaction of 2-aminoimidazole with an α,β-unsaturated dicarbonyl compound.

Summary of Synthetic Routes and Key Parameters

Starting Material Key Reagents Core Strategy Typical Reaction Conditions Advantages Disadvantages Reference
2-Aminopyrimidine1,1,3-Trichloroacetone, Pd/C, H₂Building the imidazole ring first, then reductionReflux, then hydrogenation at 30 psiVersatile for introducing substituents on the imidazole ringMulti-step process[1][3]
2-Aminoimidazole hemisulfateN-substituted maleimides, Sodium acetateBuilding the pyrimidine ringBoiling in isopropanol for 1 hourMore direct route, good yieldsLimited by the availability of suitable dicarbonyl precursors[4]

Conclusion and Future Perspectives

The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core is achievable through several reliable synthetic routes. The choice between a multi-step approach starting from 2-aminopyrimidine or a more convergent strategy utilizing 2-aminoimidazole depends on the specific synthetic goals and available resources. The methodologies presented in this guide provide a solid foundation for researchers to access this important heterocyclic scaffold.

Future research in this area will likely focus on the development of more atom-economical and environmentally benign synthetic methods, such as one-pot multi-component reactions.[2][5] Additionally, the exploration of novel catalytic systems for the key bond-forming reactions could lead to more efficient and selective syntheses of functionalized 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives for drug discovery programs.

References

  • Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... - ResearchGate. Available at: [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. Available at: [Link]

  • (PDF) Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives - ResearchGate. Available at: [Link]

  • Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues (A Review) | Scilit. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available at: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021 - DergiPark. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available at: [Link]

  • Matiichuk, V., Gzella, A., & Lesyk, R. (2021). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Scientific reports, 11(1), 21749. Available at: [Link]

  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... - ResearchGate. Available at: [Link]

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine|67139-22-4 - MOLBASE. Available at: [Link]

  • Efficient One-pot Three-component Synthesis of 7-Oxo-1,7,8,8a-tetrahydroimidazo[1,2- a ]pyrimidines - ResearchGate. Available at: [https://www.researchgate.net/publication/250044561_Efficient_One-pot_Three-component_Synthesis_of_7-Oxo-1788a-tetrahydroimidazo12-a]pyrimidines]([Link])

  • Microwave-assisted synthesis of substituted 2-amino-1H-imidazoles from imidazo[1,2-a]pyrimidines. Available at: [Link]

  • 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine - Chongqing Chemdad Co. ,Ltd. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][6]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC - NIH. Available at: [Link]

  • Synthesis of New 5-amino-7-(aryl)-1,2,3,7-tetrahydro-8-nitroimidazo[1,2-a]pyridine. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine (CAS: 67139-22-4), a heterocyclic compound of significant interest in medicinal chemistry. As a key pharmaceutical intermediate, a thorough understanding of its properties is paramount for researchers, scientists, and drug development professionals. This document synthesizes experimental data and computational predictions, covering structural, thermodynamic, and stability parameters. Furthermore, it outlines validated, step-by-step experimental protocols for the precise determination of these properties, grounding the discussion in both theoretical principles and practical application. The guide is structured to serve as an authoritative reference for optimizing the use of this scaffold in research and development endeavors.

Introduction to a Privileged Scaffold

The Imidazo[1,2-a]pyrimidine Core: A Locus of Biological Activity

The imidazo[1,2-a]pyrimidine ring system is a fused heterocyclic scaffold recognized as a "privileged" structure in medicinal chemistry.[1][2] Its bioisosteric relationship to natural purine bases allows it to interact with a wide array of biological targets. Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antifungal properties.[1][2][3] This versatility has made it a focal point for the development of novel therapeutic agents.

Profile of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine is the saturated analog of the parent aromatic system. This saturation imparts significant conformational flexibility, which can be crucial for optimizing binding interactions with target proteins. It serves as a vital heterocyclic organic intermediate in the synthesis of more complex and substituted derivatives.[4][5][6][7] A precise characterization of its fundamental physicochemical properties is therefore not merely academic; it is a critical prerequisite for its effective use in synthetic chemistry, process development, and the rational design of new drug candidates.

Molecular Structure and Core Properties

Chemical Identity and Structure

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine is identified by the CAS Number 67139-22-4.[4][5][8] Its molecular structure consists of a fused imidazole and a tetrahydropyrimidine ring.

Caption: 2D Structure of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties compiled from various chemical databases and literature sources.

PropertyValueSource(s)
Molecular Formula C₆H₉N₃[4][5][8]
Molecular Weight 123.16 g/mol [4][8][9]
Appearance Yellow to brown solid[6]
Melting Point 106-109 °C[4][6][10]
Boiling Point 204 °C[4][6][10]
Density 1.33 g/cm³[4][6][10]
Flash Point 77 °C[4][6][10]
pKa (Predicted) 9.73 ± 0.20[4][6][7]
XLogP3-AA (Computed) 0.4[8]
Vapor Pressure 0.00461 mmHg at 25°C[4]
Refractive Index 1.689[4]

In-Depth Analysis of Key Parameters

Ionization Constant (pKa)

The predicted pKa of 9.73 is a critical parameter for drug development, as it dictates the charge state of the molecule at physiological pH (~7.4).[4][6][7] With a pKa in this range, the compound will be predominantly protonated and positively charged in most biological environments. This has profound implications for its solubility, membrane permeability, and potential interactions with negatively charged biological macromolecules. The most basic nitrogen atom is expected to be the sp²-hybridized nitrogen in the pyrimidine ring that is not part of the bridgehead, due to the availability of its lone pair for protonation.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a cornerstone of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The computationally derived XLogP3-AA value of 0.4 suggests that the molecule possesses a balanced hydrophilic-lipophilic character.[8] This value indicates a moderate affinity for both aqueous and lipid environments, a desirable trait for oral bioavailability, as it suggests the molecule may be able to dissolve in the aqueous environment of the gastrointestinal tract while also being capable of passive diffusion across lipid-rich cell membranes.

Solubility
Solid-State Properties

The compound is a solid at room temperature with a defined melting point range of 106-109°C.[4][6][10] This relatively sharp range suggests a crystalline material. The potential for polymorphism—the ability to exist in multiple crystal forms—has not been explored in the available literature. Polymorph screening is a critical step in pharmaceutical development, as different polymorphs can exhibit different solubilities, stabilities, and bioavailability.

Stability and Handling

Proper storage and handling are essential to maintain the integrity of the compound. It is recommended to store 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C).[4][6][10] These conditions are indicative of potential sensitivity to atmospheric oxygen or moisture, which could lead to degradation over time. Standard laboratory personal protective equipment, including gloves and safety glasses, should be employed, as the compound is classified as an irritant.[8]

Experimental Protocols for Physicochemical Characterization

To move beyond predicted values and obtain robust, publication-quality data, validated experimental methods are required. The following section details the standard operating procedures for characterizing the key physicochemical properties of this compound.

Characterization Workflow

Caption: Experimental workflow for comprehensive physicochemical characterization.

Protocol: pKa Determination by Potentiometric Titration
  • Rationale: This method directly measures changes in pH as a function of added acid or base, providing a highly accurate determination of the ionization constant. It is considered the gold standard for pKa measurement.

  • Methodology:

    • Preparation: Accurately weigh approximately 5-10 mg of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine and dissolve it in a known volume (e.g., 50 mL) of deionized water, potentially with a small amount of co-solvent (e.g., methanol) if aqueous solubility is low.

    • Instrumentation: Calibrate a pH meter with standard buffers (pH 4, 7, 10) at the experimental temperature (25 °C).

    • Titration: Place the solution in a jacketed beaker to maintain constant temperature. Begin stirring and record the initial pH. Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL) using an auto-titrator or a calibrated burette.

    • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

    • Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by fitting the data to the Henderson-Hasselbalch equation.

Protocol: LogP Determination by Shake-Flask Method (OECD 107)
  • Rationale: This classic method directly measures the partitioning of a solute between two immiscible phases (n-octanol and water), providing a direct, empirical value for lipophilicity.

  • Methodology:

    • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and allowing the layers to separate.

    • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase. The concentration should be below the limit of solubility and allow for accurate quantification.

    • Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound (e.g., 5 mL of each).

    • Equilibration: Shake the tube at a constant temperature (25 °C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

    • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

    • Quantification: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculation: Calculate LogP as: LogP = log ( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ ).

Protocol: Crystal Structure by Single-Crystal X-ray Diffraction
  • Rationale: This is the only technique that provides an unambiguous, three-dimensional map of atomic positions in the solid state. This information is definitive for confirming structure, stereochemistry, and understanding intermolecular interactions (crystal packing).

  • Methodology:

    • Crystal Growth: Grow single crystals of sufficient size and quality. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture).

    • Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.

    • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. The instrument rotates the crystal and collects the intensity and position of thousands of these reflections.

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The atomic positions are determined (solved) using computational methods and then optimized (refined) to achieve the best fit with the experimental data.

    • Analysis: The final model provides precise bond lengths, bond angles, and details of the crystal packing, which can be visualized and analyzed.

Conclusion

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine is a molecule of significant synthetic and medicinal potential. Its physicochemical profile—characterized by a basic pKa, balanced lipophilicity, and solid-state nature—provides a solid foundation for its application as a pharmaceutical intermediate. The predicted values serve as excellent starting points, but for rigorous drug development programs, the experimental validation of these parameters using the protocols outlined herein is essential. Future work should focus on obtaining high-resolution crystal structures to understand solid-state packing and performing detailed solubility and stability studies under pharmaceutically relevant conditions.

References

  • 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine - ChemBK. (2024). ChemBK. [Link]

  • Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... - ResearchGate. (n.d.). ResearchGate. [Link]

  • 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine - PubChem. (n.d.). PubChem. [Link]

  • (PDF) Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives - ResearchGate. (2018). ResearchGate. [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (2018). MedCrave. [Link]

  • 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine - Chongqing Chemdad Co., Ltd. (n.d.). Chemdad. [Link]

  • 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine - PubChem. (n.d.). PubChem. [Link]

Sources

Whitepaper: The 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core is a notable heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure and synthetic tractability make it a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets. This guide provides an in-depth exploration of the multifaceted mechanisms of action associated with derivatives of this scaffold, ranging from antimicrobial and anticancer to antioxidant activities. We will dissect the structure-activity relationships that govern its diverse pharmacology and provide validated experimental protocols for researchers aiming to investigate and harness the therapeutic potential of this versatile chemical entity.

The Emergence of a Privileged Scaffold

In the landscape of drug discovery, identifying molecular frameworks that can be systematically modified to interact with a wide array of biological targets is a paramount objective. The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine nucleus represents such a framework. It is a fused bicyclic system containing a bridgehead nitrogen atom, which imparts a specific conformational rigidity that is often advantageous for high-affinity binding to protein targets.[1]

This scaffold is a bioisostere of purine bases, suggesting a potential for interaction with the numerous enzymes and receptors that recognize purinergic structures.[2] Its derivatives have been investigated for a wide spectrum of pharmacological properties, including anxiolytic, anticonvulsant, anti-inflammatory, and antimicrobial effects.[2][3][4]

Caption: The core chemical structure of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine.

A Spectrum of Biological Activities: Mechanism through Derivatization

The therapeutic action of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold is not monolithic; rather, it is a direct function of the chemical moieties appended to its core. This derivatization dictates the ultimate biological target and mechanism of action.

Antimicrobial and Antifungal Action

A significant body of research has demonstrated the potent antimicrobial and antifungal properties of various derivatives.[3][4][5][6]

  • Observed Effects: Synthesized derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger.[3][6][7] For instance, certain hydrazone derivatives exhibited excellent antibacterial activity, with zones of inhibition ranging from 22-33 mm against various bacterial strains.[3]

  • Postulated Mechanism - CYP51 Inhibition: For antifungal activity, molecular docking studies have suggested that these compounds may act as inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[2] This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The (S)-isomers of these compounds are predicted to be the more potent inhibitors.[2]

  • Structure-Activity Relationship (SAR):

    • Electron-withdrawing groups (e.g., halogens) on substituted aromatic rings tend to increase antimicrobial and antifungal activity.[5][6]

    • Electron-releasing groups have been shown to enhance activity against specific strains like E. coli.[6][7]

    • The position of substituents is crucial; for instance, substitution at the C-5 position of the pyrimidine ring appears to favor inhibitory activity, whereas substitution at C-6 can be detrimental.[2]

Anticancer Activity

Derivatives of the parent scaffold, imidazo[1,2-a]pyrimidine, have been developed as potent inhibitors of protein kinases, which are key regulators of cellular growth and proliferation and are often dysregulated in cancer.

  • Observed Effects: Certain derivatives have demonstrated significant growth inhibition in cancer cell lines, such as the human breast cancer cell line (MCF-7).[6][7] Compound 23 in one study displayed a GI50 value of 34.78, indicating potent anticancer activity.[6]

  • Mechanism - Kinase Inhibition: While specific kinase targets for the 5,6,7,8-tetrahydro derivatives are still under broad investigation, related imidazo[1,2-a]pyrimidin-5(1H)-ones have been rationally designed as selective inhibitors of the β-isoform of phosphatidylinositol 3-kinase (PI3K).[8] The PI3K pathway is a central signaling node for cell survival and proliferation. Additionally, related imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines have been synthesized as covalent inhibitors of Fibroblast Growth Factor Receptor (FGFR), showing efficacy in liver cancer models.[9] It is highly probable that the anticancer effects of the tetrahydro-derivatives are also mediated through the inhibition of such critical oncogenic kinases.

  • Structure-Activity Relationship (SAR):

    • The presence of electron-withdrawing groups on appended aromatic rings generally enhances anticancer activity.[6][7]

    • For FGFR inhibitors, an acrylamide covalent warhead was incorporated to form an irreversible bond with a cysteine residue in the kinase domain, leading to potent inhibition.[9]

SAR_Summary cluster_Antimicrobial Antimicrobial/Antifungal Activity cluster_Anticancer Anticancer Activity cluster_Antioxidant Antioxidant Activity Core 5,6,7,8-Tetrahydroimidazo [1,2-a]pyrimidine Core Antimicrobial_EWG Electron-Withdrawing Groups (e.g., -Cl, -F, -NO2) ↑ Activity Core->Antimicrobial_EWG Antimicrobial_ERG Electron-Releasing Groups (e.g., -OCH3, -CH3) ↑ Activity (E. coli) Core->Antimicrobial_ERG Anticancer_EWG Electron-Withdrawing Groups ↑ Activity Core->Anticancer_EWG Covalent_Warhead Covalent Warheads (e.g., Acrylamide) ↑ Kinase Inhibition Core->Covalent_Warhead Antioxidant_ERG Electron-Releasing Groups ↑ Activity Core->Antioxidant_ERG

Caption: Generalized Structure-Activity Relationship (SAR) for the scaffold.

Antioxidant Properties

Oxidative stress is implicated in a multitude of chronic diseases. Several synthesized derivatives have been identified as potent antioxidant agents.

  • Observed Effects: Using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures radical scavenging ability, compounds have shown excellent antioxidant activity, with some exhibiting lower IC50 values than the standard, ascorbic acid.[6] For example, compound 2 in a study showed an IC50 of 46.31.[6]

  • Mechanism of Action: The likely mechanism involves the donation of a hydrogen atom from the compound to stabilize free radicals. The presence of electron-donating groups on the molecule can enhance this ability by increasing the electron density and facilitating hydrogen donation.

  • Structure-Activity Relationship (SAR): The presence of electron-releasing groups (e.g., methoxy) on the substituted aldehyde moiety was found to enhance the antioxidant activity of the synthesized compounds.[6][7]

A Deeper Mechanistic Insight: Targeting Kinase Signaling

The anticancer activity of imidazo[1,2-a]pyrimidine derivatives warrants a closer examination of their interaction with kinase signaling pathways. The PI3K/AKT/mTOR pathway is a frequently activated signaling route in human cancers, making it a prime target for therapeutic intervention.

Kinase_Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->RTK inhibits Inhibitor->PI3K inhibits

Caption: Simplified PI3K signaling pathway targeted by Imidazo[1,2-a]pyrimidine derivatives.

Derivatives of this class, such as the imidazo[1,2-a]pyrimidin-5(1H)-ones, have been specifically designed to bind to the ATP-binding pocket of PI3Kβ.[8] This competitive inhibition prevents the phosphorylation of PIP2 to PIP3, a critical step in activating downstream pro-survival signals like AKT and mTOR. By blocking this pathway, these compounds can effectively halt the uncontrolled growth and proliferation of cancer cells, particularly in tumors with genetic alterations like PTEN deletion, which leads to hyperactivation of the PI3K pathway.[8]

Validated Experimental Protocols for Mechanistic Studies

To facilitate further research and validation, this section provides step-by-step methodologies for key assays used to characterize the biological activities of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives.

Protocol: In Vitro Antimicrobial Susceptibility (Tube Dilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the bacterial or fungal strain in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Serial Dilution: In a series of sterile test tubes, perform a two-fold serial dilution of the test compound with the broth to achieve a range of concentrations.

  • Inoculation: Add a standardized volume of the microbial inoculum to each tube.

  • Controls: Include a positive control tube (broth + inoculum, no compound) and a negative control tube (broth only).

  • Incubation: Incubate the tubes at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol: DPPH Radical Scavenging Assay

This assay quantifies the antioxidant capacity of a compound.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid).

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting inhibition percentage against compound concentration.[6]

Protocol: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

The SRB assay is a reliable method for determining cell density, based on the measurement of cellular protein content, and is used to assess the cytotoxic potential of a compound.[10]

  • Cell Plating: Seed cancer cells (e.g., MCF-7) in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Discard the medium and fix the cells with cold trichloroacetic acid (TCA). Incubate for 1 hour at 4°C, then wash with water.

  • Staining: Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the bound dye with 10 mM Tris base solution.

  • Measurement: Read the absorbance at 515 nm. The absorbance is proportional to the number of living cells. The GI50 (Growth Inhibition 50%) value can then be calculated.

SRB_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compound (Serial Dilutions) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Fix Cells (Trichloroacetic Acid) C->D E 5. Stain with SRB Dye D->E F 6. Wash unbound dye E->F G 7. Solubilize bound dye (Tris Base) F->G H 8. Read Absorbance (515 nm) G->H I Calculate GI50 H->I

Caption: Experimental workflow for the Sulforhodamine B (SRB) antiproliferative assay.

Future Directions and Therapeutic Outlook

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives make it a highly attractive starting point for the development of novel therapeutics.

Future research should focus on:

  • Target Deconvolution: Identifying the specific molecular targets for derivatives that show potent phenotypic effects (e.g., antimicrobial, anticancer) but whose precise mechanism is unknown.

  • Selectivity Profiling: For kinase-inhibiting derivatives, comprehensive profiling against a panel of kinases is essential to ensure selectivity and minimize off-target effects.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

By leveraging the foundational knowledge of this scaffold's structure-activity relationships and mechanisms of action, the scientific community is well-positioned to develop next-generation therapies for a range of human diseases.

References

  • DergiPark. (2017). 3D quantitative structure activity relationship of tetrahydroimidazo[1,2-a] pyrimidine as antimicrobial agents. Marmara Pharmaceutical Journal, 21(3), 644-653. [Link]

  • Rani, P., et al. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. Chemistry Central Journal, 11(1), 9. [Link]

  • Matiichuk, V., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Advances, 14, 1-15. [Link]

  • Kethireddy, V., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. Medicinal Chemistry Research, 24(10), 3747-3756. [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... [Link]

  • Oh, S., et al. (2012). Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(6), 2230-2234. [Link]

  • ResearchGate. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. [Link]

  • SciSpace. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. [Link]

  • Jo, A., et al. (2025). Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. European Journal of Medicinal Chemistry, 282, 117047. [Link]

  • Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry, 7(9), 888-899. [Link]

Sources

biological activity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Derivatives

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are foundational to modern drug discovery, and among them, the imidazo[1,2-a]pyrimidine core stands out as a "privileged scaffold."[1][2] Its structural resemblance to natural purine bases allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological properties.[3] This versatility is evidenced by its presence in investigational drugs such as the anxiolytics divaplon and fasiplon.[1][3]

While the aromatic imidazo[1,2-a]pyrimidine system has been extensively studied, its saturated counterpart, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core, has emerged as a distinct and highly promising platform for therapeutic innovation. The introduction of a saturated pyrimidine ring imparts a three-dimensional character to the molecule, which can significantly alter its binding affinities and pharmacokinetic properties. Notably, this scaffold has been specifically highlighted for its potential to mitigate neurotoxic injury following events like ischemia or anoxia, pointing towards a unique therapeutic niche.[4]

This technical guide offers a comprehensive exploration of the diverse biological activities associated with 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives. We will delve into the key synthetic strategies that enable chemical diversity, examine the evidence supporting their antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities, and synthesize the structure-activity relationships that guide future drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this remarkable heterocyclic system.

Synthetic Strategies: The Gateway to Functional Diversity

The biological profile of a compound is inextricably linked to its chemical structure. The synthesis of a diverse library of derivatives is therefore the first critical step in exploring the therapeutic potential of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold. A prevalent and effective strategy involves a multi-step sequence starting from commercially available 2-aminopyrimidine.[5][6] This approach allows for the systematic introduction of various functional groups, enabling a thorough investigation of structure-activity relationships (SAR).

A representative workflow often involves the initial formation of the imidazo[1,2-a]pyrimidine core, followed by functionalization and subsequent hydrogenation of the pyrimidine ring to yield the desired tetrahydro derivatives.[1][6] These core structures can then be further elaborated, for instance, by converting an ester group into a carbohydrazide, which serves as a versatile handle for condensation with a wide range of aromatic aldehydes to produce bioactive hydrazones.[5][7]

cluster_synthesis Generalized Synthetic Workflow 2-Aminopyrimidine 2-Aminopyrimidine Imidazo[1,2-a]pyrimidine Core Imidazo[1,2-a]pyrimidine Core 2-Aminopyrimidine->Imidazo[1,2-a]pyrimidine Core Cyclization Carboxylic Acid Derivative Carboxylic Acid Derivative Imidazo[1,2-a]pyrimidine Core->Carboxylic Acid Derivative Oxidation Ester Derivative Ester Derivative Carboxylic Acid Derivative->Ester Derivative Esterification Saturated (Tetrahydro) Ester Saturated (Tetrahydro) Ester Ester Derivative->Saturated (Tetrahydro) Ester Hydrogenation (Pd/C) Carbohydrazide Intermediate Carbohydrazide Intermediate Saturated (Tetrahydro) Ester->Carbohydrazide Intermediate Hydrazinolysis Final Hydrazone Derivatives Final Hydrazone Derivatives Carbohydrazide Intermediate->Final Hydrazone Derivatives Condensation (Ar-CHO)

A generalized synthetic pathway for producing bioactive derivatives.

Other notable synthetic methodologies, such as the Biginelli condensation, have also been successfully employed to construct related tetrahydroimidazo[1,2-a]pyrimidine analogues, further expanding the chemical space available for biological screening.[8]

Antimicrobial Activity: A Response to Growing Resistance

The rise of multi-drug resistant microbial infections presents a critical global health challenge, necessitating an urgent search for new antimicrobial agents.[1][7] Derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine have demonstrated significant promise in this arena, exhibiting potent activity against a range of bacterial and fungal pathogens.[1][8]

Potent Antibacterial Effects

A series of hydrazone derivatives of this scaffold have shown particularly impressive antibacterial activity.[5][6] In vitro studies using the agar well diffusion method revealed that certain compounds exhibit broad-spectrum efficacy, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[4] The activity of these compounds was found to be comparable, and in some cases superior, to the standard antibiotic Norfloxacin.[5]

CompoundTarget OrganismTypeZone of Inhibition (mm)Norfloxacin (mm)
8d E. coliGram (-)30-3323
8e S. aureusGram (+)30-3321
8f P. aeruginosaGram (-)22-2523
8d S. pyogenesGram (+)22-2521
Data synthesized from Kethireddy et al., 2015.[4][5][6]

Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening

This self-validating protocol is a standard method for assessing the antimicrobial activity of test compounds.

  • Preparation: Prepare Mueller-Hinton agar plates and allow them to solidify under sterile conditions.

  • Inoculation: A standardized microbial inoculum (e.g., 0.5 McFarland standard) of the target bacterium is uniformly swabbed onto the surface of the agar.

  • Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar.

  • Compound Application: A fixed concentration of the test compound (e.g., 250 µg/mL dissolved in DMSO) is added to a well.[4] A negative control (DMSO) and a positive control (e.g., Norfloxacin) are added to separate wells.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Analysis: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antibacterial activity.

Promising Antifungal Activity

The antimicrobial profile of these derivatives extends to antifungal activity. Specific analogues have demonstrated significant efficacy against pathogenic fungi such as Candida albicans and Aspergillus niger.[8][9] Mechanistic insights from computational studies suggest a plausible mode of action. Molecular docking simulations comparing novel imidazo[1,2-a]pyrimidines to the clinically used antifungal drug voriconazole indicate that these compounds may exert their effect by targeting key fungal enzymes.[1][3]

Anticancer Potential: A Scaffold for Oncological Therapeutics

The search for novel, effective, and selective anticancer agents is a cornerstone of medicinal chemistry. Pyrimidine derivatives have long been recognized for their vital role in this field, and the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core is no exception.[8]

Studies have shown that specific derivatives possess potent antiproliferative activity against human cancer cell lines.[8][9] For instance, compound 23 from one study was identified as a promising hit against the human breast cancer cell line (MCF-7).[9]

CompoundCancer Cell LineActivity MetricValue
23 MCF-7 (Breast)GI₅₀34.78
Data from Rani et al., 2017.[9]

Structure-activity relationship studies in this context have revealed that the anticancer potency can be tuned by chemical modification. The presence of electron-withdrawing groups on the phenyl ring of the scaffold appears to enhance the cytotoxic activity against the MCF-7 cell line, providing a clear direction for future optimization.[8][9]

cluster_cancer Potential Anticancer Mechanisms Compound Imidazo[1,2-a]pyrimidine Derivative PI3K PI3K/Akt Pathway Compound->PI3K Inhibition Tubulin Tubulin Polymerization Compound->Tubulin Inhibition CDKs Cyclin-Dependent Kinases (CDKs) Compound->CDKs Inhibition Apoptosis Apoptosis PI3K->Apoptosis CellCycle Cell Cycle Arrest Tubulin->CellCycle CDKs->CellCycle

Potential cancer pathways targeted by related scaffolds.

Experimental Protocol: Sulforhodamine B (SRB) Assay

This assay is a reliable method for determining cell density and, by extension, the in vitro cytotoxicity of a compound.

  • Cell Plating: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the fixed cells are stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound stain is solubilized with a 10 mM Tris base solution.

  • Measurement: The optical density (absorbance) is read on a plate reader at approximately 515 nm. The GI₅₀ (Growth Inhibition 50%) value is calculated, representing the concentration at which cell growth is inhibited by 50%.

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a key pathological driver of numerous diseases. The imidazo[1,2-a]pyrimidine scaffold has been reported to possess significant anti-inflammatory and analgesic properties.[1][2] The mechanism underlying this activity is believed to be the inhibition of key inflammatory mediators.[2][10]

Derivatives of this class have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins.[2] Furthermore, their mechanism may involve the suppression of other critical inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) cascade, which controls the expression of cytokines and chemokines like TNF-α.[10][11]

cluster_inflammation Anti-inflammatory Mechanism Stimulus Inflammatory Stimulus (e.g., LPS) NFkB_Pathway NF-κB Pathway Stimulus->NFkB_Pathway COX2_Pathway COX-2 Enzyme Stimulus->COX2_Pathway Compound Imidazo[1,2-a]pyrimidine Derivative Compound->NFkB_Pathway Inhibition Compound->COX2_Pathway Inhibition Mediators Pro-inflammatory Mediators (TNF-α, Prostaglandins) NFkB_Pathway->Mediators COX2_Pathway->Mediators

Inhibition of pro-inflammatory signaling pathways.

Neuroprotective Effects: A Frontier for Neurological Disorders

Perhaps the most distinctive and compelling activity of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold is its neuroprotective potential.[4] Research has specifically indicated that compounds with this core structure are being investigated for their ability to reduce the neurotoxic damage that follows ischemic events, such as stroke or cardiac arrest.[4]

While direct mechanistic studies on these specific derivatives are ongoing, research on closely related structures provides valuable insights into potential pathways.

  • SIRT2 Inhibition: A tetrahydro-thieno-pyrimidine derivative was found to be a selective inhibitor of Sirtuin 2 (SIRT2), a deacetylase enzyme.[12] SIRT2 inhibition has emerged as a promising strategy for treating neurodegenerative conditions like Parkinson's disease, and this compound demonstrated a significant neuroprotective effect in a cellular model of the disease.[12]

  • BDNF Induction: Other pyrimidine derivatives have been shown to protect neurons from cell death by inducing the expression of Brain-Derived Neurotrophic Factor (BDNF).[13] BDNF is a crucial protein that supports the survival, growth, and differentiation of neurons. The neuroprotective effect of these compounds was suppressed by an anti-BDNF antibody, confirming the causal link.[13]

cluster_neuro Potential Neuroprotective Pathways Compound Tetrahydroimidazo[1,2-a] -pyrimidine Derivative SIRT2 SIRT2 Inhibition Compound->SIRT2 BDNF BDNF Induction Compound->BDNF Protection Neuronal Survival & Protection SIRT2->Protection BDNF->Protection

Potential mechanisms underlying neuroprotective effects.

Structure-Activity Relationship (SAR) Summary

The collective data from various biological assays allow for the formulation of an initial SAR framework. This framework is essential for guiding the rational design of next-generation compounds with enhanced potency and selectivity.

  • For Antimicrobial Activity: The presence of a hydrazone moiety is critical. Substitutions on the appended aromatic ring significantly modulate activity, with electron-releasing groups potentially enhancing antibacterial efficacy against certain strains.[8][9]

  • For Anticancer Activity: Potency against the MCF-7 breast cancer line is improved by the presence of electron-withdrawing groups on the aromatic substituents.[8][9] This suggests that electronic properties play a key role in the compound's interaction with its biological target.

  • For Antioxidant Activity: Certain substitutions can impart significant antioxidant properties, as demonstrated by compounds showing low IC₅₀ values in DPPH assays.[8][9]

Conclusion and Future Directions

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold represents a versatile and highly valuable platform in medicinal chemistry. The accumulated evidence robustly demonstrates its potential to yield derivatives with potent and diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and, most notably, neuroprotective effects. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.

Future research should focus on several key areas:

  • Library Expansion: Synthesizing a broader and more diverse range of derivatives to more deeply probe the structure-activity relationships for each biological target.

  • Mechanistic Elucidation: Conducting in-depth biological studies to precisely identify the molecular targets and signaling pathways responsible for the observed effects, particularly for neuroprotection.

  • In Vivo Validation: Advancing the most promising lead compounds from in vitro assays into preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.

By continuing to explore this privileged scaffold, the scientific community is well-positioned to develop novel and effective therapeutic agents for a host of challenging diseases.

References

  • Kethireddy, S. et al. (2015). Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... ResearchGate. Available at: [Link]

  • Kethireddy, S. et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. CORE. Available at: [Link]

  • Kethireddy, S. et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. ResearchGate. Available at: [Link]

  • Kethireddy, S. et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. PubMed. Available at: [Link]

  • Kethireddy, S. et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. PubMed Central. Available at: [Link]

  • (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. Available at: [Link]

  • (2021). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Taylor & Francis Online. Available at: [Link]

  • Rani, P. et al. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. PubMed Central. Available at: [Link]

  • Rani, P. et al. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • (2015). The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4][7]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. PubMed. Available at: [Link]

  • (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Available at: [Link]

  • Altaher, A. M. H. et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy. Available at: [Link]

  • (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]

  • (2000). Possible involvement of induction of brain-derived neurotrophic factor in the neuroprotective effect of a 5-phenylpyrimidine derivative. PubMed. Available at: [Link]

Sources

The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core is a fascinating and medicinally significant heterocyclic scaffold. Its unique three-dimensional structure and synthetic accessibility have positioned it as a "privileged scaffold" in modern drug discovery. This guide provides a comprehensive overview of the discovery and historical development of this important chemical entity, intended for researchers, scientists, and drug development professionals. We will delve into the foundational synthetic strategies, the evolution of more sophisticated methodologies, and the key therapeutic applications that have driven its exploration.

Introduction: The Emergence of a Versatile Scaffold

Nitrogen-containing fused heterocyclic compounds are of paramount importance in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among these, the imidazo[1,2-a]pyrimidine scaffold has garnered significant attention for its broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The partially saturated derivative, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, represents a crucial evolution of this parent scaffold. The introduction of a saturated pyrimidine ring imparts a three-dimensional character to the otherwise planar aromatic system, allowing for more specific and nuanced interactions with biological targets.

This guide will trace the historical trajectory of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold, from its conceptual origins in classical heterocyclic chemistry to its current status as a key building block in the development of novel therapeutics.

Historical Development: From Aromatic Precursors to a Saturated Core

The history of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold is intrinsically linked to its aromatic counterpart, imidazo[1,2-a]pyrimidine. The foundational chemistry for this class of compounds was laid in the early 20th century with the discovery of the Chichibabin reaction.

The Chichibabin Reaction: A Gateway to Imidazo[1,2-a]pyrimidines

First reported by Aleksei Chichibabin in 1914, the Chichibabin reaction provides a direct method for the amination of nitrogen-containing heterocycles.[3] While initially focused on pyridine, this reaction was later adapted for the synthesis of imidazo[1,2-a]pyrimidines. The classical approach involves the condensation of a 2-aminopyrimidine with an α-haloketone.[3] This method, while historically significant, often requires harsh reaction conditions.

The general mechanism of the Chichibabin-type synthesis of the imidazo[1,2-a]pyrimidine core is a cornerstone of its early development.

G cluster_0 Chichibabin-type Synthesis 2-Aminopyrimidine 2-Aminopyrimidine SN2_Reaction S N 2 Reaction 2-Aminopyrimidine->SN2_Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->SN2_Reaction Intermediate Intermediate SN2_Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine Cyclization->Imidazo[1,2-a]pyrimidine

Caption: Foundational Chichibabin-type synthesis of the imidazo[1,2-a]pyrimidine core.

The Advent of the Tetrahydro Scaffold: Catalytic Hydrogenation

With a robust method for the synthesis of the aromatic imidazo[1,2-a]pyrimidine core established, the logical next step in expanding the chemical space was the exploration of its reduced derivatives. The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold was likely first accessed through the catalytic hydrogenation of the corresponding aromatic precursor.

This reduction of the pyrimidine ring is a critical step in the history of this scaffold, as it unlocks the door to a new class of compounds with distinct physicochemical and biological properties. Early methods would have employed standard hydrogenation catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[2] A notable discovery in this area was the partial reduction of the imidazole ring during the hydrogenation of imidazo[1,2-a]pyrimidine, highlighting the nuanced reactivity of this heterocyclic system.[4]

Evolution of Synthetic Methodologies

While the classical two-step approach of Chichibabin-type condensation followed by hydrogenation remains a viable route, the demand for more efficient and diverse synthetic methods has driven the development of novel strategies.

Multi-Step Synthesis from Commercially Available Starting Materials

A common and versatile approach to constructing the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold involves a multi-step sequence starting from readily available 2-aminopyrimidine. This method allows for the introduction of various substituents and functional groups, enabling the creation of diverse chemical libraries for drug discovery.

A representative synthetic scheme is outlined below:

G cluster_1 Multi-Step Synthesis Workflow Start 2-Aminopyrimidine Step1 Condensation with 1,1,3-trichloroacetone Start->Step1 a Step2 Hydrolysis Step1->Step2 b Step3 Oxidation Step2->Step3 c Step4 Esterification Step3->Step4 d Step5 Catalytic Hydrogenation (e.g., 10% Pd-C, H2) Step4->Step5 e Product 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Derivative Step5->Product

Caption: A typical multi-step synthetic workflow for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives.

Experimental Protocol: Representative Multi-Step Synthesis [2]

  • Step a: Condensation: 2-Aminopyrimidine is reacted with 1,1,3-trichloroacetone in the presence of a base such as sodium bicarbonate in ethanol at reflux.

  • Step b: Hydrolysis: The resulting intermediate is hydrolyzed using a mild base like calcium carbonate in water at reflux.

  • Step c: Oxidation: The aldehyde formed is oxidized to a carboxylic acid using an oxidizing agent such as Oxone® in dimethylformamide.

  • Step d: Esterification: The carboxylic acid is esterified, for example, by refluxing in ethanol with a catalytic amount of sulfuric acid.

  • Step e: Catalytic Hydrogenation: The aromatic ester is then subjected to catalytic hydrogenation using 10% palladium on carbon under a hydrogen atmosphere (e.g., 30 psi) in ethanol to yield the desired 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine ester.

Modern Synthetic Innovations

More recent advancements in synthetic organic chemistry have been applied to the synthesis of this scaffold, aiming to improve efficiency, yield, and environmental friendliness. These include:

  • Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the condensation and cyclization steps.

  • Multi-component reactions: One-pot, multi-component reactions are being developed to construct the core scaffold in a single step from simple starting materials, increasing atom economy and reducing waste.

  • Novel catalytic systems: The exploration of new catalysts, including gold nanoparticles, is opening up new avenues for the synthesis of imidazo[1,2-a]pyrimidines and their derivatives under milder conditions.[5]

Therapeutic Significance and Applications

The sustained interest in the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold is a direct result of its proven and potential therapeutic applications. The three-dimensional nature of the saturated ring allows for precise orientation of substituents to interact with biological targets, making it a valuable scaffold in drug design.

Therapeutic Area Biological Target/Mechanism of Action Key Findings
Antimicrobial Inhibition of bacterial cell wall synthesis or other essential cellular processes.Derivatives have shown excellent activity against both Gram-positive and Gram-negative bacteria.[2]
Antifungal Disruption of fungal cell membrane integrity or inhibition of essential enzymes.Certain derivatives exhibit potent antifungal activity, comparable to existing clinical drugs.[1]
Anticancer Inhibition of protein kinases, topoisomerases, or induction of apoptosis.The scaffold has been incorporated into compounds showing significant cytotoxic activity against various cancer cell lines.
Anti-inflammatory Modulation of inflammatory pathways.Imidazo[1,2-a]pyrimidines have demonstrated anti-inflammatory properties.[2]
Anxiolytic Interaction with GABA-A receptors.The broader class of imidazo[1,2-a]pyrimidines includes compounds with anxiolytic and anticonvulsant properties.[3]

Conclusion and Future Perspectives

The journey of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold from a derivative of a classically synthesized heterocycle to a highly sought-after privileged scaffold in medicinal chemistry is a testament to its remarkable chemical and biological properties. The evolution of its synthesis from harsh, classical methods to more sophisticated and efficient modern techniques has enabled the exploration of a vast chemical space, leading to the discovery of potent and selective modulators of various biological targets.

Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods to access novel derivatives with enhanced therapeutic profiles. The continued exploration of this versatile scaffold promises to yield new and improved treatments for a wide range of human diseases.

References

  • Chichibabin, A. E. (1914). A new reaction for the compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc., 46, 1216-1236.
  • Kethireddy, S., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. Medicinal Chemistry Research, 24(1), 1-11.
  • ResearchGate. (2015). Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone.... Available at: [Link]

  • Borisov, A. V., et al. (2013). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 49(1), 123-133.
  • Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637.
  • MDPI. (2021). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Available at: [Link]

Sources

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core represents a fascinating and highly versatile scaffold in medicinal chemistry. Its rigid, fused bicyclic structure, combined with multiple points for chemical modification, has made it a fruitful starting point for the development of a diverse array of biologically active compounds. This guide is intended to provide a comprehensive overview of the structure-activity relationship (SAR) studies conducted on this core, offering insights into how structural modifications influence its therapeutic properties. By understanding the causal relationships between chemical structure and biological function, we can more effectively design and synthesize novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. This document will delve into the known antibacterial, anticancer, antioxidant, and antifungal activities of this scaffold, supported by experimental data and detailed protocols to aid in the practical application of this knowledge.

The 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Core: A Structural Overview

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine system is a nitrogen-containing heterocycle that can be considered a bioisostere of purine bases, which are fundamental components of nucleic acids. This structural similarity is a key reason for its broad biological activity. The core itself is a fusion of an imidazole ring and a tetrahydropyrimidine ring, providing a unique three-dimensional shape that can interact with a variety of biological targets.

The numbering of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine ring system is crucial for discussing SAR. The key positions for substitution that will be discussed in this guide are positions 2, 3, 5, 6, 7, and 8.

Synthetic Strategies: Building the Core and Its Analogs

The majority of synthetic routes towards 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives commence from commercially available 2-aminopyrimidine. A common and effective multi-step synthesis is employed to generate key intermediates, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, which can then be further functionalized.

Representative Synthetic Protocol: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide Derivatives

This protocol outlines a well-established six-step synthesis to produce a key intermediate, which is then used to generate a library of hydrazone derivatives.[1][2]

Step-by-Step Methodology:

  • Synthesis of 2-chloro-imidazo[1,2-a]pyrimidine (2): 2-Aminopyrimidine (1) is reacted with 1,1,3-trichloroacetone in the presence of sodium bicarbonate in ethanol at reflux for 10 hours.

  • Synthesis of imidazo[1,2-a]pyrimidin-2(1H)-one (3): The product from the previous step is treated with calcium carbonate in water at reflux for 1 hour.

  • Synthesis of 2-oxo-1,2-dihydroimidazo[1,2-a]pyrimidine-3-carboxylic acid (4): The ketone (3) is oxidized using oxone in DMF at 5°C for 2 hours.

  • Synthesis of ethyl 2-oxo-1,2-dihydroimidazo[1,2-a]pyrimidine-3-carboxylate (5): The carboxylic acid (4) is esterified using concentrated sulfuric acid in ethanol at reflux for 16 hours.

  • Synthesis of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate (6): The pyrimidine ring is reduced using 10% Palladium on carbon with hydrogen gas (30 psi) in ethanol for 3 hours.

  • Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide (7): The ester (6) is reacted with hydrazine hydrate in ethanol at reflux for 6 hours to yield the key carbohydrazide intermediate.

  • Synthesis of Hydrazone Derivatives (8a-k): The carbohydrazide (7) is condensed with various aromatic aldehydes in refluxing ethanol for 6 hours to produce the final hydrazone derivatives.

Synthetic Pathway to Hydrazone Derivatives cluster_synthesis Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide Derivatives cluster_reagents Reagents and Conditions 2-Aminopyrimidine 2-Aminopyrimidine Intermediate_1 Intermediate_1 2-Aminopyrimidine->Intermediate_1 a Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 b Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 c Intermediate_4 Intermediate_4 Intermediate_3->Intermediate_4 d Intermediate_5 Intermediate_5 Intermediate_4->Intermediate_5 e Carbohydrazide Carbohydrazide Intermediate_5->Carbohydrazide f Hydrazone_Derivatives Hydrazone_Derivatives Carbohydrazide->Hydrazone_Derivatives g a a: 1,1,3-trichloroacetone, NaHCO3, EtOH, reflux, 10h b b: CaCO3, water, reflux, 1h c c: Oxone, DMF, 5°C, 2h d d: Conc. H2SO4, ethanol, reflux, 16h e e: 10% Pd-C, H2, 30 psi, EtOH, 3h f f: Hydrazine hydrate, EtOH, reflux, 6h g g: Aromatic aldehydes, EtOH, reflux, 6h

Caption: Synthetic route to 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives.

Structure-Activity Relationship (SAR) Studies

The biological activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core and its appended moieties. The following sections will dissect the known SAR for various therapeutic areas.

Antibacterial Activity

Derivatives of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core have demonstrated significant potential as antibacterial agents.

3.1.1. SAR of 2-Carbohydrazide Derivatives

A series of (E)-N'-(substituted benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazides were synthesized and evaluated for their in vitro antibacterial activity against Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria using the agar well diffusion method.[1][2]

Key Findings:

  • Influence of Phenyl Ring Substitution: The electronic properties of the substituents on the phenyl ring of the benzylidene moiety play a critical role in determining antibacterial potency.

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as nitro (NO₂) and trifluoromethyl (CF₃), at the para-position of the phenyl ring resulted in compounds with excellent antibacterial activity.

  • Halogen Substitution: Compounds with halogen substituents (e.g., chloro, fluoro) also exhibited good to excellent activity.

  • Electron-Donating Groups: In contrast, derivatives with electron-donating groups, such as methoxy (OCH₃) or hydroxyl (OH), showed moderate activity.

Quantitative SAR Data:

CompoundSubstituent (R)Zone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. S. aureus
8d 4-Cl3233
8e 4-NO₂3031
8f 4-CF₃3130
Norfloxacin (Standard)2526

Data extracted from Kethireddy et al. (2015).[1][2]

SAR_Antibacterial cluster_activity Antibacterial Activity Core 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Core High_Activity High Activity Core->High_Activity 2-Position: - Hydrazone with p-NO2, p-CF3, p-Cl phenyl Moderate_Activity Moderate Activity Core->Moderate_Activity 2-Position: - Hydrazone with p-OCH3, p-OH phenyl

Caption: SAR summary for antibacterial activity of 2-substituted derivatives.

Anticancer, Antioxidant, and General Antimicrobial Activities

A separate study on a series of 5-(substituted aldehyde)-7-methyl-3-oxo-N-phenyl-2-((3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methylene)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxamide analogues revealed interesting SAR trends.[3][4]

Key Findings:

  • Antimicrobial and Anticancer Activity: The presence of electron-withdrawing groups on the benzylidene portion at the 5-position was found to enhance both general antimicrobial and anticancer activity against the human breast cancer cell line (MCF-7).[3][4]

  • Antibacterial Activity against E. coli and Antioxidant Activity: Conversely, electron-releasing groups on the same benzylidene moiety improved the antibacterial activity specifically against E. coli and also enhanced the antioxidant properties of the compounds.[3][4]

Quantitative Data:

CompoundR Group (at position 5)ActivityIC₅₀/GI₅₀/MIC
2 4-OHAntioxidantIC₅₀ = 46.31 µM
15 4-ClAntifungal (C. albicans & A. niger)MIC = 1.04 x 10⁻² µM/ml
23 4-NO₂Anticancer (MCF-7)GI₅₀ = 34.78 µM

Data extracted from Rani et al. (2017).[3][4]

SAR_General_Activity cluster_ewg Electron-Withdrawing Groups (e.g., NO2, Cl) cluster_erg Electron-Releasing Groups (e.g., OH, OCH3) Core 5-Substituted Tetrahydroimidazo[1,2-a]pyrimidine Core Antimicrobial Enhanced Antimicrobial Activity Core->Antimicrobial Anticancer Enhanced Anticancer Activity (MCF-7) Core->Anticancer Antibacterial_Ecoli Enhanced Antibacterial Activity (E. coli) Core->Antibacterial_Ecoli Antioxidant Enhanced Antioxidant Activity Core->Antioxidant

Caption: Influence of electronic properties of 5-substituents on biological activity.

Antifungal Activity

The synthesis of N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides has been reported, and these compounds have been investigated for their potential as antifungal agents. Molecular docking studies suggest that these derivatives may exhibit antifungal activity against Candida albicans.

Experimental Protocols

To ensure the reproducibility and validation of the presented SAR data, detailed experimental protocols are essential.

Antibacterial Susceptibility Testing: Agar Well Diffusion Method

This method is a standard procedure for evaluating the antibacterial activity of chemical compounds.[1]

Step-by-Step Methodology:

  • Preparation of Media: Prepare Mueller-Hinton agar plates.

  • Inoculation: A standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) is swabbed uniformly across the surface of the agar.

  • Well Creation: Sterile wells of a defined diameter (e.g., 6 mm) are punched into the agar.

  • Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A positive control (e.g., Norfloxacin) and a negative control (solvent alone) are also included.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

In Vitro Anticancer Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is widely used for in vitro anticancer drug screening.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B solution.

  • Washing: Unbound dye is washed away with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a plate reader. The GI₅₀ (Growth Inhibition 50) value is then calculated.

Future Directions and Unexplored SAR

While significant progress has been made in understanding the SAR of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidines, several areas remain underexplored:

  • Systematic SAR of the Core: A comprehensive study on how substitutions at each position (2, 3, 5, 6, 7, and 8) of the core ring system affect a single biological target is needed. This would provide a more complete picture of the SAR landscape.

  • Kinase Inhibition: Although related imidazo[1,2-a]pyrimidine scaffolds are known kinase inhibitors, the potential of the 5,6,7,8-tetrahydro-analogs in this area is largely unexplored. Screening against a panel of kinases could reveal novel therapeutic opportunities.

  • Neuroprotective and Anti-inflammatory Activities: Preliminary evidence suggests potential in these areas, but detailed SAR studies are lacking. Given the prevalence of neurodegenerative and inflammatory diseases, this is a promising avenue for future research.

  • Pharmacokinetic Profiling: For the most promising compounds, a thorough investigation of their absorption, distribution, metabolism, and excretion (ADME) properties is crucial for their development into viable drug candidates.

Conclusion

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold is a privileged structure with a demonstrated broad spectrum of biological activities. The SAR studies highlighted in this guide underscore the importance of substituent effects, particularly their electronic properties, in modulating the potency and selectivity of these compounds. The provided synthetic and biological testing protocols offer a practical framework for researchers to build upon this knowledge. Further exploration of the underexplored areas of the SAR of this versatile core holds significant promise for the discovery of novel and effective therapeutic agents.

References

  • Kethireddy, V., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal, 9(1), 52. [Link]

  • Kethireddy, V., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. ResearchGate. [Link]

  • Rani, N., et al. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. Chemistry Central Journal, 11(1), 16. [Link]

  • Rani, N., et al. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. PubMed Central. [Link]

  • Vandyshev, D. Y., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 1348-1359. [Link]

  • Rani, J., et al. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a] pyrimidine derivatives. Chemistry Central Journal, 11, 16. [Link]

  • Rani, J., et al. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a] pyrimidine derivatives. ResearchGate. [Link]

Sources

Spectroscopic Fingerprinting of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Versatile Heterocycle

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a range of biologically active molecules.[1] Its rigid, bicyclic structure, combined with a unique distribution of nitrogen atoms, imparts favorable physicochemical properties, making it an attractive starting point for the design of novel therapeutics. Accurate and unambiguous structural elucidation of this core and its derivatives is paramount for advancing research and development efforts.

This in-depth technical guide provides a comprehensive analysis of the key spectroscopic features of the parent 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine molecule. As a self-validating system, the confluence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an irrefutable confirmation of its structure. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of the spectral data associated with this important heterocyclic system.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the correct assignment of spectroscopic signals. The numbering convention used throughout this guide is presented below.

cluster_imidazole Imidazole Ring Protons cluster_pyrimidine Tetrahydropyrimidine Ring Protons H2 H-2 (~7.0 ppm, d) H3 H-3 (~6.8 ppm, d) H2->H3 J ≈ 1-2 Hz H2_desc Deshielded by adjacent N and C=N bond. H2->H2_desc H3_desc Slightly more shielded than H-2. H3->H3_desc H5 H-5 (~4.0 ppm, t) H6 H-6 (~2.1 ppm, quintet) H5->H6 J ≈ 5-6 Hz H5_desc Deshielded by bridgehead nitrogen. H5->H5_desc H7 H-7 (~3.3 ppm, t) H7_desc Adjacent to sp² nitrogen of amidine. H7->H7_desc H6->H7 J ≈ 5-6 Hz H6_desc Aliphatic, coupled to both H-5 and H-7. H6->H6_desc

Caption: ¹H NMR correlations and rationale for chemical shifts.

  • Imidazole Protons (H-2, H-3): These protons are attached to the electron-deficient imidazole ring and thus resonate in the downfield region (6.7-7.1 ppm). They appear as doublets due to their coupling to each other.

  • H-5 Methylene Protons: These protons are adjacent to the bridgehead nitrogen atom. The electron-withdrawing nature of the nitrogen deshields these protons, causing them to appear at a relatively downfield position for aliphatic protons (~4.0 ppm). They are split into a triplet by the neighboring H-6 methylene group.

  • H-7 Methylene Protons: These protons are adjacent to the sp²-hybridized nitrogen of the amidine system, which also results in deshielding, with a predicted chemical shift around 3.3 ppm. Coupling with the H-6 protons results in a triplet.

  • H-6 Methylene Protons: This is the most shielded of the aliphatic protons, resonating around 2.1 ppm. Being coupled to both the H-5 and H-7 methylene groups (four adjacent protons in total), its signal is expected to be a quintet.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the electronic environment of each carbon atom in the molecule.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine are summarized below, based on data from similar heterocyclic systems and standard correlation tables. [2][3]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-8a ~ 150 - 152
C-2 ~ 125 - 127
C-3 ~ 115 - 117
C-5 ~ 45 - 47
C-7 ~ 38 - 40

| C-6 | ~ 20 - 22 |

Interpretation and Causality

cluster_sp2 sp² Carbons cluster_sp3 sp³ Carbons structure C-8a (Amidine C) ~151 ppm C-2 (Imine C-H) ~126 ppm C-3 (Imine C-H) ~116 ppm C-5 (N-CH₂) ~46 ppm C-7 (N-CH₂) ~39 ppm C-6 (Aliphatic CH₂) ~21 ppm upfield Upfield (Shielded) downfield Downfield (Deshielded) C8a C-8a C2 C-2 C3 C-3 C5 C-5 C7 C-7 C6 C-6

Caption: Predicted ¹³C NMR chemical shift regions.

  • sp² Hybridized Carbons: The three sp² carbons (C-8a, C-2, and C-3) are the most deshielded. The amidine carbon, C-8a, is expected to be the furthest downfield due to being bonded to three nitrogen atoms. C-2 and C-3 of the imidazole ring will appear in the aromatic/vinylic region.

  • sp³ Hybridized Carbons: The three aliphatic carbons of the tetrahydropyrimidine ring are found in the upfield region. C-5 and C-7 are deshielded relative to a simple alkane due to their attachment to nitrogen atoms. C-6, being a simple aliphatic methylene carbon, will be the most shielded carbon in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted Characteristic IR Absorptions

The key IR absorptions expected for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine are listed below. [4][5]

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3000 C-H Stretch (sp², Imidazole) Medium
2950 - 2850 C-H Stretch (sp³, Aliphatic) Strong
~ 1640 - 1620 C=N Stretch (Amidine) Strong
~ 1580 - 1550 C=C Stretch (Imidazole Ring) Medium-Strong
~ 1450 CH₂ Scissoring (Bending) Medium

| ~ 1250 - 1100 | C-N Stretch | Strong |

Interpretation of the IR Spectrum

The IR spectrum provides a clear "fingerprint" of the molecule. The presence of both sp² C-H stretches (above 3000 cm⁻¹) and sp³ C-H stretches (below 3000 cm⁻¹) confirms the existence of both aromatic-like and aliphatic regions. The strong absorption around 1630 cm⁻¹ is highly characteristic of the C=N bond within the cyclic amidine system. The region between 1600 and 1400 cm⁻¹ will contain absorptions from the imidazole ring, while the strong bands in the 1250-1100 cm⁻¹ region are indicative of the C-N single bond stretches. The region below 1000 cm⁻¹ is the fingerprint region, containing complex vibrations unique to the overall molecular structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrum Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺•): For the molecular formula C₆H₉N₃, the exact mass is 123.0796 g/mol . [6]In a low-resolution mass spectrometer, the molecular ion peak will appear at m/z = 123 . Due to the odd number of nitrogen atoms, this molecular ion peak will have an odd nominal mass, consistent with the Nitrogen Rule.

  • Key Fragmentation Pathways: While the exact fragmentation is dependent on the ionization method, common pathways for related heterocyclic systems involve the cleavage of the saturated ring. [7][8]

M [C₆H₉N₃]⁺• m/z = 123 (M⁺•) F1 Loss of C₂H₄ (ethene) Frag1 [C₄H₅N₃]⁺• m/z = 95 M->Frag1 -28 F2 Loss of HCN Frag2 [C₅H₈N₂]⁺• m/z = 96 M->Frag2 -27 F3 Loss of N₂H Frag3 [C₆H₈N]⁺ m/z = 94 M->Frag3 -29

Sources

A Technical Guide to the Therapeutic Landscape of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are known as "privileged scaffolds" due to their inherent ability to bind to multiple, distinct biological targets. The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core is a quintessential example of such a scaffold. As a nitrogen-containing heterocyclic compound, its unique three-dimensional structure and electronic properties make it an ideal starting point for developing diverse libraries of bioactive molecules.[1][2] This guide synthesizes current research to illuminate the most promising therapeutic avenues for this versatile scaffold, moving from observed biological effects to the specific molecular targets and pathways that underpin them. We will explore the causality behind experimental design and provide actionable protocols for researchers aiming to exploit this scaffold's potential.

I. Core Therapeutic Axis: Antimicrobial and Antifungal Activity

The most extensively documented therapeutic potential of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives lies in their capacity to combat microbial and fungal infections, a critical area of research given the rise of multi-drug resistant strains.[3]

A. Mechanism of Action & Key Insights

While the precise molecular targets are still under investigation for many derivatives, the broad-spectrum activity suggests multiple mechanisms may be at play. In bacteria, potential targets include enzymes essential for cell wall synthesis, DNA replication, or protein synthesis. The structural similarity of the pyrimidine core to purine nucleobases could imply interference with nucleic acid metabolism.[4] For antifungal applications, molecular docking studies of similar imidazo[1,2-a]pyrimidines suggest potential activity against Candida albicans, possibly through mechanisms comparable to established antifungal agents like voriconazole.[1][2]

B. Data Summary: Bioactivity of Lead Derivatives

The following table summarizes the in vitro activity of key derivatives identified in primary research, providing a quantitative basis for their therapeutic potential.

Compound IDTarget OrganismAssay TypeResultSource
8d, 8e, 8f E. coli, S. aureusAgar Well Diffusion30-33 mm Zone of Inhibition[3]
8d, 8e, 8f P. aeruginosa, S. pyogenesAgar Well Diffusion22-25 mm Zone of Inhibition[3]
Compound 15 C. albicans, A. nigerTube DilutionMIC = 1.04 x 10⁻² µM/ml[5][6][7]
C. Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This protocol outlines a standard method for assessing the antibacterial activity of novel compounds, as demonstrated in the evaluation of hydrazone derivatives of the core scaffold.[3]

1. Preparation of Media and Inoculum:

  • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour into sterile Petri dishes.
  • Culture the bacterial strains (e.g., E. coli, S. aureus) overnight in nutrient broth.
  • Standardize the bacterial suspension to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/ml).

2. Inoculation and Well Preparation:

  • Using a sterile cotton swab, uniformly streak the standardized bacterial suspension over the entire surface of the MHA plates.
  • Allow the plates to dry for 5-10 minutes.
  • Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.

3. Compound Application and Incubation:

  • Prepare stock solutions of the test compounds (e.g., 1 mg/ml in DMSO).
  • Pipette a fixed volume (e.g., 100 µl) of each test compound solution into the wells.
  • Use a standard antibiotic (e.g., Norfloxacin) as a positive control and the solvent (DMSO) as a negative control.
  • Incubate the plates at 37°C for 24 hours.

4. Data Analysis:

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.
  • A larger zone diameter indicates greater antibacterial activity.
D. Visualization: General Workflow for Bioactive Scaffold Screening

The following diagram illustrates a typical workflow for identifying and validating therapeutic targets for a novel chemical scaffold like 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine.

G cluster_0 Discovery & Synthesis cluster_1 Primary Screening cluster_2 Target Identification & Validation cluster_3 Lead Optimization A Scaffold Selection (e.g., Tetrahydroimidazo- [1,2-a]pyrimidine) B Library Synthesis (Diverse Derivatives) A->B C High-Throughput Screening (e.g., Cell Viability Assays) B->C D Phenotypic Assays (Antimicrobial, Anticancer) C->D E Hit Identification (Active Compounds) D->E F Mechanism of Action Studies (e.g., Kinase Panels, Pathway Analysis) E->F G Target Validation (e.g., Knockdown, Overexpression) F->G H Structure-Activity Relationship (SAR) Studies G->H I ADME/Tox Profiling H->I J Lead Candidate I->J

Caption: A generalized workflow for drug discovery, from scaffold selection to lead candidate identification.

II. Emerging Frontiers in Oncology: Anticancer Potential

Derivatives of the pyrimidine scaffold have demonstrated notable activity against various cancer cell lines, positioning this core as a valuable framework for developing novel oncology drugs.[7][8][9]

A. Potential Molecular Targets & Pathways
  • Microtubule Dynamics: A closely related series of 5,6,7,8-tetrahydrobenzo[1][7]thieno[2,3-d]pyrimidines has been identified as potent microtubule targeting agents that bind at the colchicine site.[10][11] This mechanism disrupts microtubule polymerization, leading to mitotic arrest and apoptosis in cancer cells. Given the structural similarities, it is highly plausible that derivatives of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold could function through a similar mechanism.

  • Wnt/β-catenin Signaling: The broader class of imidazo[1,2-a]pyrimidines has been shown to inhibit the Wnt/β-catenin signaling pathway.[12] This pathway is frequently deregulated in various cancers, particularly colorectal cancer. Inhibition leads to the downregulation of key oncogenic target genes like c-myc and cyclin D1, thereby suppressing cell proliferation.[12]

B. Data Summary: In Vitro Anticancer Activity
Compound IDCell LineAssay TypeResult (GI₅₀)Source
Compound 23 MCF-7 (Human Breast Cancer)SRB Assay34.78[5][6][7]
C. Structure-Activity Relationship (SAR) Insights

Research has revealed critical relationships between the chemical structure of these derivatives and their biological function.[5][6][7]

  • Electron Withdrawing Groups (EWGs): The presence of EWGs (e.g., nitro, halo groups) on substituted aromatic rings tends to enhance anticancer activity against cell lines like MCF-7.[5][6][7]

  • Electron Releasing Groups (ERGs): Conversely, the presence of ERGs (e.g., methoxy, methyl groups) appears to improve antibacterial activity against strains like E. coli and also boosts antioxidant properties.[5][6][7]

This dichotomy allows for rational drug design, where the scaffold can be tailored to prioritize a specific therapeutic effect.

D. Visualization: Wnt/β-catenin Signaling Pathway Inhibition

This diagram illustrates the canonical Wnt pathway and the potential point of intervention for imidazo[1,2-a]pyrimidine-based inhibitors.

Wnt_Pathway Wnt Wnt Ligand Fzd Frizzled (Fzd) Receptor Wnt->Fzd Binds Dvl Dishevelled (Dvl) Fzd->Dvl LRP LRP5/6 LRP->Dvl Axin Axin Dvl->Axin Inhibits APC APC BetaCatenin β-catenin APC->BetaCatenin Phosphorylates & Degrades Axin->BetaCatenin Phosphorylates & Degrades GSK3B GSK-3β GSK3B->BetaCatenin Phosphorylates & Degrades TCF TCF/LEF BetaCatenin->TCF Activates Genes Target Genes (c-myc, cyclin D1) TCF->Genes Transcription Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->BetaCatenin Prevents Nuclear Translocation?

Caption: Potential inhibition of the Wnt/β-catenin pathway by imidazo[1,2-a]pyrimidine derivatives.

E. Experimental Protocol: Sulforhodamine B (SRB) Cell Proliferation Assay

This protocol is a widely used method for determining cytotoxicity and cell proliferation, as employed in the evaluation of this scaffold's anticancer potential.[6]

1. Cell Seeding:

  • Culture cancer cells (e.g., MCF-7) to ~80% confluency.
  • Trypsinize, count, and seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
  • Remove the old medium from the plates and add the medium containing the test compounds. Include wells for negative control (vehicle only) and positive control (e.g., Doxorubicin).
  • Incubate the plates for 48-72 hours.

3. Cell Fixation and Staining:

  • Discard the supernatant and gently add cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
  • Wash the plates five times with slow-running tap water and allow them to air dry completely.
  • Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

4. Measurement:

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
  • Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
  • Read the absorbance on a microplate reader at 510 nm.

5. Data Analysis:

  • Calculate the percentage of cell growth inhibition compared to the control.
  • Plot the percentage of inhibition against the compound concentration and determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.

III. Conclusion and Future Directions

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold represents a highly versatile and promising platform for drug discovery. Current evidence strongly supports its potential in developing new antimicrobial and anticancer agents. The structure-activity relationships identified provide a clear rationale for chemists to design next-generation compounds with enhanced potency and selectivity.

Future research should focus on elucidating the precise molecular targets for the most active derivatives. For antimicrobial candidates, this involves identifying the specific bacterial or fungal enzymes or pathways they inhibit. For anticancer agents, confirming their interaction with tubulin or specific components of the Wnt signaling cascade is paramount. Advanced techniques such as thermal shift assays, affinity chromatography, and computational modeling will be instrumental in these efforts. By integrating medicinal chemistry with robust molecular and cellular biology, the full therapeutic potential of this privileged scaffold can be unlocked.

References

  • Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. (2015). ResearchGate. [Link]

  • Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. (2017). ResearchGate. [Link]

  • Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. (2017). Chemistry Central Journal. [Link]

  • Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. (2017). PubMed Central. [Link]

  • 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine. (2024). ChemBK. [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). PubMed Central. [Link]

  • 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine. (n.d.). Chongqing Chemdad Co., Ltd. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). ResearchGate. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). PubMed Central. [Link]

  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020). Journal of Drug Delivery & Therapeutics. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). MDPI. [Link]

  • Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. (2020). ResearchGate. [Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). MDPI. [Link]

Sources

The Imidazopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The imidazopyrimidine nucleus, a fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] This guide provides a comprehensive exploration of the imidazopyrimidine core, from its fundamental chemical properties and synthesis to its extensive applications in drug discovery. We will delve into the strategic considerations for its chemical functionalization, analyze structure-activity relationships (SAR) for various therapeutic targets, and provide detailed experimental protocols for its synthesis. This document is intended to serve as a practical and insightful resource for researchers and drug development professionals seeking to leverage the power of the imidazopyrimidine scaffold in their quest for novel therapeutics.

Introduction: The Rise of a Versatile Heterocycle

Nitrogen-fused heterocyclic compounds are of paramount importance in the landscape of modern drug discovery and development.[3] Among these, the imidazopyrimidine scaffold has garnered significant attention due to its vast pharmacological utility.[1][3] This 9-membered heterocyclic ring system, formed by the fusion of an imidazole and a pyrimidine ring, is a bioisostere of naturally occurring purine bases like adenine and guanine.[1] This inherent structural mimicry provides a strategic advantage, enabling imidazopyrimidine derivatives to effectively modulate the function of various enzymes and receptors.

The adaptable nature of the imidazopyrimidine core allows for extensive structural modifications.[4] This chemical tractability is a key asset for medicinal chemists, enabling the fine-tuning of physicochemical properties and the optimization of pharmacological effects through detailed structure-activity relationship (SAR) studies.[5] Consequently, imidazopyrimidine derivatives have been successfully developed to target a diverse range of molecular entities, most notably protein kinases, which are pivotal regulators of cellular signaling pathways implicated in numerous diseases.[3][5] The therapeutic potential of this scaffold is evidenced by its presence in a number of preclinical and clinical drug candidates, including divaplon, fasiplon, and taniplon.[6]

This guide aims to provide a comprehensive overview of the imidazopyrimidine core, with a focus on its synthesis, functionalization, and therapeutic applications. We will explore the chemical logic behind various synthetic strategies and provide practical insights into the design and development of novel imidazopyrimidine-based therapeutic agents.

Synthetic Strategies: Building the Imidazopyrimidine Core

The construction of the imidazopyrimidine scaffold can be achieved through a variety of synthetic methodologies, ranging from classical condensation reactions to modern multicomponent approaches. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Classical Cyclocondensation Reactions

The most traditional and widely employed method for synthesizing imidazo[1,2-a]pyrimidines is a Hantzsch-type synthesis. This involves the cyclocondensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[7][8] This robust and versatile method allows for the introduction of a wide range of substituents at various positions of the imidazopyrimidine core.

A common variation of this approach involves the reaction between 2-aminopyrimidine and α-bromoacetophenone to yield 2-phenylimidazo[1,2-a]pyrimidine.[6] The reaction mechanism proceeds through an initial N-alkylation of the exocyclic amino group of 2-aminopyrimidine, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazopyrimidine ring system.

Multicomponent Reactions (MCRs)

In recent years, multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical strategy for the synthesis of complex heterocyclic scaffolds.[9][10] MCRs offer several advantages over traditional multi-step syntheses, including operational simplicity, reduced waste generation, and the ability to generate diverse molecular libraries from simple starting materials.[10]

A notable example is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. This reaction allows for the facile synthesis of fluorescent imidazo[1,2-a]pyrimidine derivatives by reacting a 2-aminopyrimidine, an aldehyde (such as glyoxal dimethyl acetal), and an isocyanide in the presence of a catalyst like scandium triflate.[9]

GBB_Reaction cluster_reactants Reactants Aminopyrimidine 2-Aminopyrimidine Catalyst Sc(OTf)3 Aminopyrimidine->Catalyst Aldehyde Aldehyde Aldehyde->Catalyst Isocyanide Isocyanide Isocyanide->Catalyst Product Imidazo[1,2-a]pyrimidine Catalyst->Product Three-Component Reaction Synthesis_Workflow Start Start Dissolve Dissolve 2-Aminopyrimidine in Ethanol Start->Dissolve AddReagents Add 2-Bromoacetophenone and NaHCO3 Dissolve->AddReagents Reflux Reflux Reaction Mixture AddReagents->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Solvent Removal and Water Addition Monitor->Workup Reaction Complete Purify Filter and Wash Solid Workup->Purify Dry Dry Product Purify->Dry Characterize Characterize Product (NMR, MS) Dry->Characterize End End Characterize->End

Sources

An In-depth Technical Guide to Exploring the Chemical Space of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability make it an ideal starting point for the development of novel therapeutics. This guide provides a comprehensive overview of the strategies and methodologies for exploring the chemical space of this versatile core, from initial library design to biological evaluation.

The Rationale for Exploring the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Chemical Space

The imidazo[1,2-a]pyrimidine scaffold is a key structural element in a number of compounds with a wide range of pharmacological properties.[1] Derivatives have been investigated for their anti-inflammatory, anticancer, antibacterial, antifungal, antimicrobial, antiviral, and antiproliferative activities.[2] The partially saturated nature of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core offers a distinct advantage over its planar aromatic counterpart, providing access to a greater diversity of chemical space and enabling more precise three-dimensional interactions with biological targets.

The exploration of this chemical space is driven by the need for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. By systematically modifying the core structure, researchers can fine-tune the biological activity of these analogs and develop lead compounds for a variety of diseases.

Strategies for Analog Synthesis and Library Development

A key advantage of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold is its synthetic accessibility. Several robust synthetic routes have been developed, allowing for the efficient generation of diverse analog libraries.

Core Synthesis via Cyclocondensation

A common and effective method for the synthesis of the core structure involves the cyclocondensation of a substituted 2-aminopyrimidine with a suitable α-haloketone. This versatile reaction allows for the introduction of a wide range of substituents at various positions of the heterocyclic system.

A multi-step synthesis starting from commercially available 2-aminopyrimidine can be employed to generate key intermediates like 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide.[3] This intermediate serves as a versatile building block for further derivatization, such as the formation of hydrazone derivatives through condensation with various aromatic aldehydes.[3]

Multi-Component Reactions for Rapid Diversification

Multi-component reactions (MCRs) offer a powerful strategy for the rapid generation of molecular complexity from simple starting materials in a single step. The Biginelli condensation, for instance, has been utilized to synthesize a novel series of 5-(substituted aldehyde)-7-methyl-3-oxo-N-phenyl-2-((3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methylene)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxamide analogues.[4] This approach is particularly well-suited for the creation of large, diverse libraries for high-throughput screening.

Experimental Protocol: Synthesis of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone Derivatives [2][3]

  • Step 1: Synthesis of Intermediate Compound: A mixture of 2-aminopyrimidine, 1,1,3-trichloro acetone, and sodium bicarbonate in ethanol is refluxed for 10 hours.

  • Step 2: Cyclization: The product from Step 1 is treated with calcium carbonate in water and refluxed for 1 hour.

  • Step 3: Oxidation: The resulting compound is oxidized with Oxone in DMF at 5°C for 2 hours.

  • Step 4: Esterification: The oxidized product is refluxed in ethanol with concentrated sulfuric acid for 16 hours.

  • Step 5: Reduction: The ester is reduced using 10% Pd-C in ethanol under a hydrogen atmosphere (30 psi) for 3 hours.

  • Step 6: Hydrazide Formation: The reduced ester is refluxed with hydrazine hydrate in ethanol for 6 hours to yield 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide.

  • Step 7: Hydrazone Synthesis: The carbohydrazide is then refluxed with various benzaldehydes in ethanol for 6 hours to produce the final hydrazone derivatives.

Computational Approaches to Library Design and Screening

Computational chemistry plays a pivotal role in modern drug discovery by enabling the rational design of compound libraries and the prediction of their biological activity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are used to correlate the physicochemical properties of a series of compounds with their biological activity. A 3D-QSAR study on a series of 24 tetrahydroimidazo[1,2-a]pyrimidine derivatives revealed the importance of steric and electronic parameters for their antimicrobial potential.[5] Such models can guide the design of new analogs with enhanced activity by suggesting favorable and unfavorable substitutions.[5]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. For instance, docking studies of imidazo[1,2-a]pyrimidine derivatives against Candida albicans have suggested their potential as antifungal agents.[1][2] These in silico methods allow for the virtual screening of large compound libraries, prioritizing the synthesis and biological evaluation of the most promising candidates.

Logical Workflow for Integrated Synthesis and Screening

G cluster_0 Library Design cluster_1 Synthesis & Purification cluster_2 Biological Evaluation Virtual_Screening Virtual Screening & In Silico Design Parallel_Synthesis Parallel Synthesis Virtual_Screening->Parallel_Synthesis Prioritized Candidates SAR_Analysis SAR Data Analysis SAR_Analysis->Virtual_Screening Iterative Design Purification Purification & Characterization Parallel_Synthesis->Purification HTS High-Throughput Screening Purification->HTS Hit_Validation Hit Validation HTS->Hit_Validation Initial Hits Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization Confirmed Hits Lead_Optimization->SAR_Analysis New SAR Data

Caption: Integrated workflow for the exploration of chemical space.

Biological Evaluation and High-Throughput Screening

The diverse biological activities of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine analogs necessitate a range of biological assays for their evaluation.

Antimicrobial and Antifungal Activity

Derivatives of this scaffold have shown promising activity against a variety of bacterial and fungal strains.[4] A common method for assessing antibacterial activity is the tube dilution technique to determine the Minimum Inhibitory Concentration (MIC).[4] For instance, certain hydrazone derivatives exhibited excellent activity against both Gram-positive and Gram-negative bacteria.[3]

Anticancer Activity

The anticancer potential of these compounds has been evaluated against various cancer cell lines. The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity in cancer cell lines.[4] For example, one analog displayed significant activity against the human breast cancer cell line (MCF-7).[4] Some derivatives have been investigated as inhibitors of key cancer-related targets such as VCP/p97, which is crucial for protein degradation pathways in cancer cells.[6]

Data Summary: Biological Activities of Selected Analogs

Compound ClassBiological ActivityAssay MethodKey FindingsReference
Hydrazone DerivativesAntibacterialTube DilutionExcellent activity against E. coli and S. aureus.[3]
Substituted CarboxamidesAntimicrobial, Antioxidant, AnticancerTube Dilution, DPPH Assay, SRB AssayCompound 15 showed significant antifungal activity; Compound 2 was a potent antioxidant; Compound 23 displayed anticancer activity against MCF-7 cells.[4]
TetrahydropyridopyrimidinesAnticancer (AML)Enzyme Inhibition, Cell ProliferationPotent inhibitors of VCP/p97 with in vivo efficacy in an AML mouse model.[6]

Structure-Activity Relationship (SAR) Insights

Systematic exploration of the chemical space has yielded valuable SAR insights that can guide future design efforts.

For a series of antimicrobial tetrahydroimidazo[1,2-a]pyrimidines, it was found that the presence of electron-releasing groups on the substituted aldehyde moiety enhanced antibacterial activity against E. coli and also improved antioxidant activity.[4] Conversely, electron-withdrawing groups were found to improve both antimicrobial and anticancer activity against the MCF-7 breast cancer cell line.[4] These findings underscore the importance of electronic effects in modulating the biological activity of these compounds.

Signaling Pathway: VCP/p97 Inhibition in Cancer

G Ub_Protein Ubiquitinated Protein VCP_p97 VCP/p97 Ub_Protein->VCP_p97 binds Proteasome Proteasome VCP_p97->Proteasome delivers to ER_Stress ER Stress VCP_p97->ER_Stress inhibition leads to Degradation Protein Degradation Proteasome->Degradation Apoptosis Apoptosis ER_Stress->Apoptosis Analog Tetrahydroimidazo[1,2-a]pyrimidine Analog Analog->VCP_p97 inhibits

Caption: Inhibition of VCP/p97 by tetrahydroimidazo[1,2-a]pyrimidine analogs.

Future Directions and Conclusion

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold continues to be a rich source of novel bioactive compounds. Future research in this area will likely focus on:

  • Target Deconvolution: Identifying the specific molecular targets responsible for the observed biological activities.

  • Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Expansion of Chemical Space: Developing new synthetic methodologies to access novel and unexplored regions of the chemical space around this core.

References

  • Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... - ResearchGate. (n.d.). Retrieved from [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore - ChemRxiv. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (n.d.). Retrieved from [Link]

  • Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores - ResearchGate. (n.d.). Retrieved from [Link]

  • 3D quantitatve structure activity relationship of tetrahydroimidazo [1,2-a] pyrimidine as antimicrobial agents - DergiPark. (2017, May 17). Retrieved from [Link]

  • (PDF) Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives - ResearchGate. (2017, February 1). Retrieved from [Link]

  • Synthesis of New 5-amino-7-(aryl)-1,2,3,7-tetrahydro-8-nitroimidazo[1,2-a]pyridine- 6-carboxamide and 6-amino-2,3,4,8-tetrahydro-9-nitro-8-(aryl)-1H-pyrido[1,2- a]pyrimidine-7-carboxamide Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC - NIH. (2022, January 5). Retrieved from [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017, April 3). Retrieved from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (n.d.). Retrieved from [Link]

  • Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed. (n.d.). Retrieved from [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - NIH. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core represents a significant "privileged scaffold" in medicinal chemistry. This heterocyclic system is a cornerstone in the design of novel therapeutics due to its conformational rigidity and its ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets. Derivatives of the broader imidazo[1,2-a]pyrimidine family have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] Specifically, the saturated tetrahydro- variant and its derivatives have been investigated for potent antifungal and antibacterial activities, as well as for targeting key players in the central nervous system, such as sigma-1 receptors for the treatment of pain.[4][5][6][7]

This diverse bioactivity profile makes the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold an attractive starting point for high-throughput screening (HTS) campaigns aimed at discovering novel lead compounds. This document provides detailed application notes and protocols for leveraging this chemical series in two common HTS paradigms: a biochemical assay targeting protein kinases and a cell-based assay for identifying antiproliferative agents.

Strategic Considerations for HTS Campaign Design

The success of an HTS campaign hinges on the rational selection of an assay that aligns with the potential mechanism of action of the chemical library. Given the established anticancer and anti-inflammatory activities of imidazo[1,2-a]pyrimidine derivatives, two logical starting points for a screening campaign are the direct inhibition of key enzymes in signaling pathways or the modulation of cellular phenotypes like proliferation.[2][8]

  • Biochemical Assays: These assays are ideal for identifying direct inhibitors of purified enzymes. Protein kinases are a prime target class, as they are central to signaling pathways that regulate cell growth, differentiation, and inflammation, and have become one of the most important classes of targets for drug discovery.[9] Phosphodiesterases (PDEs), which regulate key second messengers, are another viable target class.[10][11]

  • Cell-Based Assays: These provide a more physiologically relevant context, assessing a compound's effects on a living system.[12] They have the inherent advantage of simultaneously screening for cell permeability and potential cytotoxicity.[12][13] An antiproliferation assay using a cancer cell line is a robust primary screen for compounds with potential as chemotherapeutic agents.[12]

This guide will detail protocols for a Fluorescence Polarization (FP) assay for kinase inhibition and a cell-based antiproliferation assay.

Application Protocol 1: Biochemical HTS for Kinase Inhibitors via Fluorescence Polarization (FP)

Fluorescence Polarization is a homogenous assay technique well-suited for HTS, measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[14][15] In a competitive kinase binding assay, a fluorescent tracer (a known ligand for the kinase) is displaced by a "hit" compound from the library, leading to a decrease in the FP signal.[15][16]

Principle of the FP-Based Kinase Inhibition Assay

A fluorescently labeled tracer binds to the ATP-binding pocket of the target kinase. This large complex tumbles slowly in solution, emitting highly polarized light when excited with polarized light. When a small molecule inhibitor from the screening library displaces the tracer, the unbound tracer tumbles much more rapidly, resulting in a depolarized emission signal. The magnitude of this signal change is proportional to the inhibitor's affinity and concentration.[17]

Workflow for FP-Based Kinase HTS

cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis prep_kinase Prepare Kinase Solution prep_tracer Prepare Tracer/Antibody Mix prep_compounds Serially Dilute Compounds add_compounds Dispense Compounds (100 nL) prep_compounds->add_compounds add_kinase Add Kinase (10 µL) add_compounds->add_kinase Step 1 add_tracer Add Tracer Mix (10 µL) add_kinase->add_tracer Step 2 incubate Incubate at RT (60 min) add_tracer->incubate Step 3 read_plate Read FP Signal incubate->read_plate Step 4 calc_z Calculate Z' Factor read_plate->calc_z id_hits Identify Hits (% Inhibition > 50%) calc_z->id_hits dose_response Generate Dose-Response Curves (IC50) id_hits->dose_response

Caption: HTS workflow for a Fluorescence Polarization kinase inhibition assay.

Detailed Protocol

Materials:

  • Target Kinase: Purified, active protein kinase.

  • FP Tracer: A fluorescently labeled small molecule known to bind the kinase's active site.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

  • Compound Library: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine library dissolved in 100% DMSO.

  • Microplates: Low-volume, 384-well black plates.

  • Plate Reader: Equipped with fluorescence polarization optics.

Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of each library compound from the stock plate into the wells of a 384-well assay plate. For controls, dispense 100 nL of DMSO (negative control) and a known inhibitor (positive control).

  • Kinase Addition: Add 10 µL of the target kinase, diluted to 2X the final concentration in assay buffer, to all wells.

  • Incubation (Compound-Kinase): Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Tracer Addition: Add 10 µL of the FP tracer, diluted to 2X the final concentration in assay buffer, to all wells. The final volume should be 20 µL.

  • Incubation (Equilibration): Seal the plate and incubate for at least 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Plate Reading: Measure the fluorescence polarization on a compatible plate reader.

Data Analysis and Quality Control
  • Z'-Factor: The robustness of the assay is determined by calculating the Z'-factor from the control wells. A Z'-factor of ≥ 0.5 indicates an excellent assay suitable for HTS.[17]

    • Formula:Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Hit Identification: Primary hits are typically identified as compounds that cause a percent inhibition greater than a predefined cutoff (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

ParameterTypical ValuePurpose
Final Compound Conc. 10 µMPrimary screen concentration.
Final Kinase Conc. 1-10 nMDetermined during assay development to give an optimal signal window.
Final Tracer Conc. 1-5 nMTypically set at or below its Kd for the kinase.
DMSO Tolerance < 1%Final concentration to avoid solvent interference.[17]
Z'-Factor > 0.5Ensures assay robustness and reliability.[17]

Application Protocol 2: Cell-Based HTS for Antiproliferative Activity

Cell-based assays are indispensable for discovering compounds that function in a physiological context.[18][19] An antiproliferation screen measures the ability of compounds to inhibit the growth of cancer cells, a hallmark of potential anticancer agents. The readout is often the quantification of ATP, as the level of intracellular ATP is directly proportional to the number of viable, metabolically active cells.[13]

Principle of the ATP-Based Viability Assay

After treating cells with library compounds, a reagent containing a cell lysis buffer, luciferase, and its substrate luciferin is added. The lysis buffer releases ATP from viable cells. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light (bioluminescence). The amount of light produced is directly proportional to the number of living cells in the culture.[13]

Workflow for Cell-Based Antiproliferation HTS

cluster_prep Cell Culture & Plating cluster_assay Compound Treatment & Readout cluster_analysis Data Analysis culture_cells Culture Cancer Cell Line seed_plate Seed Cells into 384-well Plates culture_cells->seed_plate incubate_adhere Incubate (24h) to Allow Adhesion seed_plate->incubate_adhere add_compounds Add Library Compounds (100 nL) incubate_adhere->add_compounds Day 1 incubate_treat Incubate (72h) add_compounds->incubate_treat Day 2 add_reagent Add ATP-lite Reagent (e.g., CellTiter-Glo®) incubate_treat->add_reagent Day 5 incubate_lyse Incubate (10 min) to Lyse Cells add_reagent->incubate_lyse read_luminescence Read Luminescence incubate_lyse->read_luminescence calc_z Calculate Z' Factor read_luminescence->calc_z id_hits Identify Hits (% Viability < 50%) calc_z->id_hits confirm_hits Confirm Hits & Counter-screen id_hits->confirm_hits

Caption: Workflow for a cell-based antiproliferation HTS assay.

Detailed Protocol

Materials:

  • Cell Line: A relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[20]

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Assay Plates: 384-well, solid white, tissue-culture treated plates.

  • Compound Library: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine library in 100% DMSO.

  • Viability Reagent: Commercial ATP-based luminescence assay kit (e.g., CellTiter-Glo®).

  • Luminometer: Plate reader capable of measuring luminescence.

Methodology:

  • Cell Seeding: Harvest and count cells. Dilute cells to the optimized seeding density (e.g., 1000 cells/well) in culture medium and dispense 40 µL into each well of the 384-well assay plates.

  • Incubation for Adhesion: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Addition: Add 100 nL of library compounds (or controls) to the plates. The final concentration is typically 10 µM.

  • Treatment Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Readout: a. Equilibrate the assay plate and the viability reagent to room temperature. b. Add 20 µL of the viability reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Hit Confirmation and Counter-Screening

Primary hits from a cell-based screen require rigorous follow-up to eliminate false positives and artifacts.

  • Orthogonal Assays: Confirm antiproliferative activity using a different viability assay method (e.g., a colorimetric assay like MTT).[13]

  • Counter-Screens: Screen hits against a non-cancerous cell line (e.g., normal human fibroblasts) to assess selectivity and general cytotoxicity.[20]

  • Assay Interference: Test hits in a cell-free version of the assay (reagent only) to rule out direct inhibition or enhancement of luciferase.

Conclusion: A Versatile Scaffold for Drug Discovery

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold provides a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and diverse biological footprint make it an excellent candidate for high-throughput screening. By employing robust and validated HTS methodologies, such as the biochemical and cell-based assays detailed in these notes, researchers can efficiently interrogate libraries built around this core. The key to success lies in a thoughtfully designed screening cascade, beginning with a high-quality primary screen and progressing through rigorous hit validation and mechanistic deconvolution, ultimately unlocking the full therapeutic potential of this privileged chemical structure.

References

  • 14

  • BellBrook Labs. What is the Best Phosphodiesterase (PDE) Assay for HTS?.
  • 18

  • ResearchGate. Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF.
  • Revvity. AlphaLISA assay development guide.
  • 21

  • BellBrook Labs. From Lab to Lead: Using Fluorescence Polarization in Drug Development.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
  • Gehart, H., et al. (2012).
  • Expert Opinion on Drug Discovery. What is the current value of fluorescence polarization assays in small molecule screening?.
  • Benchchem. Application Notes and Protocols for BMS-8 AlphaLISA Assay Setup.
  • 22

  • Science.gov. high-throughput cell-based assay: Topics by Science.gov.
  • Revvity. AlphaLISA assay development guide.
  • Creative Bioarray. How to Maximize Efficiency in Cell-Based High-Throughput Screening?.
  • ResearchGate. High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications.
  • Wiley Analytical Science. Screening for Allosteric Kinase Inhibitors in High Throughput.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • NIH. Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
  • PubMed. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • BioTechnologia. Cell-based assays in high-throughput mode (HTS).
  • ResearchGate. Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone...
  • MDPI. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors.
  • Asif, M. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. Chemistry Central Journal, 11(1), 1-13.
  • BellBrook Labs. Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor.
  • ResearchGate. (PDF) Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives.
  • Shestakova, T. S., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 1-13.
  • Der Pharma Chemica. Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives.
  • PubMed. Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain.
  • NIH. Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn. Using a Combination of Ultrafiltration and LC–MS.
  • ResearchGate. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives | Request PDF.
  • Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 473-484.
  • WUR eDepot. Identification of phosphodiesterase type-5 (PDE-5) inhibitors in herbal supplements using a tiered a.
  • RSC Publishing. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
  • NIH. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv.
  • ChemDiv. 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine.
  • Chongqing Chemdad Co. ,Ltd. 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine.
  • Sigma-Aldrich. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine.
  • RSC Publishing. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade.

Sources

Application Notes & Protocols: The 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Scaffold in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for a Prominent Target Class

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most significant classes of drug targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment since the approval of imatinib.[1][2] Central to this success is the identification and optimization of "privileged scaffolds" – core molecular structures that exhibit a predisposition for binding to the ATP-binding site of kinases.[3] The pyrimidine nucleus is one such foundational component, forming the backbone of numerous therapeutic agents and approved drugs like 5-fluorouracil.[3]

This document provides a detailed guide on the application of a specific and promising pyrimidine derivative, the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine scaffold, in the discovery of novel kinase inhibitors. While this specific saturated heterocyclic system is an emerging area of interest, its structural relatives, such as imidazo[1,2-a]pyridines, imidazo[1,2-c]pyrimidines, and other fused pyrimidines, have demonstrated significant potential in targeting a range of kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), Spleen Tyrosine Kinase (Syk), and RET kinase.[4][5][6][7][8][9] This guide will synthesize established principles from these related scaffolds to provide a comprehensive framework for researchers, scientists, and drug development professionals aiming to leverage the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine core for their discovery programs.

The Rationale: Why 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine?

The promise of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine scaffold lies in its unique combination of structural features that are advantageous for kinase inhibitor design.

  • Structural Rigidity and 3D Complexity: The fused ring system provides a rigid core, which reduces the entropic penalty upon binding to the target kinase, potentially leading to higher affinity. The non-aromatic, saturated portion of the tetrahydro-scaffold introduces three-dimensional character, allowing for the exploration of deeper, less-conserved pockets within the kinase ATP-binding site. This can be a crucial factor in achieving selectivity against the highly conserved kinome.

  • Hydrogen Bonding Capabilities: The pyrimidine and imidazole components of the scaffold offer multiple hydrogen bond donors and acceptors. These are critical for forming key interactions with the "hinge" region of the kinase, a backbone segment that connects the N- and C-lobes of the catalytic domain and is a common anchoring point for ATP-competitive inhibitors.

  • Vectors for Chemical Diversification: The scaffold presents multiple points for substitution, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related pyrimidine scaffolds have shown that modifications at various positions can significantly impact target engagement and cellular activity.[6][8][10]

The Kinase Inhibitor Discovery Cascade: A Workflow Overview

The journey from a promising scaffold to a clinical candidate is a multi-step process.[2] The following workflow illustrates the typical stages where the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine scaffold would be utilized and evaluated.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Hit_ID Library Synthesis & High-Throughput Screening (HTS) Biochem_Assay Biochemical Assays (e.g., TR-FRET, ADP-Glo) Hit_ID->Biochem_Assay Primary Screen SAR Structure-Activity Relationship (SAR) & Analogue Synthesis Biochem_Assay->SAR Hit Confirmation Cell_Assays Cell-Based Assays (Target Engagement & Function) SAR->Cell_Assays Potency & Cellular Activity Selectivity Kinome Selectivity Profiling Cell_Assays->Selectivity Off-Target Effects ADME ADME/PK Studies (Solubility, Permeability, Metabolism) Selectivity->ADME Lead Nomination In_Vivo In Vivo Efficacy Models (Xenografts) ADME->In_Vivo Preclinical Candidate Selection

Caption: A typical kinase inhibitor discovery workflow.

Part 1: Synthesis and Library Generation

The successful exploration of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine scaffold begins with robust synthetic chemistry to generate a diverse library of analogues. While a comprehensive review of synthetic routes is beyond the scope of this note, a general approach often involves multi-step sequences starting from commercially available building blocks.[11][12]

Illustrative Synthetic Strategy:

A common strategy involves the condensation of a substituted 2-aminoimidazoline with a suitable β-keto ester or a related synthon, followed by cyclization and further functionalization. This allows for the introduction of diversity elements at various positions of the core scaffold.

Part 2: Biochemical Assays for Primary Screening and Potency Determination

Biochemical assays are the cornerstone of initial screening, directly measuring the ability of a compound to inhibit the catalytic activity of the target kinase in a controlled, in vitro environment.[1][2]

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Activity Assay

TR-FRET assays are a popular choice for HTS due to their sensitivity, homogenous format, and resistance to interference from colored or fluorescent compounds.[13][14]

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium (Eu)-labeled anti-phospho-specific antibody binds to the phosphorylated substrate, bringing it into close proximity with a streptavidin-allophycocyanin (SA-APC) conjugate bound to the biotin tag. Excitation of the Eu donor results in energy transfer to the APC acceptor, generating a specific FRET signal that is proportional to kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Dilute the target kinase and biotinylated substrate peptide to desired concentrations in the reaction buffer.

    • Prepare a stock solution of ATP in the reaction buffer.

    • Serially dilute the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine test compounds in 100% DMSO. Further dilute these into the reaction buffer.

    • Prepare a detection mix containing the Eu-labeled anti-phospho-antibody and SA-APC in a suitable detection buffer (e.g., TR-FRET Dilution Buffer).

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted test compound or control (e.g., DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the wells.

    • Add 5 µL of the kinase/substrate mix to all wells.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine ATP-competitive inhibition.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear substrate phosphorylation.

    • Stop the reaction by adding 10 µL of the detection mix.

    • Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_compound - Signal_100%_inhibition] / [Signal_0%_inhibition - Signal_100%_inhibition]).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Alternative Biochemical Assays
Assay TechnologyPrincipleAdvantagesConsiderations
ADP-Glo™ (Promega) [1]Luminescence-based; measures the amount of ADP produced in the kinase reaction.Universal for any kinase, high sensitivity.Endpoint assay; requires two addition steps.
Radiometric Assays (³³P-ATP) [15]Measures the direct incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.Considered the "gold standard" for direct measurement of catalytic activity; avoids interference issues.[15]Requires handling of radioactive materials and separation steps.
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) [13]TR-FRET based; measures the displacement of a fluorescent tracer from the kinase's ATP pocket.Directly measures compound binding; useful for identifying allosteric inhibitors and determining binding kinetics.[13]Requires a specific tracer for each kinase or kinase family.

Part 3: Cell-Based Assays for Assessing Cellular Efficacy and Target Engagement

A significant challenge in kinase inhibitor development is the frequent discrepancy between biochemical potency and cellular activity.[16] Therefore, it is crucial to evaluate compounds in a more physiologically relevant context early in the discovery process.[16][17]

Protocol 2: Cellular Phosphorylation Assay (Western Blot or ELISA-based)

This assay determines if the compound can inhibit the target kinase inside a living cell, leading to a decrease in the phosphorylation of a known downstream substrate.[18]

Principle: Cells expressing the target kinase are treated with the test compound. After treatment, the cells are lysed, and the phosphorylation status of a specific downstream substrate is quantified using a phospho-specific antibody.

Step-by-Step Protocol (Western Blot):

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line known to be dependent on the target kinase) in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine compound for a specific duration (e.g., 2-4 hours). Include a vehicle control (DMSO).

    • If the pathway is not basally active, stimulate the cells with an appropriate growth factor or ligand for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal.

    • Calculate the % inhibition of phosphorylation relative to the vehicle-treated control.

    • Determine the IC₅₀ value for target inhibition in the cellular context.

G cluster_0 Cell Treatment cluster_1 Protein Analysis cluster_2 Data Interpretation Cell_Culture Plate Cells Compound_Add Add Compound (Dose-Response) Cell_Culture->Compound_Add Stimulation Stimulate Pathway (if needed) Compound_Add->Stimulation Lysis Cell Lysis Stimulation->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE & Transfer Quant->SDS_PAGE Blotting Western Blotting (p-Substrate, Total Substrate, Loading Control) SDS_PAGE->Blotting Densitometry Densitometry & Normalization Blotting->Densitometry IC50_Calc Calculate Cellular IC50 Densitometry->IC50_Calc

Caption: Workflow for a cellular phosphorylation assay.

Advanced Cell-Based Assay Formats
Assay TechnologyPrincipleKey Application
NanoBRET™ Target Engagement Assay (Promega) [16][18]Measures compound binding to a NanoLuc® luciferase-tagged kinase in live cells. Binding displaces a fluorescent tracer, disrupting Bioluminescence Resonance Energy Transfer (BRET).Quantifies target engagement and residence time in a physiological context.[18]
BaF3 Cell Proliferation Assay [18]Uses an IL-3 dependent pro-B cell line engineered to proliferate in response to an oncogenic kinase. Inhibition of the kinase leads to cell death.Assesses the functional consequence of kinase inhibition on cell survival and proliferation.[18]
Live-Cell Reporter Assays [14]Utilizes cells transfected with a reporter gene (e.g., luciferase) linked to a transcription factor downstream of the target kinase. Kinase inhibition alters reporter activity.Measures the functional output of an entire signaling pathway.[14]

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

The data from biochemical and cellular assays will drive the medicinal chemistry effort. The goal is to understand how different chemical modifications to the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine scaffold affect potency, selectivity, and drug-like properties. For instance, QSAR studies on related pyrimidine derivatives have highlighted the importance of steric and electrostatic parameters for biological activity.[10][19]

Key Considerations for Optimization:

  • Potency: Enhance on-target activity in both biochemical and cellular assays.

  • Selectivity: Profile lead compounds against a broad panel of kinases (kinome scanning) to identify and minimize off-target activities, which can lead to toxicity.

  • ADME Properties: Optimize for Absorption, Distribution, Metabolism, and Excretion. This includes improving aqueous solubility, cell permeability, and metabolic stability, while reducing potential liabilities like hERG channel inhibition.

  • In Vivo Efficacy: Test promising compounds in animal models of disease (e.g., tumor xenografts) to demonstrate anti-tumor activity.[4][20]

Conclusion and Future Directions

The 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine scaffold represents a compelling starting point for the discovery of novel kinase inhibitors. Its structural features offer the potential for developing highly potent and selective agents. By employing a systematic discovery cascade—from library synthesis and robust biochemical screening to rigorous cellular characterization and SAR-driven optimization—researchers can effectively harness the potential of this privileged scaffold. The protocols and strategies outlined in this guide provide a solid foundation for initiating and advancing drug discovery programs targeting the vast and therapeutically important landscape of the human kinome.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Reaction Biology. Kinase Screening Assay Services.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • BOC Sciences. Targeted Kinase Inhibitor Activity Screening.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Unadkat, S. et al. (2017). 3D quantitatve structure activity relationship of tetrahydroimidazo [1,2-a] pyrimidine as antimicrobial agents. Marmara Pharmaceutical Journal.
  • ResearchGate. Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone....
  • Chen, Y-T. et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • Rani, J. et al. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. PMC - PubMed Central.
  • Zeid, M. M. et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
  • Blake, J. F. et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed.
  • Zhu, B. et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed.
  • Hirabayashi, A. et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed.
  • Elkamass, I. S. et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed.
  • DergiPark. (2017). 3D quantitative structure activity relationship of tetrahydroimidazo [1,2-a] pyrimidine as antimicrobial agents.
  • Slaninova, V. et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed.
  • Kumar, A. et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. NIH.
  • Liu, T. et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed.
  • Earp, E. et al. (2022). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC - NIH.
  • Chen, Y-T. et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed.
  • Wang, Y. et al. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). NIH.
  • Al-Sanea, M. M. et al. (2022). Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. PubMed Central.
  • Frontiers. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine.
  • Al-Sanea, M. M. et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PMC - NIH.
  • Aliwaini, S. et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH.
  • Lorthiois, E. et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed.

Sources

Application Notes & Protocols: Radiolabeling of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Scaffolds for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Medicinal Chemistry and Molecular Imaging

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core is a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure and hydrogen bonding capabilities have made it a cornerstone for developing potent and selective ligands for a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in oncology, neurodegenerative disorders, and inflammatory diseases[1][2]. To accelerate the translation of these promising therapeutic candidates, it is crucial to understand their behavior in vivo. Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are highly sensitive, quantitative molecular imaging techniques that allow for the non-invasive visualization and quantification of drug distribution, target engagement, and pharmacokinetics in living organisms[3][4][5].

This guide provides a comprehensive overview of established and theoretical methods for radiolabeling 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives for PET and SPECT imaging. We will explore strategies using common radioisotopes such as Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Iodine-123/124 ([¹²³I]/[¹²⁴I]), providing detailed protocols, the rationale behind experimental choices, and critical quality control parameters.

Foundational Concepts in Radiotracer Development

The successful development of a radiotracer hinges on several key factors:

  • Choice of Radionuclide: The radioisotope's half-life should match the biological process being studied. Short-lived isotopes like ¹¹C (t½ ≈ 20.4 min) are ideal for imaging rapid pharmacokinetic processes, while longer-lived isotopes like ¹⁸F (t½ ≈ 109.8 min) or ⁸⁹Zr (t½ ≈ 78.4 h) are suited for tracking slower processes or large molecules like antibodies[6][7].

  • Labeling Position: The radiolabel must be placed on a position that is metabolically stable to avoid premature loss of the signal from the parent molecule.

  • Molar Activity (Aₘ): This is the ratio of radioactivity to the total mass of the compound. High molar activity is critical for imaging targets with low receptor density (Bmax) to avoid pharmacological effects from the injected mass.

  • Radiochemical Purity (RCP): A measure of the percentage of the total radioactivity in the desired chemical form. High RCP is essential for accurate imaging and to prevent off-target signal[8][9].

Radiolabeling Strategies for PET Imaging

PET offers superior sensitivity and resolution compared to SPECT.[3] Carbon-11 and Fluorine-18 are the most widely used PET isotopes for small molecules.

Carbon-11 Labeling via [¹¹C]Methylation

Carbon-11 allows for the labeling of a molecule without altering its chemical structure, making it the "gold standard" for mimicking the parent drug. The most common method is methylation of a suitable precursor containing a nucleophilic group (e.g., -OH, -NH, -SH).

Causality Behind Experimental Choices:

  • Precursor Design: A desmethyl precursor is required, where a hydroxyl or primary/secondary amine group is present at the desired labeling site. For the tetrahydroimidazo[1,2-a]pyrimidine scaffold, a phenolic hydroxyl or an exocyclic amine on a substituent is an ideal target.

  • [¹¹C]Methylating Agent: [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) are the workhorse reagents. [¹¹C]CH₃OTf is more reactive and often gives higher yields, especially for less nucleophilic sites[6].

  • Reaction Conditions: The reaction is typically rapid (< 10 minutes) due to the short half-life of ¹¹C. A strong, non-nucleophilic base (e.g., potassium hydroxide, sodium hydride, or an organic base like DBU) is used to deprotonate the precursor, activating it for nucleophilic attack on the methylating agent.

Experimental Workflow Diagram:

G cluster_0 [¹¹C]CO₂ Production & Purification cluster_1 Synthesis of [¹¹C]CH₃I cluster_2 Radiolabeling & Purification Cyclotron ¹⁴N(p,α)¹¹C in Cyclotron CO2_Target [¹¹C]CO₂ Target Gas Cyclotron->CO2_Target CO2_Trap Cryogenic or Molecular Sieve Trap CO2_Target->CO2_Trap LiAlH4 Reduction with LiAlH₄ CO2_Trap->LiAlH4 HI Reaction with Hydroiodic Acid (HI) LiAlH4->HI CH3I_Distill Gas-Phase Distillation HI->CH3I_Distill Reaction Precursor + Base + [¹¹C]CH₃I in DMF/DMSO CH3I_Distill->Reaction Quench Reaction Quench Reaction->Quench HPLC Semi-Preparative HPLC Purification Quench->HPLC Formulation Formulation in Saline/Ethanol HPLC->Formulation QC Quality Control Formulation->QC Final_Product Final_Product QC->Final_Product Release for In Vivo Study

Caption: Workflow for ¹¹C-Methylation.

Protocol 3.1: [¹¹C]Methylation of a Desmethyl-Tetrahydroimidazo[1,2-a]pyrimidine Precursor

  • Preparation: Dissolve 0.5-1.0 mg of the desmethyl precursor in 300 µL of anhydrous dimethylformamide (DMF). Add 2 µL of a 2 M sodium hydroxide solution.

  • Radiolabeling: Bubble the gaseous [¹¹C]CH₃I produced from a GE TRACERlab™ or similar synthesis module through the precursor solution at 80-100 °C for 5 minutes.

  • Purification: Quench the reaction by adding 700 µL of the HPLC mobile phase. Inject the entire mixture onto a semi-preparative C18 HPLC column.

  • Collection & Formulation: Collect the radioactive peak corresponding to the desired product. Remove the organic solvent under a stream of nitrogen with gentle heating. Reformulate the final product in sterile saline containing ≤10% ethanol for injection.

  • Quality Control: Perform analytical HPLC to determine radiochemical purity and molar activity. Confirm product identity by co-elution with a non-radioactive standard[10].

ParameterTypical ValueSource
Radiochemical Yield (Decay-Corrected)8-40%[10][11]
Radiochemical Purity>98%[10][11]
Molar Activity (at end of synthesis)> 74 GBq/µmol (2 Ci/µmol)[10]
Total Synthesis Time30-40 minutes[6]
Fluorine-18 Labeling via Nucleophilic Substitution

Fluorine-18 is the most common PET isotope due to its near-ideal half-life and low positron energy, which results in high-resolution images.[6] The standard method involves nucleophilic substitution of a good leaving group with [¹⁸F]fluoride.

Causality Behind Experimental Choices:

  • Precursor Design: The precursor must contain a suitable leaving group (e.g., tosylate, mesylate, triflate, or nitro group) attached to an aliphatic chain or an activated aromatic ring. For the tetrahydroimidazo[1,2-a]pyrimidine scaffold, a common strategy is to attach a fluoroalkyl chain (e.g., fluoroethyl or fluoropropyl) to a nitrogen or oxygen atom on the molecule[12].

  • [¹⁸F]Fluoride Activation: Anhydrous [¹⁸F]fluoride is a poor nucleophile. It must be activated by forming a complex with a phase-transfer catalyst, typically a potassium-kryptofix (K₂₂₂) complex (K/[¹⁸F]F-K₂₂₂).

  • Reaction Conditions: The reaction is performed in a polar aprotic solvent (e.g., acetonitrile, DMSO) at elevated temperatures (80-120 °C) to facilitate the Sₙ2 reaction.

Protocol 3.2: [¹⁸F]Fluoroalkylation of a Tosyloxy Precursor

  • [¹⁸F]Fluoride Preparation: Trap aqueous [¹⁸F]fluoride from the cyclotron target on an anion exchange cartridge. Elute the [¹⁸F]F⁻ with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water. Dry the mixture azeotropically at 110 °C under vacuum and a nitrogen stream.

  • Radiolabeling: Add a solution of the tosyl- or mesyl-precursor (2-5 mg) in 500 µL of anhydrous acetonitrile to the dried K/[¹⁸F]F-K₂₂₂ complex. Seal the vial and heat at 100 °C for 15 minutes.

  • Purification: Cool the reaction mixture and dilute with 1 mL of water. Pass the mixture through a C18 Sep-Pak cartridge to trap the crude product and remove unreacted [¹⁸F]fluoride. Elute the cartridge with acetonitrile and proceed to semi-preparative HPLC purification as described in Protocol 3.1.

  • Formulation & QC: Follow steps 4 and 5 from Protocol 3.1.

ParameterTypical ValueSource
Radiochemical Yield (Decay-Corrected)20-85%[12][13]
Radiochemical Purity>99%[13][14]
Molar Activity (at end of synthesis)> 90 GBq/µmol (2.5 Ci/µmol)[14]
Total Synthesis Time60-90 minutes[14]

Radiolabeling Strategies for SPECT Imaging

SPECT is a widely available and cost-effective imaging modality. While it has lower sensitivity than PET, it is highly valuable for preclinical and clinical studies, particularly when using isotopes like Iodine-123.[15]

Radioiodination via Electrophilic Substitution

Direct radioiodination is a common method for labeling small molecules for SPECT (using [¹²³I]) or PET (using [¹²⁴I]).[16] The reaction typically occurs on activated aromatic rings.

Causality Behind Experimental Choices:

  • Precursor Design: An organometallic precursor, most commonly a trialkylstannane (e.g., tributyltin), is required at the site of iodination. This allows for a mild and regioselective iododestannylation reaction. A phenyl substituent on the imidazo[1,2-a]pyrimidine core is an excellent location for this modification.

  • Oxidizing Agent: Radioiodide ([¹²³I]NaI) must be oxidized to an electrophilic species (I⁺) to react with the stannane precursor. Common oxidizing agents include Iodogen®, peracetic acid, or chloramine-T.

  • Reaction Conditions: The reaction is typically fast (5-15 minutes) and performed at room temperature in a solvent like ethanol or methanol.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Radiolabeling & Purification Precursor Tributylstannyl Precursor in Ethanol Oxidant Iodogen®-Coated Reaction Vial Precursor->Oxidant Reaction Vortex at Room Temp (10 min) Oxidant->Reaction Radioiodide Add [¹²³I]NaI Solution Radioiodide->Oxidant Quench Quench with Sodium Metabisulfite Reaction->Quench HPLC Semi-Preparative HPLC Purification Quench->HPLC Formulation Formulation in Saline/Ethanol HPLC->Formulation QC Quality Control Formulation->QC Final_Product Final_Product QC->Final_Product Release for In Vivo Study

Caption: Workflow for Radioiodination.

Protocol 4.1: Radioiodination of a Tributylstannyl Precursor

  • Preparation: Coat a 1.5 mL reaction vial with 50 µg of Iodogen® by dissolving it in dichloromethane and evaporating the solvent under nitrogen.

  • Radiolabeling: To the coated vial, add 50 µg of the tributylstannyl precursor dissolved in 100 µL of ethanol. Add the [¹²³I]NaI solution (up to 10 mCi) and vortex the mixture at room temperature for 10 minutes.

  • Purification: Quench the reaction with 100 µL of sodium metabisulfite solution. Proceed with HPLC purification as described in Protocol 3.1, using a mobile phase appropriate for the compound.

  • Formulation & QC: Follow steps 4 and 5 from Protocol 3.1. The identity of the product is confirmed by co-elution with its non-radioactive iodo-analogue[17].

ParameterTypical ValueSource
Radiochemical Yield (Decay-Corrected)>90%[17]
Radiochemical Purity>95%[17]
Molar Activity (at end of synthesis)Isotope dependent, often carrier-added[16]
Total Synthesis Time45-60 minutes[17]

Quality Control: The Self-Validating System

Rigorous quality control (QC) is non-negotiable in radiopharmaceutical production to ensure patient safety and data integrity.[18] A robust QC system validates the success of the synthesis and purification.

  • Appearance: The final product should be a clear, colorless solution, free of particulate matter.

  • pH: The pH of the final formulation should be within a physiologically acceptable range (typically 5.0 - 7.5).

  • Radionuclidic Purity: Confirms the identity and purity of the radioisotope, usually provided by the manufacturer.

  • Radiochemical Purity & Identity: This is the most critical test. It is determined by analytical radio-HPLC and/or radio-TLC. The identity of the radiolabeled product is confirmed by demonstrating that the radioactive peak has the same retention time as the non-radioactive reference standard. A combination of HPLC and TLC provides greater certainty[9][19].

  • Residual Solvents: The concentration of residual solvents (e.g., acetonitrile, ethanol, DMF) in the final injection must be below limits specified by pharmacopoeial standards (e.g., USP <467>).

  • Sterility and Endotoxins: For clinical use, the product must be passed through a 0.22 µm sterile filter and tested for sterility and bacterial endotoxins.

Conclusion and Future Directions

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold represents a fertile ground for the development of novel therapeutics. The radiolabeling methods outlined in this guide provide a strategic framework for researchers to non-invasively evaluate these compounds in vivo. By applying established radiochemical techniques—[¹¹C]methylation, [¹⁸F]fluoroalkylation, and radioiodination—drug development professionals can gain critical insights into the pharmacokinetic and pharmacodynamic properties of their lead candidates. Future work may explore novel labeling strategies, such as the use of bioorthogonal click chemistry or alternative isotopes like Gallium-68, to further broaden the imaging applications of this versatile chemical scaffold[20][21].

References

  • Radiosynthesis and Evaluation of ¹¹C-Labeled Imidazolyl Pyrimidine Derivatives for Positron Emission Tomography Imaging of Glycogen Synthase Kinase-3.
  • Scientists expand PET imaging options through simpler chemistry. Tech Launch Arizona.
  • Recent Development of Radiolabeled Nanoparticles for PET Imaging. Theranostics.
  • Synthesis and biological evaluation of substituted [¹⁸F]imidazo[1,2-a]pyridines and [¹⁸F]pyrazolo[1,5-a]pyrimidines for the study of the peripheral benzodiazepine receptor using positron emission tomography. Journal of Medicinal Chemistry.
  • Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging. Chemical Reviews.
  • Synthesis and evaluation of novel F-18-labeled pyrimidine derivatives: potential FAK inhibitors and PET imaging agents for cancer detection. RSC Advances.
  • The Importance of Purification for Radiolabeled Compounds. Moravek.
  • Metabolic radiolabeling and in vivo PET imaging of cytotoxic T lymphocytes to guide combination adoptive cell transfer cancer therapy. Theranostics.
  • Development of Carbon-11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma-1 Receptor Imaging. Advanced Science.
  • Synthesis and evaluation of two ¹⁸F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging beta-amyloid in Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters.
  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules.
  • Radiosynthesis and evaluation of a carbon-11 labeled PET ligand for imaging of O-GlcNAcase. Nuclear Medicine and Biology.
  • Ex Vivo Radiolabeling and In Vivo PET Imaging of T Cells Expressing Nuclear Reporter Genes. Methods in Molecular Biology.
  • Novel Radioiodinated and Radiofluorinated Analogues of FT-2102 for SPECT or PET Imaging of mIDH1 Mutant Tumours. Cancers.
  • Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Pharmaceuticals.
  • Translating a Radiolabeled Imaging Agent to the Clinic. Journal of Nuclear Medicine.
  • Radiochemical purity control of radiolabeled drugs. Journal of Pharmaceutical and Biomedical Analysis.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry.
  • Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [¹⁷⁷Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry.
  • In Vivo Chemistry for Pretargeted Tumor Imaging in Live Mice. Molecular Pharmaceutics.
  • Radiopharmaceutical quality control.
  • State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. Cancers.
  • Synthesis, radiosynthesis, and in vitro evaluation of [¹³¹I]-5-iodo-N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-yl)-ethyl]-2-methoxy-benzamide as a potential tumor imaging agent.
  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Molecular imaging agents for SPECT (and SPECT/CT). Der Nuklearmediziner.

Sources

Application Notes and Protocols: Designing Cell-Based Assays for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" nature, meaning it can serve as a versatile framework for developing ligands for a diverse range of biological targets. Compounds incorporating this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, kinase inhibitory, phosphodiesterase (PDE) inhibitory, immunomodulatory, and anticancer effects[1][2][3][4]. This broad bioactivity profile underscores the importance of robust and well-designed cell-based assays to elucidate the specific mechanism of action and therapeutic potential of novel derivatives.

This comprehensive guide provides a framework for researchers, scientists, and drug development professionals to design and implement effective cell-based assays for characterizing 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine compounds. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for key methodologies, and discuss critical aspects of data analysis and interpretation.

Pillar 1: Strategic Assay Selection - Aligning with the Target Biology

The initial and most critical step in designing a cell-based assay is to define the biological question you are asking. Given the diverse activities of this compound class, a tiered or parallel screening approach is often most effective. The choice of assays should be driven by the intended therapeutic application and any pre-existing knowledge about the compound's potential targets.

A logical workflow for assay selection is outlined below:

Assay_Selection_Workflow cluster_0 Primary Screening cluster_1 Secondary & Tertiary Screening A Initial Compound Synthesis & Characterization B Broad Phenotypic Screening (e.g., Cytotoxicity, Anti-proliferation) A->B Initial Assessment C Hypothesis-Driven Target-Based Assays B->C Identified Phenotype D Target Deconvolution & Mechanism of Action Studies C->D Target Engagement Confirmed E Lead Optimization & In Vivo Model Selection D->E Mechanism Elucidated

Caption: A streamlined workflow for selecting appropriate cell-based assays.

For novel 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine compounds with unknown mechanisms, a primary screen to assess general cytotoxicity and anti-proliferative effects is a prudent starting point. This can be followed by more specific, hypothesis-driven assays based on the observed phenotype or in silico predictions.

Pillar 2: Assay Platforms for Key Biological Activities

Here, we detail protocols for cell-based assays relevant to the most commonly reported activities of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivatives.

Anti-Inflammatory and Immunomodulatory Activity

Many derivatives of this scaffold exhibit potent anti-inflammatory and immunomodulatory properties[2][4]. A common mechanism underlying inflammation is the activation of the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.

Signaling Pathway: NF-κB Activation in Inflammation

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription of

Caption: Simplified representation of the LPS-induced NF-κB signaling pathway.

Protocol 1: Lipopolysaccharide (LPS)-Induced Cytokine Release in THP-1 Monocytes

This assay is a cornerstone for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit the release of pro-inflammatory cytokines from activated monocytes.[5][6]

Materials:

  • THP-1 human monocytic cell line (ATCC® TIB-202™)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivatives)

  • 96-well cell culture plates

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • To differentiate monocytes into macrophage-like cells, seed THP-1 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and treat with 50 ng/mL PMA for 48 hours.[5]

  • Compound Treatment:

    • After differentiation, remove the PMA-containing medium and replace it with fresh medium.

    • Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

    • Incubate for 1-2 hours.

  • Inflammatory Challenge:

    • Stimulate the cells with 1 µg/mL LPS to induce an inflammatory response.[5]

    • Incubate for 18-24 hours.

  • Supernatant Collection and Analysis:

    • Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant for cytokine analysis.

    • Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value for each compound.

Protocol 2: NF-κB Reporter Gene Assay

This assay provides a more direct measure of the inhibition of the NF-κB signaling pathway.

Materials:

  • HEK293 cell line stably transfected with an NF-κB response element-driven luciferase reporter gene (e.g., H293-NF-κB-RE-luc2P).[7][8]

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Test compounds

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cell line in a 96-well plate at a density of 4 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment:

    • Add serial dilutions of the test compounds to the wells and incubate for 1 hour.

  • NF-κB Activation:

    • Stimulate the cells with 10 ng/mL TNF-α to activate the NF-κB pathway.[7]

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells.

    • Add the luciferase assay reagent and measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α-induced NF-κB activity and determine the IC₅₀ values.

Assay Principle Endpoint Advantages Disadvantages
LPS-Induced Cytokine Release Measures the physiological response of immune cells to an inflammatory stimulus.Quantification of secreted cytokines (TNF-α, IL-1β, IL-6).Physiologically relevant; provides information on downstream effects.Indirect measure of target engagement; can be influenced by off-target effects.
NF-κB Reporter Gene Assay Measures the transcriptional activity of the NF-κB pathway.Luminescence signal from a luciferase reporter gene.High-throughput; directly measures pathway activity.Less physiologically complex than primary immune cell assays.
Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Several pyrimidine derivatives have been identified as potent kinase inhibitors.[4] Cell-based kinase assays are essential to confirm that a compound can inhibit its target in a cellular context.[9][10][11]

Experimental Workflow: Cell-Based Kinase Inhibition Assay

Kinase_Assay_Workflow A Seed kinase-dependent cell line B Treat with serially diluted 'Compound X' A->B C Incubate for a defined period B->C D Lyse cells and collect protein C->D E Western Blot or ELISA for phospho-substrate D->E F Quantify band intensity or signal E->F G Determine IC50 F->G

Caption: A typical workflow for assessing kinase inhibition in a cellular context.

Protocol 3: Western Blot-Based Kinase Inhibition Assay

This method directly measures the phosphorylation status of a kinase's substrate within the cell.

Materials:

  • A cell line that expresses the target kinase and its substrate (e.g., a cancer cell line with an overactive kinase).

  • Appropriate cell culture medium and supplements.

  • Test compounds.

  • Cell lysis buffer.

  • Protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blot transfer system.

  • Primary antibodies specific for the phosphorylated substrate and the total substrate.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Seed the chosen cell line in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a predetermined time (e.g., 2, 6, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against the phosphorylated substrate.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total substrate.

    • Normalize the phospho-substrate signal to the total substrate signal.

    • Calculate the percentage inhibition of phosphorylation and determine the IC₅₀ value.

Phosphodiesterase (PDE) Inhibitory Activity

PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. PDE inhibitors have therapeutic applications in a range of diseases. Cell-based assays for PDE inhibitors often rely on measuring the accumulation of cyclic nucleotides or the activation of downstream signaling pathways.[12][13][14]

Protocol 4: CRE-Luciferase Reporter Assay for cAMP-Specific PDE Inhibition

This assay is designed to screen for inhibitors of PDEs that specifically hydrolyze cAMP.

Materials:

  • HEK293 cells co-transfected with a CRE-luciferase reporter construct and the specific PDE isozyme of interest.[12]

  • DMEM with high glucose.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds.

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

Procedure:

  • Cell Seeding:

    • Seed the transfected HEK293 cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for 1 hour.

  • cAMP Induction:

    • Stimulate the cells with a sub-maximal concentration of forskolin to increase intracellular cAMP levels.

    • Incubate for 4-6 hours.

  • Luciferase Assay:

    • Perform the luciferase assay as described in Protocol 2.

  • Data Analysis:

    • The inhibition of PDE activity will lead to an increase in cAMP levels, resulting in higher luciferase expression.

    • Calculate the fold induction of luciferase activity and determine the EC₅₀ value for each compound.

Parameter Western Blot for Kinase Inhibition CRE-Luciferase for PDE Inhibition
Principle Direct measurement of substrate phosphorylation.Indirect measurement of cAMP levels via a reporter gene.
Throughput LowerHigher
Sensitivity HighHigh
Complexity More complex and labor-intensive.Relatively simple and amenable to automation.

Pillar 3: Ensuring Data Integrity and Reproducibility

The trustworthiness of your results hinges on rigorous assay validation and quality control.

  • Z'-factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Signal-to-Background Ratio (S/B): This ratio should be sufficiently high to distinguish a true signal from noise.

  • Coefficient of Variation (%CV): This measures the variability of the data and should be as low as possible, typically below 15%.

  • Positive and Negative Controls: These are essential for every experiment to ensure the assay is performing as expected.

  • Dose-Response Curves: Always generate full dose-response curves to accurately determine IC₅₀ or EC₅₀ values.

Conclusion

The 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine scaffold represents a rich source of potential therapeutic agents. A systematic and well-informed approach to cell-based assay design is paramount to successfully identifying and characterizing the biological activities of novel derivatives. By carefully selecting assays that align with the target biology, meticulously executing validated protocols, and rigorously analyzing the data, researchers can effectively unlock the full therapeutic potential of this versatile chemical class.

References

  • PharmaLegacy. Cell-based Assays - Immune Modulator. [Link]

  • Molecular Devices. (2021). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Protein Fluidics. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. [Link]

  • Wesseling, H., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & Function, 6(3), 827-834. [Link]

  • BPS Bioscience. Phosphodiesterase (PDE) Cell-Based Screening Services. [Link]

  • Chandrashekar, C. V., et al. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 19(1), 21-31. [Link]

  • MarinBio. Cellular Immunoassays for Drug Development. [Link]

  • Invitrocue. Immunomodulatory Assays. [Link]

  • Chew, W. L., et al. (2021). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. STAR protocols, 2(3), 100681. [Link]

  • Bora, R. S., et al. (2009). Development of a cell-based assay for screening of phosphodiesterase 10A (PDE10A) inhibitors using a stable recombinant HEK-293 cell line expressing high levels of PDE10A. Biotechnology letters, 31(5), 653-658. [Link]

  • University of Groningen. Cell-based screening assay for anti-inflammatory activity of bioactive compounds. [Link]

  • Wang, H., et al. (2011). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Current chemical genomics, 5, 88-96. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PloS one, 11(9), e0161700. [Link]

  • PubMed. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • Zhang, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. International Journal of Molecular Sciences, 25(10), 5406. [Link]

  • ResearchGate. Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... [Link]

  • Reaction Biology. PDE Screening Services for Drug Discovery. [Link]

  • ResearchGate. (2018). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. [Link]

  • Rani, P., et al. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. Chemistry Central journal, 11(1), 1-13. [Link]

  • ResearchGate. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. [Link]

  • Frolova, Y. N., et al. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 18, 1298-1308. [Link]

  • National Institutes of Health. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). [Link]

  • PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. [Link]

Sources

Scaling Up the Production of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: An Application Guide for Researchers and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydroimidazo[1,2-a]pyrimidine Scaffold

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure and the strategic placement of nitrogen atoms make it an attractive framework for designing molecules with diverse pharmacological activities. Derivatives of this scaffold have shown promise in a range of therapeutic areas, acting as kinase inhibitors, central nervous system agents, and antimicrobial compounds. The growing importance of this structural motif necessitates robust and scalable synthetic methods to facilitate further research and development.

This comprehensive guide provides a detailed exploration of the techniques for scaling up the production of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine. We will delve into the strategic considerations for selecting a scalable synthetic route, present a detailed, step-by-step protocol for a recommended two-step synthesis, and discuss key aspects of process optimization, safety, and purification. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the efficient and safe production of this valuable heterocyclic building block.

Strategic Selection of a Scalable Synthetic Route

While several synthetic routes to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core have been reported, not all are amenable to large-scale production. The ideal scalable synthesis should prioritize the following:

  • Readily available and cost-effective starting materials: Minimizing the cost of raw materials is crucial for large-scale campaigns.

  • High-yielding and robust reactions: Each step should proceed with high conversion and be tolerant of minor variations in reaction conditions.

  • Minimal number of synthetic steps: A shorter synthesis is generally more efficient and cost-effective.

  • Avoidance of hazardous reagents and intermediates where possible: Safety is a paramount concern in process chemistry.

  • Straightforward purification of the final product: Crystallization is highly preferred over chromatographic purification at scale.

After a thorough review of the available literature, a two-step synthetic sequence has been identified as a practical and scalable approach. This strategy involves the initial synthesis of the aromatic imidazo[1,2-a]pyrimidine followed by a catalytic hydrogenation to yield the desired saturated product. This approach allows for the purification of the stable aromatic intermediate before the final reduction step, often leading to a cleaner final product.

Alternative Routes Considered:

Synthetic RouteAdvantagesDisadvantages for Scale-Up
Multi-step linear synthesis from 2-aminopyrimidine Utilizes a simple starting material.Long synthetic sequence (often 5+ steps), leading to lower overall yield and increased waste generation.[1][2]
One-pot multi-component reactions High atom economy and operational simplicity.Can be challenging to optimize for a single desired product, and purification of the target from a complex reaction mixture can be difficult at scale.
Direct condensation of 2-aminopyrimidine with a C3-dielectrophile Potentially the most direct route.Can lead to the formation of regioisomers and over-alkylation products, complicating purification.

The chosen two-step approach, detailed below, offers a balance of efficiency, reliability, and scalability.

Recommended Scalable Synthetic Pathway

The recommended pathway for the large-scale production of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine is a two-step process:

  • Step 1: Synthesis of Imidazo[1,2-a]pyrimidine via a modified Chichibabin-type reaction.

  • Step 2: Catalytic Hydrogenation of the pyrimidine ring of the intermediate to afford the target compound.

Scalable_Synthesis Start 2-Aminopyrimidine Intermediate Imidazo[1,2-a]pyrimidine Start->Intermediate Step 1: Cyclocondensation Final 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Intermediate->Final Step 2: Catalytic Hydrogenation Reagent1 α-Haloacetaldehyde equivalent Reagent1->Intermediate Reagent2 H₂, Catalyst (e.g., Pd/C) Reagent2->Final

Caption: Scalable two-step synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine.

Part 1: Detailed Protocol for the Synthesis of Imidazo[1,2-a]pyrimidine

This protocol describes a robust method for the synthesis of the aromatic intermediate, imidazo[1,2-a]pyrimidine, from 2-aminopyrimidine and an α-haloacetaldehyde equivalent. This reaction is a variation of the classic Chichibabin reaction.

Materials and Equipment:
Reagent/EquipmentGradeSupplierNotes
2-Aminopyrimidine98%+Major chemical suppliers
Bromoacetaldehyde diethyl acetal95%+Major chemical suppliers
Hydrochloric acid (HCl)ConcentratedMajor chemical suppliers
Sodium bicarbonate (NaHCO₃)Reagent gradeMajor chemical suppliers
Ethanol (EtOH)AnhydrousMajor chemical suppliers
Dichloromethane (DCM)Reagent gradeMajor chemical suppliers
Magnesium sulfate (MgSO₄)AnhydrousMajor chemical suppliers
Glass-lined reactor with overhead stirrer, reflux condenser, and temperature control--Suitable for the intended scale.
Filtration apparatus--e.g., Nutsche filter-dryer.
Rotary evaporator--For solvent removal.
Experimental Procedure:

Protocol_Step1 cluster_protocol Step 1: Synthesis of Imidazo[1,2-a]pyrimidine A 1. Charge Reactor: - 2-Aminopyrimidine (1.0 eq) - Ethanol B 2. Add Bromoacetaldehyde diethyl acetal (1.1 eq) A->B C 3. Heat to Reflux (e.g., ~78 °C) B->C D 4. Monitor Reaction (TLC/HPLC) C->D E 5. Cool to Room Temperature D->E F 6. Concentrate under Reduced Pressure E->F G 7. Aqueous Work-up: - Add water and DCM - Neutralize with NaHCO₃ F->G H 8. Extract with DCM G->H I 9. Dry Organic Layer (MgSO₄) H->I J 10. Filter and Concentrate I->J K 11. Purify by Crystallization J->K

Caption: Workflow for the synthesis of Imidazo[1,2-a]pyrimidine.

Step-by-Step Methodology:

  • Reactor Setup and Charging:

    • Ensure the reactor is clean, dry, and inerted with nitrogen.

    • Charge the reactor with 2-aminopyrimidine (1.0 equivalent) and anhydrous ethanol (5-10 volumes, e.g., 5-10 L per kg of 2-aminopyrimidine).

    • Begin stirring to ensure a homogenous slurry or solution.

  • Reagent Addition:

    • Slowly add bromoacetaldehyde diethyl acetal (1.1 equivalents) to the reactor at ambient temperature. A slight exotherm may be observed.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. The reaction progress should be monitored.

  • Reaction Monitoring:

    • Monitor the consumption of 2-aminopyrimidine using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.

    • To the residue, add water and dichloromethane (DCM).

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid formed during the reaction until the aqueous layer is neutral to slightly basic (pH 7-8).

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 3 volumes).

    • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude imidazo[1,2-a]pyrimidine.

  • Purification:

    • The crude product can be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol.

Causality Behind Experimental Choices:

  • Use of Bromoacetaldehyde diethyl acetal: This reagent is a stable and easy-to-handle precursor to the highly reactive bromoacetaldehyde. The acetal is hydrolyzed in situ under the reaction conditions to generate the reactive aldehyde.

  • Ethanol as Solvent: Ethanol is a good solvent for the starting materials and is relatively safe and easy to remove.

  • Reflux Conditions: Heating to reflux provides the necessary activation energy for the cyclocondensation reaction to proceed at a reasonable rate.

  • Aqueous Work-up with NaHCO₃: This step is crucial to neutralize the acidic byproduct (HBr) and to facilitate the extraction of the product into the organic phase.

Part 2: Detailed Protocol for the Catalytic Hydrogenation of Imidazo[1,2-a]pyrimidine

This protocol details the hydrogenation of the pyrimidine ring of imidazo[1,2-a]pyrimidine to yield the final product, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine.

Materials and Equipment:
Reagent/EquipmentGradeSupplierNotes
Imidazo[1,2-a]pyrimidinePurified from Step 1-
Palladium on Carbon (Pd/C)5-10% Pd, wetMajor chemical suppliersHandle with care, pyrophoric when dry.
Methanol (MeOH) or Ethanol (EtOH)AnhydrousMajor chemical suppliers
Hydrogen (H₂) gasHigh purityGas supplier
High-pressure hydrogenation reactor (autoclave)--Equipped with a stirrer, pressure gauge, and temperature control.
Filtration setup for catalyst removal--e.g., Celite® pad filtration.
Experimental Procedure:

Protocol_Step2 cluster_protocol Step 2: Catalytic Hydrogenation A 1. Charge Autoclave: - Imidazo[1,2-a]pyrimidine - Solvent (MeOH or EtOH) B 2. Inert Atmosphere: - Purge with Nitrogen A->B C 3. Add Catalyst: - Pd/C (wet) B->C D 4. Seal and Purge: - Seal reactor - Purge with Nitrogen then Hydrogen C->D E 5. Pressurize with H₂ D->E F 6. Heat and Stir E->F G 7. Monitor H₂ Uptake F->G H 8. Cool and Vent G->H I 9. Filter Catalyst H->I J 10. Concentrate Filtrate I->J K 11. Purify by Crystallization J->K

Caption: Workflow for the catalytic hydrogenation to form the final product.

Step-by-Step Methodology:

  • Reactor Preparation and Charging:

    • Charge the hydrogenation reactor with imidazo[1,2-a]pyrimidine and a suitable solvent such as methanol or ethanol (10-20 volumes).

    • Seal the reactor and purge with an inert gas, such as nitrogen, to remove all oxygen.

  • Catalyst Addition:

    • Under a nitrogen atmosphere, carefully add the wet palladium on carbon catalyst (1-5 mol%). The catalyst should be added as a slurry in the reaction solvent to minimize the risk of ignition.[3][4]

  • Hydrogenation:

    • Seal the reactor and purge again with nitrogen, followed by several purges with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Heat the reaction mixture to 40-60 °C with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases. This can be confirmed by HPLC analysis of an aliquot of the reaction mixture.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. The filter cake should be kept wet with solvent at all times to prevent ignition.[5]

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine.

  • Purification:

    • The final product can be purified by crystallization from a suitable solvent, such as isopropanol or ethyl acetate. The product can also be isolated as a hydrochloride salt by treating a solution of the free base with HCl.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C) as Catalyst: Pd/C is a highly effective and commonly used catalyst for the hydrogenation of aromatic heterocycles.

  • Wet Catalyst Handling: Using the catalyst in a wet form significantly reduces its pyrophoric nature, which is a major safety concern when handling finely divided metal catalysts.[3][4][5]

  • Inert Atmosphere: The complete removal of oxygen from the reactor before introducing hydrogen is critical to prevent the formation of an explosive mixture.[3][4]

  • Celite® Filtration: Celite® provides a fine filtration medium that effectively removes the solid catalyst particles from the reaction mixture.

Process Optimization and Troubleshooting

ParameterOptimization StrategyPotential Issues & Solutions
Step 1: Reaction Time Monitor by HPLC to determine the optimal reaction time. Increasing the temperature slightly may reduce the reaction time, but could also lead to more byproducts.Incomplete reaction: Ensure the quality of the starting materials. Consider a slight excess of the bromoacetaldehyde diethyl acetal. Byproduct formation: Optimize the reaction temperature and time.
Step 2: Catalyst Loading Reduce the catalyst loading in increments to find the minimum effective amount. This will reduce costs and ease of filtration.Slow or incomplete hydrogenation: The catalyst may be deactivated. Ensure the starting material is pure. Increase catalyst loading or use fresh catalyst.
Step 2: Hydrogen Pressure Vary the hydrogen pressure to find the optimal balance between reaction rate and safety/equipment limitations.Low reaction rate: Increase hydrogen pressure. Safety concerns: Always operate within the pressure limits of the reactor.
Purification Screen various solvents for crystallization to maximize yield and purity. Consider anti-solvent crystallization.Oiling out: Use a more polar solvent or a solvent mixture. Poor recovery: Optimize the crystallization temperature and cooling rate.

Safety Considerations

Chemical Hazards:

  • 2-Aminopyrimidine: Harmful if swallowed. Irritating to eyes, respiratory system, and skin.[3][4]

  • Bromoacetaldehyde diethyl acetal: Lachrymator. Handle in a well-ventilated fume hood.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Handle as a wet paste or slurry under an inert atmosphere.[3][4][5]

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure the hydrogenation reactor is properly maintained and operated by trained personnel.[3][4]

Procedural Hazards:

  • Step 1 - Exotherm: The initial addition of the alkylating agent may be exothermic. Control the addition rate and have cooling available.

  • Step 2 - Hydrogenation: This is a high-pressure reaction with a flammable gas. The reactor must be pressure-tested and equipped with a rupture disc. The work area should be well-ventilated and free of ignition sources.

  • Catalyst Handling: Never allow the hydrogenation catalyst to dry, especially after the reaction when it is saturated with hydrogen. Quench the used catalyst by slowly adding it to a large volume of water.

Conclusion

The two-step synthetic sequence presented in this guide provides a robust and scalable method for the production of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine. By carefully considering the choice of reagents, reaction conditions, and purification techniques, researchers and process chemists can efficiently and safely produce this valuable heterocyclic building block in the quantities required for advanced research and drug development programs. Adherence to the detailed protocols and safety guidelines outlined herein is essential for a successful and safe scale-up campaign.

References

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(3), 14-23. Available at: [Link]

  • University of Wisconsin-Madison Chemistry Department. Hazards associated with laboratory scale hydrogenations. Available at: [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Available at: [Link]

  • Kuwano, R., Hashiguchi, Y., Ikeda, R., & Ishizuka, K. (2015). Catalytic asymmetric hydrogenation of pyrimidines. Angewandte Chemie International Edition, 54(44), 13074-13077. Available at: [Link]

  • Stanford Environmental Health & Safety. (n.d.). Hydrogenation Fact Sheet. Available at: [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. Available at: [Link]

  • Kethireddy, S., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. Medicinal Chemistry Research, 24(11), 3847-3857. Available at: [Link]

  • Al-Tel, T. H., et al. (2021). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1244, 130953. Available at: [Link]

  • PubChem. (n.d.). 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine. Available at: [Link]

  • Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available at: [Link]

  • Kushwaha, N., & Singh, J. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(8), 1737-1740. Available at: [Link]

  • Scientific Update. (2018). The Chichibabin amination reaction. Available at: [Link]

  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. Available at: [Link]

Sources

Application Notes & Protocols: The Use of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: A Privileged Scaffold for a Powerful Technique

Fragment-Based Drug Design (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD identifies low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[3][4] These initial hits serve as highly optimizable starting points for the rational design of potent, selective, and drug-like lead compounds.[5][6] The success of FBDD is rooted in its ability to more effectively sample chemical space, leading to higher hit rates and superior starting points for medicinal chemistry optimization.[2][4]

Within the vast landscape of chemical scaffolds available for FBDD, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine nucleus stands out as a particularly valuable starting point. This rigid, bicyclic heterocyclic system possesses several key attributes that make it an ideal fragment core:

  • Low Molecular Weight: The unsubstituted core has a molecular weight of approximately 123.16 g/mol , fitting comfortably within the "Rule of Three" guidelines for fragment libraries (MW < 300 Da).[7][8]

  • Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to a lower entropic penalty upon binding and provides clear vectors for chemical elaboration.

  • Synthetic Tractability: The scaffold is amenable to straightforward synthetic modifications, allowing for the creation of diverse and focused fragment libraries.[9][10]

  • Biological Relevance: The broader imidazo[1,2-a]pyrimidine class is a "privileged" structure known to interact with a wide range of biological targets, with derivatives showing antimicrobial, anti-inflammatory, and anticancer activities.[9][11][12][13]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold within a modern FBDD workflow. We will detail the core principles, provide step-by-step experimental protocols for key biophysical screening and validation techniques, and outline the strategic considerations for hit-to-lead optimization.

II. The FBDD Workflow: From Fragment Library to Lead Candidate

The FBDD process is a multi-stage campaign that integrates biophysics, structural biology, and medicinal chemistry. The goal is to identify a weakly binding fragment and rationally evolve it into a high-affinity lead compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Library Fragment Library (Tetrahydroimidazo[1,2-a]pyrimidine Core) Screening Primary Screening (SPR, NMR, X-ray) Library->Screening Hits Initial Hits (μM - mM Affinity) Screening->Hits Validation Hit Validation (Orthogonal Method) Hits->Validation Confirm Binding ITC Thermodynamics (ITC) Validation->ITC Structure Structural Biology (X-ray, NMR) ITC->Structure ValidatedHits Validated, Characterized Hits Structure->ValidatedHits SBDD Structure-Based Design (Growing, Linking, Merging) ValidatedHits->SBDD Begin Optimization Chemistry Medicinal Chemistry (SAR Exploration) SBDD->Chemistry Lead Lead Candidate (nM Affinity, Drug-like Properties) SBDD->Lead Chemistry->Lead

Caption: High-level overview of the Fragment-Based Drug Design (FBDD) workflow.

III. Application Protocol: Library Design and Synthesis

Objective: To create a diverse library of fragments based on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold, adhering to the principles of FBDD.

Rationale: A well-designed fragment library maximizes the exploration of the target's binding surface. Diversity is introduced by varying substituents at accessible positions on the core scaffold, altering properties like hydrogen bonding capability, hydrophobicity, and charge.

Protocol: General Synthesis of a Focused Library

  • Scaffold Synthesis: The core 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine can be synthesized via established multi-step procedures, often starting from commercially available 2-aminopyrimidine.[9][14]

  • Functionalization: Create a diverse set of analogs by introducing small, varied functional groups (e.g., -CH₃, -OH, -NH₂, -F, -Cl) at synthetically accessible positions. The goal is to create a library of 100-500 unique fragments.

  • Quality Control:

    • Confirm the identity and purity of each fragment using ¹H NMR and LC-MS. Purity should be >95%.

    • Assess the solubility of each fragment in the planned screening buffer. Poorly soluble fragments are a common source of artifacts. A minimum solubility of 200 µM is recommended.

    • Characterize fragments according to the "Rule of Three":

      • Molecular Weight (MW) ≤ 300 Da

      • Calculated LogP (cLogP) ≤ 3

      • Hydrogen Bond Donors ≤ 3

      • Hydrogen Bond Acceptors ≤ 3[7]

Property Guideline Rationale
Molecular Weight ≤ 300 DaEnsures fragments are small and simple, maximizing chemical space coverage.[3]
cLogP ≤ 3Promotes aqueous solubility, reducing the likelihood of non-specific binding and aggregation.
H-Bond Donors ≤ 3Maintains "fragment-like" simplicity and avoids excessive polarity.[7]
H-Bond Acceptors ≤ 3Maintains "fragment-like" simplicity and avoids excessive polarity.[7]
Purity > 95%Prevents false positives/negatives from impurities.
Solubility > 200 µM in bufferEssential for reliable biophysical screening at high concentrations.

Table 1: Physicochemical property guidelines for a fragment library.

IV. Application Protocol: Primary Screening via Surface Plasmon Resonance (SPR)

Objective: To rapidly identify fragments from the library that bind to the immobilized protein target.

Rationale: SPR is a highly sensitive, label-free biophysical technique that detects binding events in real time by measuring changes in the refractive index at a sensor chip surface.[15][16] It provides kinetic and affinity information and is well-suited for primary screening due to its speed and relatively low protein consumption.[17][18]

Protocol: SPR-Based Fragment Screening

  • Protein Immobilization:

    • Immobilize the target protein onto a sensor chip (e.g., CM5 chip via amine coupling) to a high density. High immobilization levels are often necessary to detect the binding of very small molecules.

    • Create a reference channel by either leaving it blank or immobilizing an irrelevant, non-binding protein to subtract non-specific binding and bulk refractive index effects.[18]

  • Buffer Preparation:

    • Prepare a running buffer (e.g., HBS-EP+) with an appropriate salt concentration (e.g., 150 mM NaCl) and a surfactant (e.g., 0.05% P20) to minimize non-specific binding.

    • Crucially, precisely match the DMSO concentration of the running buffer to that of the fragment samples. Even minor DMSO mismatches can cause significant bulk shift artifacts, leading to false positives.[19]

  • Screening Execution:

    • Prepare fragment plates by diluting DMSO stocks into the running buffer to a final concentration series (e.g., 50 µM, 150 µM).

    • Inject the fragment solutions over the target and reference surfaces. A typical injection time is 30-60 seconds, followed by a dissociation phase.

    • Include buffer-only (blank) injections periodically for double referencing.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel response and the average of the blank injections.

    • A fragment is considered a "hit" if it produces a concentration-dependent binding response that is significantly above the noise level.

    • Calculate the Ligand Efficiency (LE) for each hit. LE is a key metric in FBDD that normalizes binding affinity for the size of the molecule. It helps prioritize smaller fragments that bind efficiently over larger, potentially non-specific binders.[17]

    LE = (ΔG / N) = (-RT * ln(K_D)) / N

    (where N is the number of non-hydrogen atoms)

V. Application Protocol: Hit Validation via Isothermal Titration Calorimetry (ITC)

Objective: To validate hits from the primary screen and obtain a complete thermodynamic profile of the binding interaction.

Rationale: ITC is considered the gold standard for characterizing binding interactions.[20] It directly measures the heat released or absorbed during a binding event, allowing for the label-free determination of the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[21][22] This provides unambiguous confirmation of a direct interaction and rich thermodynamic data to guide optimization.

Protocol: ITC for Fragment Hit Validation

  • Sample Preparation:

    • Prepare the protein and fragment ligand in identical buffer solutions. Any mismatch in buffer components (pH, salt, additives) can generate large heats of dilution, obscuring the binding signal.

    • Typically, the protein is placed in the sample cell (at a concentration ~10-50x the expected K_D) and the fragment is loaded into the injection syringe (at a concentration ~10-15x that of the protein).

    • Thoroughly degas all solutions before loading them into the calorimeter to prevent air bubbles.

  • Titration Experiment:

    • Set the experimental temperature (typically 25 °C).

    • Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point during analysis.

    • Execute a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

    • Perform a control titration by injecting the fragment into buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw binding data.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding model) to extract the thermodynamic parameters: K_D, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be calculated.[23]

Parameter Description Significance in FBDD
K_D (Dissociation Constant) The concentration of ligand at which half the protein binding sites are occupied.Quantifies binding affinity. Fragment hits are typically in the µM to mM range.[4]
n (Stoichiometry) The molar ratio of ligand to protein at saturation.Confirms the binding model (e.g., n=1 suggests a 1:1 interaction).
ΔH (Enthalpy) The heat released or absorbed upon binding.Reflects changes in bonding (e.g., hydrogen bonds, van der Waals interactions).[21]
ΔS (Entropy) The change in the system's disorder upon binding.Reflects changes in conformational freedom and the hydrophobic effect.

Table 2: Key thermodynamic parameters obtained from ITC.

VI. Application Protocol: Structural Characterization via X-ray Crystallography

Objective: To determine the three-dimensional structure of the fragment bound to the target protein.

Rationale: Structural information is the cornerstone of rational, structure-based drug design.[24] An X-ray co-crystal structure reveals the precise binding mode, orientation, and key interactions (e.g., hydrogen bonds, hydrophobic contacts) of the fragment within the protein's binding site.[25][26] This information is critical for designing follow-up compounds in the hit-to-lead stage.

Protocol: Fragment Soaking for Co-structure Determination

  • Apo Crystal Generation: Grow high-quality, diffraction-ready crystals of the target protein in its ligand-free (apo) form. A robust and reproducible crystallization condition is a prerequisite for crystallographic fragment screening.[24][27]

  • Fragment Soaking:

    • Prepare a "soaking solution" containing the fragment hit at a high concentration (typically 1-10 mM) in a cryoprotectant-containing mother liquor.

    • Transfer an apo crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal soaking time must be determined empirically.

  • Data Collection:

    • After soaking, retrieve the crystal and flash-cool it in liquid nitrogen to prevent ice formation.

    • Collect X-ray diffraction data, preferably at a synchrotron source to achieve high resolution.[24]

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully analyze the resulting electron density maps (e.g., 2Fo-Fc and Fo-Fc maps) to unambiguously identify the density corresponding to the bound fragment.

    • Model the fragment into the density, refine the structure, and analyze the protein-ligand interactions.

VII. Strategy and Logic: Hit-to-Lead Optimization

With validated hits and high-resolution structural data in hand, the final phase of FBDD is to evolve the low-affinity fragment into a high-potency lead compound. This is a creative, iterative process guided by the structural and biophysical data.[6][28]

Hit_To_Lead cluster_grow Strategy 1: Fragment Growing cluster_link Strategy 2: Fragment Linking cluster_merge Strategy 3: Fragment Merging Start Fragment Hit (e.g., K_D = 500 μM) Bound to Target Grow Analyze empty space around the fragment. Synthesize analog with vector into pocket. Link Identify second fragment hit in an adjacent pocket. Design and synthesize a suitable linker. Merge Identify second fragment hit with overlapping binding mode. Design single molecule incorporating features of both. Grown Grown Compound (e.g., K_D = 50 μM) Linked Linked Compound (e.g., K_D = 5 μM) Merged Merged Compound (e.g., K_D = 20 μM)

Caption: Core strategies for hit-to-lead optimization in FBDD.

Key Optimization Strategies:

  • Fragment Growing: This is the most common strategy.[29] The co-crystal structure reveals unoccupied pockets adjacent to the bound fragment. Medicinal chemists then design and synthesize analogs of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core that extend into these pockets to form new, favorable interactions, thereby increasing affinity.[5]

  • Fragment Linking: If screening identifies two different fragments that bind to adjacent sites, they can be connected with a chemical linker.[29] The resulting linked molecule can exhibit a dramatic increase in affinity due to the additive binding energies of the individual fragments.[5]

  • Fragment Merging: This strategy is used when two fragments are found to bind in an overlapping fashion. A new, single molecule is designed that incorporates the key binding features of both original fragments, often resulting in a compound with improved affinity and ligand efficiency.[29]

Throughout this process, the biophysical techniques (SPR, ITC) and structural biology methods (X-ray crystallography) described above are used iteratively to assess the binding of each new compound, providing rapid feedback for the structure-activity relationship (SAR) and guiding the next round of design.

VIII. References

  • Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today.

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters.

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed.

  • Blundell, T. L., & Patel, S. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC.

  • Di Lello, P., & Ciulli, A. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers.

  • Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery.

  • Kumar, A., & Singh, J. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences.

  • Renaudet, O., & Pascal, G. (2006). SPR-based fragment screening: advantages and applications. PubMed.

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure.

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research. TA Instruments.

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus.

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita.

  • Sabbah, D. A., & Olejniczak, E. T. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers.

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology.

  • Harner, M. J., & Frank, A. O. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.

  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry. Malvern Panalytical.

  • Kethireddy, S., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. ResearchGate.

  • Kethireddy, S., et al. (2015). Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... ResearchGate.

  • Peng, C., & Zhang, J. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry - ACS Publications.

  • de Vlieger, D., & Hall, R. J. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC.

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures.

  • Peng, J. W. (2022). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI.

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. CrystalsFirst.

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.

  • Giannetti, A. M., & Lead-Slinger, J. (2010). Fragment screening by surface plasmon resonance. SciSpace.

  • Various Authors. (2025). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Various Sources.

  • Angiulli, G., & Polticelli, F. (2015). NMR screening in fragment-based drug design: a practical guide. PubMed.

  • Life Chemicals. (2021). Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals Blog.

  • de Souza Neto, L. R., & Skaf, M. S. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH.

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Creative Biostructure Drug Discovery.

  • de Souza Neto, L. R., et al. (2020). Hit to lead progression of an initial fragment (1) to a compound (2) with improved affinity. ResearchGate.

  • Bakunov, S. A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC.

  • ChemicalBook. (n.d.). 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRIMIDINE CAS. ChemicalBook.

  • Benchchem. (n.d.). Technical Support Center: Hit-to-Lead Optimization for S3 Binding Fragments. Benchchem.

  • MOLBASE. (n.d.). 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine|67139-22-4. MOLBASE.

  • ChemBK. (2024). 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine. ChemBK.

  • Various Authors. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ResearchGate.

  • Chongqing Chemdad Co., Ltd. (n.d.). 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine. Chongqing Chemdad Co., Ltd.

  • MDPI. (2021). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. MDPI.

  • ChemDiv. (n.d.). 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine. ChemDiv.

  • Rani, P., & Kumar, S. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. PMC - PubMed Central.

  • Rani, P., & Kumar, S. (2017). (PDF) Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. ResearchGate.

  • Nadar, S., & Khan, T. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.

  • Various Authors. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). NIH.

  • Al-Ostath, A., et al. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central.

  • W. C. K. Pomerantz, et al. (2015). Chapter 7. Fragment-Based Drug Discovery. The Practice of Medicinal Chemistry.

Sources

Application Notes and Protocols for the Quantification of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine is a heterocyclic organic compound recognized for its role as a key intermediate in pharmaceutical synthesis.[1][2] The structural motif of imidazo[1,2-a]pyrimidines is found in various biologically active molecules, exhibiting a range of therapeutic effects.[3][4] As with any potential therapeutic agent or its precursors, understanding its pharmacokinetic and toxicokinetic profile is paramount during drug development. This necessitates a robust, reliable, and sensitive analytical method for its quantification in biological matrices such as plasma and urine.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for quantifying 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine. We will delve into a detailed, field-proven protocol based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its specificity, sensitivity, and high throughput in bioanalysis.[5] While a specific validated method for this particular analyte is not widely published, the principles and protocols outlined herein are based on extensive experience with similar small, polar heterocyclic compounds and adhere to the stringent validation requirements set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA).[6][7]

Method Development and Rationale

The development of a successful bioanalytical method hinges on a thorough understanding of the analyte's physicochemical properties and the nature of the biological matrix. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine (MW: 123.16 g/mol ) is a relatively polar compound, which guides our choices in sample preparation and chromatography.[8]

Method_Development_Logic cluster_Analyte Analyte Characterization cluster_Matrix Biological Matrix cluster_Technique Analytical Technique Selection cluster_Workflow Method Workflow Design Analyte 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine MW: 123.16 Polar Heterocycle Prep Sample Preparation (Protein & Phospholipid Removal) Analyte->Prep Polarity dictates extraction Matrix Plasma / Urine (Complex mixture of proteins, salts, lipids) Matrix->Prep Interferences must be removed Technique LC-MS/MS (High Specificity & Sensitivity) Detect MS Detection (Specific & Sensitive Quantification) Technique->Detect Chosen for performance Chrom Chromatography (Analyte Retention & Separation) Prep->Chrom Clean extract for robust chromatography Chrom->Detect Separated analyte for accurate detection Validation Method Validation (Ensuring Reliability per FDA/ICH Guidelines) Detect->Validation Performance must be validated

Caption: Logical workflow for bioanalytical method development.

Detailed Protocol: LC-MS/MS Quantification in Human Plasma

This protocol provides a step-by-step guide for the extraction and quantification of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine from human plasma.

Materials and Reagents
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine reference standard

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-¹³C₃,¹⁵N-labeled internal standard (SIL-IS)

  • Acetonitrile (ACN), HPLC grade or higher

  • Methanol (MeOH), HPLC grade or higher

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Ammonium formate, LC-MS grade

  • Formic acid, LC-MS grade

  • Human plasma (with K₂EDTA as anticoagulant)

  • Deionized water (>18 MΩ·cm)

Internal Standard (IS) Selection and Preparation

Rationale: An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and extraction recovery, thereby ensuring accurate quantification.[7] A stable isotope-labeled (SIL) version of the analyte is the gold standard for LC-MS bioanalysis as its chemical and physical properties are nearly identical to the analyte.[6][9]

  • Internal Standard: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-¹³C₃,¹⁵N (custom synthesis recommended). If a SIL-IS is unavailable, a structural analog that does not interfere with the analyte and is not a metabolite should be chosen.

  • Preparation: Prepare a 10 ng/mL working solution of the SIL-IS in 50:50 (v/v) acetonitrile:water. This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction

Rationale: This two-step process is designed to efficiently remove proteins and phospholipids, which are major sources of matrix effects and can compromise column longevity.[10][11] Protein precipitation with acetonitrile provides a simple and effective initial cleanup.[8] The subsequent liquid-liquid extraction with MTBE further removes residual non-polar interferences.

Protocol:

  • Aliquot 100 µL of plasma samples (standards, quality controls, and unknowns) into 1.5 mL microcentrifuge tubes.

  • Add 300 µL of the internal standard working solution (10 ng/mL SIL-IS in ACN) to each tube.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new set of tubes.

  • Add 500 µL of MTBE to the supernatant.

  • Vortex mix for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 14,000 x g for 5 minutes to facilitate phase separation.

  • Freeze the samples at -80°C for at least 15 minutes to freeze the aqueous (lower) layer.

  • Decant and discard the upper organic (MTBE) layer.

  • Evaporate the remaining aqueous layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

  • Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

Analytical_Workflow Sample 1. Plasma Sample (100 µL) IS_Addition 2. Add IS in Acetonitrile (300 µL) Sample->IS_Addition Vortex1 3. Vortex (1 min) IS_Addition->Vortex1 Centrifuge1 4. Centrifuge (14,000 x g, 10 min) Vortex1->Centrifuge1 Supernatant 5. Transfer Supernatant Centrifuge1->Supernatant LLE 6. Add MTBE (500 µL) & Vortex Supernatant->LLE Centrifuge2 7. Centrifuge (14,000 x g, 5 min) LLE->Centrifuge2 Freeze_Decant 8. Freeze & Decant MTBE Layer Centrifuge2->Freeze_Decant Evaporate 9. Evaporate to Dryness Freeze_Decant->Evaporate Reconstitute 10. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 11. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Step-by-step sample preparation and analysis workflow.

LC-MS/MS Conditions

Rationale: Reversed-phase chromatography using a C18 column is a robust choice for separating small polar molecules from residual matrix components. A gradient elution allows for efficient separation and shorter run times. Electrospray ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds.

Parameter Suggested Condition
LC System UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC)
Column C18 Column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 5% B (0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.0 min), 95-5% B (3.0-3.1 min), 5% B (3.1-4.0 min)
Mass Spectrometer Triple Quadrupole (e.g., Sciex 7500, Thermo TSQ Altis)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: m/z 124.1 -> 82.1 (Quantifier), 124.1 -> 96.1 (Qualifier) SIL-IS: m/z 128.1 -> 86.1 (Hypothetical, assuming +4 Da shift)
Source Parameters Optimize for specific instrument (e.g., Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 3500 V)

Note: MRM transitions are predictive and must be optimized empirically by infusing the analyte and IS into the mass spectrometer.

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[6][12] The validation process ensures the method is reliable for its intended purpose.

Validation Parameter Acceptance Criteria Purpose
Selectivity & Specificity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 sources.Ensures the method can differentiate the analyte from endogenous matrix components.
Calibration Curve & LLOQ At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. LLOQ must be quantifiable with precision ≤ 20% CV and accuracy within ±20%.Establishes the relationship between instrument response and concentration. Defines the lowest reliably measured concentration.
Accuracy & Precision Intra-day & Inter-day: 3 QC levels (low, mid, high) in 6 replicates. Precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).Demonstrates the closeness of measured values to the true value (accuracy) and the reproducibility of the measurements (precision).[13]
Matrix Effect Matrix factor (analyte response in post-extraction spiked matrix / analyte response in neat solution) should be consistent across at least 6 lots of matrix. CV ≤ 15%.Assesses the suppression or enhancement of ionization caused by co-eluting matrix components.[6]
Recovery Analyte response in pre-extraction spiked matrix / analyte response in post-extraction spiked matrix. Should be consistent and reproducible.Measures the efficiency of the extraction process.
Stability Analyte stability in matrix under various conditions (freeze-thaw, bench-top, long-term storage, processed sample). QC samples should be within ±15% of nominal concentration.Ensures the analyte concentration does not change from the time of sample collection to the time of analysis.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and scientifically-grounded framework for the quantification of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine in biological samples. By employing a dual-step sample preparation strategy and optimized chromatographic and mass spectrometric conditions, this method is designed to achieve high sensitivity, specificity, and reliability. Adherence to the comprehensive validation plan outlined is critical to ensure that the data generated is accurate and defensible for regulatory submissions in the context of drug development. This guide serves as a complete starting point for any laboratory tasked with establishing a bioanalytical assay for this important pharmaceutical intermediate.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResearchGate. (2016). Which external/internal standards would you use to aid in the quantification of small molecules using LC-MS?. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Chemistry For Everyone. (2023). What Is An Internal Standard And Why Is It Used In LC-MS?. [Link]

  • Bylda, C., Thiele, R., Kobold, U., & Volmer, D. A. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(10), 2265–2276. [Link]

  • MDPI. (n.d.). Special Issue : Heterocyclic Compounds: Synthesis, Design, and Biological Activity. [Link]

  • Na, Y. C., et al. (2010). Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry. Bulletin of the Korean Chemical Society, 31(8), 2322-2326. [Link]

  • Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine. [Link]

  • PubChem. (n.d.). 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine. [Link]

  • Dame, M., et al. (2018). New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics: plasma protein bound hydrophobic metabolite release with proteinase K. Scientific Reports, 8(1), 9403. [Link]

  • ResearchGate. (2014). Quantitative analysis of pharmaceuticals in biological fluids using high-performance liquid chromatography coupled to mass spectrometry: A review. [Link]

  • Li, Y., et al. (2015). LC-ESI-MS/MS analysis and pharmacokinetics of heterophyllin B, a cyclic octapeptide from Pseudostellaria heterophylla in rat plasma. Biomedical Chromatography, 29(10), 1591-1596. [Link]

  • Ji, A. J. (2011). Challenges in urine bioanalytical assays: overcoming nonspecific binding. Bioanalysis, 3(5), 503–510. [Link]

  • Rai, A. J., et al. (2005). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Methods in Molecular Biology, 316, 285-296. [Link]

  • ResearchGate. (2010). Analysis of Heterocyclic Amines in Human Urine Using Multiple Solid-Phase Extraction by Liquid Chromatography/Mass Spectrometry. [Link]

  • MDPI. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]

  • ACS Publications. (2023). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. [Link]

  • University of Alabama at Birmingham. (n.d.). Quantitative analysis of small molecules in biological samples. [Link]

  • Vandyshev, D., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 2806-2817. [Link]

  • Foot, M., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Orphanet Journal of Rare Diseases, 14(1), 44. [Link]

  • Gibs, S., & Skog, K. (2005). Liquid Chromatography–Tandem Mass Spectrometry Analysis of 2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in Cooked Meats. Journal of Agricultural and Food Chemistry, 53(26), 9837–9842. [Link]

Sources

Application Notes & Protocols: Streamlining Drug Discovery with Click Chemistry Modification of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Confluence of a Privileged Scaffold and a Powerful Ligation Chemistry

In the landscape of modern medicinal chemistry, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core represents a "privileged scaffold." Its derivatives are noted for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a focal point in drug discovery programs.[1][2][3] The challenge, however, lies in the rapid and efficient exploration of the chemical space around this core to establish robust Structure-Activity Relationships (SAR).

This guide details the application of "click chemistry," a concept introduced by K. Barry Sharpless, to address this challenge.[4] Click chemistry offers a suite of reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them ideal for creating large libraries of compounds.[5][6] Specifically, the azide-alkyne cycloaddition, in both its copper-catalyzed (CuAAC) and strain-promoted (SPAAC) variants, provides a powerful tool for covalently linking the pyrimidine scaffold to a diverse array of molecular fragments.[7][8]

By functionalizing the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core with an azide or alkyne "handle," researchers can employ these near-perfect reactions to conjugate molecules of interest—from small functional groups to complex biological macromolecules—thereby accelerating the generation of novel chemical entities for therapeutic evaluation.

Core Concept: A Modular Strategy for Scaffold Diversification

The central strategy involves a two-stage process. First, the core scaffold is derivatized to incorporate a bioorthogonal functional group—either a terminal alkyne or an azide. This "clickable" precursor becomes a universal building block. Second, this functionalized scaffold is reacted with a library of complementary click partners (azides or alkynes) to generate the final, diversified products. This modular approach significantly streamlines the synthetic workflow compared to traditional multi-step syntheses for each new derivative.

G Scaffold 5,6,7,8-Tetrahydroimidazo [1,2-a]pyrimidine Core Func_Scaffold Functionalized Scaffold (with Alkyne or Azide Handle) Scaffold->Func_Scaffold Precursor Synthesis Click_Rxn Click Reaction (CuAAC or SPAAC) Func_Scaffold->Click_Rxn Library Diverse Library of Modified Scaffolds Click_Rxn->Library High-Yield Ligation Partners Library of Click Partners (Azides or Alkynes) Partners->Click_Rxn

Caption: General workflow for scaffold diversification using click chemistry.

PART I: Synthesis of 'Clickable' Precursors

The foundational step is the introduction of a click-compatible handle onto the pyrimidine scaffold. The synthetic route must be robust and position the handle at a site that does not disrupt the core's desired pharmacophoric features. The following protocols are generalized and may require optimization based on the specific substitution pattern of the starting material.

Protocol 1: Synthesis of an Azide-Functionalized Scaffold

This protocol describes a typical nucleophilic substitution to convert a halogenated or sulfonate-activated scaffold into an azide derivative. The introduction of an azide is a common and efficient transformation.

Causality Behind Experimental Choices:

  • Reagent: Sodium azide (NaN₃) is a highly effective and commercially available source of the azide nucleophile.

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that readily dissolves the scaffold and the azide salt, facilitating the Sₙ2 reaction.

  • Temperature: Elevated temperature (60-80 °C) is often necessary to overcome the activation energy of the reaction, especially if the halide is not highly activated.

  • Work-up: The aqueous work-up is designed to remove the inorganic salts (NaN₃, NaBr) and the DMF solvent. Ethyl acetate is a common extraction solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the halo-functionalized 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add sodium azide (1.5 - 3.0 eq) to the solution.

  • Reaction: Heat the mixture to 60-80 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Quenching & Extraction: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with brine to remove residual water and DMF.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure azide-functionalized scaffold.

Protocol 2: Synthesis of a Terminal Alkyne-Functionalized Scaffold

This protocol details the installation of a terminal alkyne via alkylation of a suitable nucleophilic position on the scaffold (e.g., a secondary amine if available) with propargyl bromide.

Causality Behind Experimental Choices:

  • Reagent: Propargyl bromide is a reactive electrophile used to introduce the three-carbon alkyne unit.

  • Base: Potassium carbonate (K₂CO₃) is a mild inorganic base sufficient to deprotonate the nucleophile without causing unwanted side reactions. A stronger base like sodium hydride could be used if the nucleophile is less acidic.

  • Solvent: Acetonitrile (ACN) is a polar aprotic solvent suitable for this type of alkylation.

  • Catalyst: A catalytic amount of potassium iodide (KI) can be added to facilitate the reaction via the Finkelstein reaction, where the iodide transiently replaces the bromide, creating a more reactive intermediate.

Step-by-Step Methodology:

  • Suspension: Suspend the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile. Add a catalytic amount of potassium iodide (0.1 eq).

  • Reagent Addition: Add propargyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C). Monitor the reaction progress by TLC (typically 2-8 hours).

  • Work-up: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure alkyne-functionalized scaffold.

PART II: Click Chemistry Ligation Protocols

With the functionalized precursors in hand, the next stage is the click reaction to conjugate the desired molecular fragments. The choice between CuAAC and SPAAC depends critically on the application.

Application Note 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for click chemistry in organic synthesis and materials science. It is exceptionally reliable and regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[9][10] The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

G Start Combine: - Azide-Scaffold (1.0 eq) - Alkyne Partner (1.1 eq) - Solvent (tBuOH/H₂O) Add_Cu Add CuSO₄ Solution (5 mol%) Start->Add_Cu Add_Asc Add Sodium Ascorbate Solution (10 mol%) Add_Cu->Add_Asc React Stir at Room Temperature Monitor by TLC (1-24 h) Add_Asc->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography (Purification) Workup->Purify Product 1,4-Disubstituted Triazole Product Purify->Product

Caption: Experimental workflow for the CuAAC reaction.

Protocol 3: General Procedure for CuAAC Modification

  • Dissolution: In a vial, dissolve the azide-functionalized scaffold (1.0 eq) and the terminal alkyne partner (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water (or another suitable solvent like THF/water).

  • Catalyst Addition: Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-10 mol%).

  • Reducing Agent Addition: Add a freshly prepared aqueous solution of sodium ascorbate (2-20 mol%). A color change is often observed as Cu(II) is reduced to the active Cu(I) species.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography. Note: Traces of copper can be removed by washing the organic layer with a dilute aqueous solution of EDTA or ammonium hydroxide. This is crucial as residual paramagnetic copper can interfere with NMR analysis.[11]

Application Note 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that proceeds without a cytotoxic copper catalyst, making it the method of choice for applications in living systems.[12] The reaction's driving force is the high ring strain of a cyclooctyne, which dramatically lowers the activation energy for the cycloaddition with an azide.[13][]

G Start Combine: - Azide-Scaffold (1.0 eq) - Strained Alkyne (e.g., DBCO, 1.1 eq) - Biocompatible Solvent (PBS/DMSO) React Incubate at RT or 37°C Monitor by LC-MS (1-12 h) Start->React Purify Purification (e.g., HPLC, Size Exclusion) React->Purify Product Stable Triazole Product (Mixture of Regioisomers) Purify->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidines. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] However, its synthesis can present challenges, from low yields to complex purification. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues and optimize reaction outcomes.

General Synthetic Strategy: An Overview

The most prevalent and versatile method for constructing the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core involves the cyclocondensation of a cyclic amine, typically 2-aminoimidazole or its sulfate salt, with a suitable three-carbon (C3) synthon.[3] This reaction generally proceeds via an initial Michael addition, followed by an intramolecular cyclization and dehydration sequence.

The choice of the C3 synthon, such as N-substituted maleimides or α,β-unsaturated carbonyl compounds, dictates the substitution pattern on the resulting pyrimidine ring.[3][4]

General_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Reactant1 2-Aminoimidazole Intermediate1 Michael Adduct (Aza-Michael Addition) Reactant1->Intermediate1 Base, Solvent (e.g., NaOAc, iPrOH) Reactant2 C3 Synthon (e.g., N-Substituted Maleimide) Reactant2->Intermediate1 Base, Solvent (e.g., NaOAc, iPrOH) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 5,6,7,8-Tetrahydroimidazo- [1,2-a]pyrimidine Derivative Intermediate2->Product Dehydration/ Aromatization

Caption: General reaction pathway for the synthesis of the target scaffold.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm getting no product at all. What should I investigate first?

A low or non-existent yield is the most frequent issue. A systematic approach is key to diagnosing the root cause.

Troubleshooting_Workflow Start Low or No Yield Observed CheckTLC Analyze reaction mixture by TLC. Are starting materials present? Start->CheckTLC SM_Present Yes CheckTLC->SM_Present Yes SM_Absent No CheckTLC->SM_Absent No CheckConditions Investigate Reaction Conditions: 1. Extend reaction time. 2. Increase temperature. 3. Verify catalyst/base activity. SM_Present->CheckConditions ReRun Re-run reaction with optimized conditions. CheckConditions->ReRun CheckReagents Investigate Reagents & Workup: 1. Verify purity of starting materials. 2. Check solvent quality (anhydrous?). 3. Review workup/isolation procedure. SM_Absent->CheckReagents ReRun2 Re-run reaction with purified materials. CheckReagents->ReRun2

Caption: A systematic workflow for troubleshooting low reaction yields.

Causality Analysis:

  • Reagent Quality and Stoichiometry:

    • 2-Aminoimidazole/2-Aminopyrimidine: This starting material can be hygroscopic. Ensure it is dry. Using the hemisulfate salt is common and often requires a base to liberate the free amine in situ.[3]

    • Base: The choice and amount of base are critical. Sodium acetate is frequently used, and an optimal amount can significantly impact the reaction rate and completeness.[3] Using too little base may not sufficiently neutralize the hemisulfate salt, while excess base can lead to side reactions.

    • Carbonyl Compound: α,β-Unsaturated systems can be prone to polymerization, especially under basic conditions or upon prolonged heating. Use fresh, purified reagents.

  • Solvent Choice: The reaction medium plays a pivotal role. Solvents like DMF or MeCN can sometimes lead to the formation of complex, inseparable mixtures. In contrast, alcohols like isopropanol (iPrOH) or ethanol (EtOH) often provide a cleaner reaction profile and facilitate product precipitation.[3]

    SolventTypical OutcomeReference
    Isopropanol (iPrOH)Often optimal, good yields, facilitates product precipitation.[3]
    Toluene / DioxaneSlower reaction rates, may require extended heating (12+ hours).[3]
    DMF / AcetonitrileHigh risk of complex, inseparable mixtures and side products.[3]
    Ethanol (EtOH)Commonly used, good for dissolving reagents, reflux is a standard condition.[1][5]
  • Reaction Temperature and Time: Most cyclocondensation reactions require heating (reflux) to proceed at a reasonable rate.[1][3][5] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. A common mistake is stopping the reaction prematurely or, conversely, running it for too long, which can lead to product degradation or side-product formation.

Q2: My final product is impure, and I see multiple spots on TLC. What are the likely side products and how can I improve purity?

The formation of side products often stems from the reactivity of the starting materials and intermediates.

Potential Side Reactions:

  • Alternative Cyclization: Depending on the starting materials, the formation of regioisomers or other heterocyclic systems is possible. For instance, reactions involving 2-aminoimidazole can potentially lead to different fused ring systems if the C3 synthon has multiple reactive sites.[3]

  • Dimerization/Polymerization: The α,β-unsaturated carbonyl starting material can self-condense or polymerize, especially if the reaction is run at high temperatures for extended periods.

  • Incomplete Reaction: The presence of starting materials is the most common "impurity."

Purification Strategy: A Step-by-Step Protocol

If the product does not precipitate cleanly from the reaction mixture, a robust purification protocol is necessary.

  • Initial Workup:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add the crude mixture to a non-solvent (e.g., pour an ethanol reaction into cold water) to precipitate the crude product.

    • Filter the resulting solid and wash with water and a cold, non-polar solvent (like diethyl ether or hexane) to remove highly soluble impurities.

  • Recrystallization:

    • Choose a suitable solvent system. A mixture of DMF/iPrOH (1:2) has proven effective for this class of compounds.[3] Other options include ethanol or ethyl acetate.

    • Dissolve the crude solid in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Filter the purified crystals and dry them under vacuum.

  • Column Chromatography:

    • If recrystallization fails, column chromatography is the next step.

    • Stationary Phase: Use Merck silica gel 60 (230–400 mesh).[5]

    • Mobile Phase: A gradient of methanol in chloroform or ethyl acetate in hexane is a good starting point. The exact ratio will depend on the polarity of your specific derivative. Monitor fractions by TLC.

Frequently Asked Questions (FAQs)

Q: What is a reliable, general protocol to start with for this synthesis? A: A robust starting point is the reaction of 2-aminoimidazole hemisulfate with an N-substituted maleimide in isopropanol with sodium acetate as the base. This method is well-documented and generally provides good yields.[3] See the detailed protocol below.

Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most effective method. Use pre-coated silica gel plates. A mobile phase of 5-10% Methanol in Chloroform or 50% Ethyl Acetate in Hexane is typically effective. Visualize spots using a UV lamp (254 nm).[5] The product is usually more polar than the starting carbonyl compound but may have a similar polarity to the 2-aminoimidazole.

Q: Are there any specific safety precautions I should take? A: Yes. Many organic solvents like Toluene, DMF, and Chloroform are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Refer to the Safety Data Sheet (SDS) for each reagent before use.

Q: Can microwave irradiation be used to accelerate this reaction? A: Yes, microwave-assisted synthesis is a powerful tool for accelerating many heterocyclic formations, including related imidazo[1,2-a]pyridine syntheses.[6] It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side product formation.[6] If you have access to a microwave reactor, it is highly recommended to screen this condition.

Optimized Experimental Protocol

This protocol is adapted from a reported synthesis of N-aryl-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides.[3]

Objective: To synthesize N-phenyl-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamide.

Materials & Reagents:

  • 2-Aminoimidazole hemisulfate

  • N-Phenylmaleimide

  • Sodium Acetate (NaOAc), anhydrous

  • Isopropanol (iPrOH)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 2-aminoimidazole hemisulfate (0.66 g, 5 mmol), N-phenylmaleimide (0.87 g, 5 mmol), and sodium acetate (0.82 g, 10 mmol).

  • Solvent Addition: Add 10 mL of isopropanol (iPrOH) to the flask.

  • Reaction: Place the flask on a hotplate with a magnetic stirrer. Heat the mixture to reflux (approximately 82°C) and maintain for 1 hour. The product will often begin to precipitate during the reaction.

  • Isolation: After 1 hour, cool the reaction mixture to room temperature. A precipitate should be visible.

  • Filtration: Filter the resulting precipitate using a Büchner funnel.

  • Washing: Wash the filtered solid with deionized water (2 x 5 mL) to remove any remaining sodium acetate and other water-soluble impurities.

  • Drying & Purification: The filtered solid can be further purified by recrystallization from a DMF/iPrOH (1:2) mixture to yield the pure product. Dry the final product under vacuum.

References

  • Kethireddy, S. et al. (2018). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. ResearchGate. Available at: [Link]

  • Kethireddy, S. et al. (2018). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. ResearchGate. Available at: [Link]

  • Gaponova, I. et al. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. National Center for Biotechnology Information. Available at: [Link]

  • Reis, R. et al. (2017). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ResearchGate. Available at: [Link]

  • Matsumoto, H. et al. (1993). Synthesis of 2,8-Disubstituted Imidazo[1,5-a]pyrimidines with Potent Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Chanu, L. et al. (2014). Synthesis of tetrahydroimidazo[1,2-a]pyrid-ines 6 and tetrahydropyrido [1,2-a] pyrimidines 7 under aqueous medium. ResearchGate. Available at: [Link]

  • Teulade, J.C. et al. (1989). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. J-Stage. Available at: [Link]

  • Hassine, A.B.H. et al. (2021). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. MDPI. Available at: [Link]

  • Patel, H. et al. (2021). Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo. World News of Natural Sciences. Available at: [Link]

  • Ciafardini, M. et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Center for Biotechnology Information. Available at: [Link]

  • Bautista-Hernández, C.I. et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine. Chemdad. Available at: [Link]

  • Wang, Y. et al. (2022). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). National Center for Biotechnology Information. Available at: [Link]

  • Kamal, A. et al. (2018). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. Available at: [Link]

  • PubChem. 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Tasch, B.O. et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bakr, M.F. et al. (2018). 1,3-Bis(5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. MDPI. Available at: [Link]

Sources

troubleshooting side reactions in the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. Our aim is to provide practical, experience-driven advice to help you troubleshoot side reactions, improve yields, and ensure the purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core?

A1: The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold typically involves the condensation of a 2-aminoimidazole or a related derivative with a suitable C4 synthon. A common and effective method is the reaction between 2-aminopyrimidine and an α-haloketone, a route based on the well-established Chichibabin reaction.[1] Another approach involves the reaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides.[1]

Q2: I am observing a complex mixture of products in my reaction. What could be the primary cause?

A2: A complex product mixture is often attributable to the choice of solvent and reaction conditions. For instance, using polar aprotic solvents like DMF (dimethylformamide) or MeCN (acetonitrile) can sometimes lead to the formation of intricate and inseparable mixtures of intermediates and products from subsequent intramolecular cyclizations.[1] It is crucial to screen different solvents and carefully control the reaction temperature to minimize such side reactions.

Q3: Are there any known isomeric byproducts that can form during the synthesis?

A3: Yes, the formation of isomeric structures is a known challenge. Depending on the specific precursors and reaction conditions, you might encounter alternative cyclization products. These can include imidazo[1,2-a]imidazoles, imidazo[1,5-a]pyrimidines, and imidazo[1,2-a]diazines.[1] The regiochemistry of the cyclization is a critical factor, and careful analysis of your product mixture using techniques like 2D NMR spectroscopy is recommended to identify these isomers.[1]

Q4: How can I purify the final 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine product effectively?

A4: Purification strategies will depend on the nature of the impurities. Column chromatography on silica gel is a standard method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For example, a mixture of ethyl acetate and hexanes, or dichloromethane and methanol, can be used. If the product is basic, adding a small amount of triethylamine to the eluent can prevent tailing on the column. Recrystallization from a suitable solvent system can also be an excellent final purification step to obtain a highly pure product.

Troubleshooting Guide: Side Reactions & Solutions

This section provides a more in-depth look at specific problems you might encounter and offers step-by-step guidance to resolve them.

Problem 1: Low Yield of the Target Compound

Symptoms:

  • After workup and purification, the isolated yield of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine is significantly lower than expected.

  • TLC analysis of the crude reaction mixture shows multiple spots, with the product spot being faint.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Inappropriate Solvent The choice of solvent can dramatically affect reaction rates and selectivity. As noted, solvents like DMF and MeCN may promote the formation of complex mixtures, reducing the yield of the desired product.[1]Protocol: Screen alternative solvents such as toluene or dioxane. While reactions in these solvents might require longer reaction times (e.g., boiling for 12 hours), they can lead to a cleaner reaction profile and improved yields of the target compound.[1]
Suboptimal Reaction Temperature The reaction may have a narrow optimal temperature range. Too low a temperature can lead to an incomplete reaction, while too high a temperature can promote decomposition or the formation of side products.Protocol: Perform small-scale experiments at various temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to determine the optimal condition for your specific substrates. Monitor the reaction progress by TLC or LC-MS.
Poor Quality of Starting Materials Impurities in the starting materials, such as the 2-aminopyrimidine or the C4 synthon, can interfere with the reaction and lead to the formation of byproducts.Protocol: Ensure the purity of your starting materials. If necessary, purify them by recrystallization or chromatography before use.
Incorrect Stoichiometry An incorrect ratio of reactants can result in one of the starting materials being the limiting reagent, thus lowering the theoretical yield.Protocol: Carefully check the stoichiometry of your reactants. It may be beneficial to use a slight excess of one of the reactants (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.
Problem 2: Formation of an Unexpected Isomer

Symptoms:

  • The spectroscopic data (NMR, MS) of the isolated product does not match the expected 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine structure.

  • You may observe unexpected chemical shifts or coupling patterns in the 1H NMR spectrum.

Potential Causes & Solutions:

Diagram: Potential Isomeric Byproducts

G 2-Aminopyrimidine 2-Aminopyrimidine Desired Product 5,6,7,8-Tetrahydroimidazo [1,2-a]pyrimidine 2-Aminopyrimidine->Desired Product + C4 Synthon (Desired Pathway) Isomer_A Imidazo[1,5-a]pyrimidine (Side Product) 2-Aminopyrimidine->Isomer_A Alternative Cyclization Isomer_B Imidazo[1,2-a]imidazole (Side Product) 2-Aminopyrimidine->Isomer_B Alternative Cyclization Isomer_C Imidazo[1,2-a]diazine (Side Product) 2-Aminopyrimidine->Isomer_C Alternative Cyclization C4 Synthon C4 Synthon C4 Synthon->Desired Product

Caption: Potential reaction pathways in the synthesis, leading to the desired product or isomeric side products.

Potential Cause Explanation Suggested Solution
Ambiguous Nucleophilicity of 2-Aminopyrimidine 2-Aminopyrimidine has two nitrogen atoms that can act as nucleophiles. While the desired reaction occurs at a specific nitrogen, the other nitrogen can also react, leading to the formation of an isomeric fused ring system, such as an imidazo[1,5-a]pyrimidine.Protocol: The regioselectivity of the reaction can often be influenced by the choice of catalyst and solvent. Consider using a Lewis acid catalyst to coordinate with one of the nitrogen atoms and direct the reaction to the desired position. A systematic screening of reaction conditions is recommended.
Rearrangement Reactions Under certain conditions (e.g., high temperatures or the presence of strong acids/bases), the initial product may undergo rearrangement to a more stable isomer.Protocol: If a rearrangement is suspected, try to conduct the reaction under milder conditions (lower temperature, shorter reaction time). Also, ensure that the workup procedure is neutral or buffered to prevent acid or base-catalyzed rearrangements.
Problem 3: Incomplete Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material even after a prolonged reaction time.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Insufficient Activation The electrophile (C4 synthon) may not be sufficiently reactive to undergo condensation with the 2-aminopyrimidine.Protocol: If you are using a halo-ketone, consider converting the halide to a better leaving group, such as a tosylate or mesylate. Alternatively, a Lewis acid catalyst can be added to activate the electrophile.
Deactivation of Catalyst If a catalyst is being used, it may be poisoned by impurities in the starting materials or solvent.Protocol: Ensure that your starting materials and solvent are of high purity and are anhydrous if the catalyst is moisture-sensitive.
Reversible Reaction The reaction may be reversible, and the equilibrium may not favor the product side under the current conditions.Protocol: Consider using a Dean-Stark apparatus to remove water or another small molecule byproduct to drive the equilibrium towards the product.

Experimental Protocols

General Procedure for Solvent Screening:

  • Set up several small-scale reactions in parallel in different solvents (e.g., toluene, dioxane, THF, and acetonitrile).

  • Use the same stoichiometry and concentration of reactants in each reaction.

  • Heat all reactions to the same temperature (e.g., reflux).

  • Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) using TLC or LC-MS.

  • Analyze the crude reaction mixtures to determine the relative amounts of product, starting materials, and byproducts in each solvent.

References

  • Kovalskyi, A., et al. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Advances. Available at: [Link]

  • Kethireddy, V., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. Medicinal Chemistry Research. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold. This versatile, saturated heterocyclic system is a crucial building block in medicinal chemistry, sharing structural similarities with purines and serving as a core motif in various biologically active compounds.[1][2] However, its functionalization presents unique challenges compared to its aromatic counterpart, imidazo[1,2-a]pyrimidine. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate these challenges effectively.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the functionalization of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core. The format is designed to help you quickly diagnose the issue and find a viable solution.

Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no product yield is the most common issue and can stem from several factors related to catalysts, reagents, or reaction conditions. Here’s a systematic approach to troubleshooting this problem.

Potential Cause 1: Inactive Catalyst or Inappropriate Ligand (for Cross-Coupling Reactions) The choice of catalyst and ligand is paramount, especially in transition-metal-catalyzed reactions like C-H arylations.[3] An incorrect palladium-ligand combination, for instance, can fail to initiate the catalytic cycle.

  • Solution:

    • Verify Catalyst Quality: Ensure the catalyst (e.g., Pd(OAc)₂, CuI) has not degraded. Use freshly opened or properly stored catalysts.

    • Ligand Screening: For palladium-catalyzed reactions, the ligand dramatically influences the outcome.[3] If a reaction with a standard ligand like PPh₃ fails, screen other phosphine ligands with varying steric and electronic properties (see Table 1).

    • Switch Metal Systems: Some transformations are more efficient with different metals. For example, if a copper-catalyzed amination is failing, a palladium-catalyzed approach might be more successful, or vice-versa.[4][5]

Potential Cause 2: Suboptimal Solvent or Base The solvent not only dissolves reactants but also influences catalyst stability and reactivity. An inappropriate base may not be strong enough to facilitate crucial deprotonation steps or may react with your substrate.

  • Solution:

    • Solvent Screening: The polarity and coordinating ability of the solvent are critical. Aprotic polar solvents like DMF, DMAc, or NMP are often effective. However, in some cases, non-polar solvents like toluene or dioxane may be required.[2] Running small-scale test reactions in a panel of solvents is highly recommended (see Table 2 for a representative comparison).

    • Base Selection: The strength of the base must be matched to the reaction. For C-H functionalizations, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[4] For reactions requiring stronger conditions, organic bases like DBU or a non-nucleophilic base like KOtBu might be necessary.[6] Be cautious, as strong bases can sometimes lead to side reactions.

Potential Cause 3: Poor Substrate Reactivity The electronic nature of the substituents on your starting material or coupling partner can significantly impact reactivity. Strongly electron-withdrawing groups on an aryl halide, for example, can make oxidative addition easier, while such groups on the heterocycle can deactivate it towards electrophilic attack.

  • Solution:

    • Analyze Electronic Effects: If your substrate contains strongly deactivating groups, you may need more forcing conditions (higher temperature, stronger base, more active catalyst). Conversely, highly activated substrates may decompose at high temperatures.

    • Protecting Groups: If a functional group on your substrate is interfering with the reaction (e.g., a free amine or alcohol), consider protecting it before the functionalization step.

Q2: My reaction is messy, producing multiple unidentifiable side products. How can I improve the selectivity?

Answer:

The formation of multiple products often points to issues with regioselectivity, over-reaction, or decomposition of starting materials or products under the reaction conditions.

Potential Cause 1: Competing Reactive Sites While the C3 position of the imidazole ring is generally the most electronically rich and nucleophilic site for functionalization, other positions can compete, especially under harsh conditions.

  • Solution:

    • Lower the Temperature: High temperatures can provide enough energy to overcome the activation barrier for reactions at less favorable sites. Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate.

    • Use a More Selective Catalyst: Bulky ligands on your metal catalyst can sterically hinder attack at less accessible positions, thereby improving regioselectivity.

    • Directed C-H Functionalization: If applicable, install a directing group on the scaffold to force the reaction to occur at a specific site.

Potential Cause 2: Product or Starting Material Decomposition The desired product or starting material may not be stable under the optimized reaction conditions, leading to a complex mixture.

  • Solution:

    • Run Under an Inert Atmosphere: Many organometallic catalysts and intermediates are sensitive to oxygen and moisture. Ensure your reaction is properly set up under nitrogen or argon.

    • Reduce Reaction Time: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed and the desired product is formed, work up the reaction immediately to prevent subsequent decomposition.

    • Milder Conditions: Explore alternative methods that use milder conditions, such as photoredox catalysis, which often operates at room temperature.[5][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for functionalizing the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core?

The most prevalent and powerful methods involve direct C-H bond functionalization.[5][8] This approach avoids the need for pre-functionalizing the heterocycle (e.g., halogenation), making it more atom- and step-economical. Key strategies include:

  • Palladium-Catalyzed C-H Arylation/Alkenylation: Reacting the heterocycle with aryl/vinyl halides or triflates.[9]

  • Copper-Catalyzed Reactions: Often used for C-N, C-O, and C-S bond formation.[4]

  • Photoredox Catalysis: A modern approach using visible light to enable radical-based functionalizations like alkylation, amination, and perfluoroalkylation under very mild conditions.[5][7]

  • Metal-Free Approaches: Certain reactions, such as alkylation with para-quinone methides or multicomponent reactions, can proceed efficiently without a metal catalyst, which is advantageous for reducing metal contamination in final products.[6][10]

Q2: Which position on the scaffold is most reactive and why?

The C3 position on the imidazole portion of the ring system is generally the most nucleophilic and thus the most reactive site for electrophilic substitution and many C-H functionalization reactions. This is due to the electronic nature of the fused N-heterocyclic system, where the lone pair of the pyrrole-like nitrogen (N1) increases the electron density at C3.

Q3: How do I choose between a Palladium, Copper, or Photocatalyst system?

The choice depends on the desired bond formation:

  • Palladium: The workhorse for C-C bond formation (e.g., Suzuki, Heck, direct arylation). It is highly versatile but can be expensive and requires careful ligand selection.[3][9]

  • Copper: Often preferred for forming C-heteroatom bonds (C-N, C-O, C-S) as in Ullmann-type couplings. Copper catalysts are generally cheaper than palladium but can sometimes require higher temperatures.[4]

  • Photocatalyst: Ideal for introducing alkyl or other radical-generated fragments. These reactions are prized for their exceptionally mild conditions (often room temperature) and high functional group tolerance, but require a light source.[5]

Q4: Is an inert atmosphere always necessary?

For most transition-metal-catalyzed reactions (especially those involving Pd(0) intermediates), an inert atmosphere (N₂ or Ar) is critical. Oxygen can oxidize the active catalyst, rendering it inactive and leading to failed reactions. However, some specific oxidative coupling reactions are designed to run under air or with an external oxidant.[4][11] Always check the specific requirements of the protocol you are following.

Section 3: Protocols & Data

Experimental Protocol: Palladium-Catalyzed C3-Arylation

This protocol provides a general starting point for the direct C-H arylation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine with an aryl bromide. Optimization is likely required for specific substrates.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (1.0 equiv), the aryl bromide (1.2 equiv), Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv), and the phosphine ligand (0.10 equiv, see Table 1).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., DMAc, see Table 2) via syringe, followed by the base (e.g., K₂CO₃, 2.0 equiv).

  • Heating: Place the sealed tube in a preheated oil bath at 110-130 °C.

  • Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired C3-arylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation

Table 1: Representative Catalyst & Ligand Combinations for C-H Arylation

Catalyst (mol%)Ligand (mol%)BaseTemperature (°C)Typical Outcome
Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃120Good starting point for many aryl bromides.
Pd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃120Bulky ligand, may improve selectivity.
PdCl₂(dppf) (5)(none)Cs₂CO₃130Effective for challenging substrates.
Pd₂(dba)₃ (2.5)XPhos (10)KOtBu110Highly active system for difficult couplings.

Table 2: Influence of Solvent on a Model C3-Arylation Reaction

SolventDielectric Constant (ε)Typical Yield (%)Notes
Toluene2.420-40%Low polarity, may cause solubility issues.
Dioxane2.240-60%Common solvent for cross-coupling.
Acetonitrile37.530-50%Coordinating solvent, can inhibit catalyst.
DMF36.760-85%Good general solvent, but high boiling point.
DMAc37.870-90%Often gives superior results for C-H activation.

Section 4: Visualization & Diagrams

Diagram 1: Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low-yield reactions.

Diagram 2: Simplified Mechanism of Pd-Catalyzed C-H Arylation

Caption: Key steps in a Pd-catalyzed direct C-H arylation cycle.

References

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC - NIH. (No Date).
  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]

  • Metal‐ and Additive‐Free C3‐Functionalization of Imidazo[1,2‐a]pyridines with para‐Quinone Methides | Request PDF. (No Date).
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • Synthetic Approaches and Functionalizations of Imidazo[1,2-a]pyrimidines: An Overview of the Decade | Request PDF. (No Date).
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (No Date).
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024, November 5).
  • Synthesis of imidazo[1,2-a]pyridines.
  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (No Date).
  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Javadi, G. J., Cai, D., & Larsen, R. D. (2003). Palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine. Organic Letters, 5(25), 4835-4837. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility issues encountered during experimentation. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific rationale to empower your decision-making.

Frequently Asked Questions (FAQs)

Q1: My 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivative shows poor solubility in aqueous buffers. Why is this, and what is the first thing I should try?

A: The 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine scaffold, while containing nitrogen atoms that can aid in solubilization, is often part of a larger, more complex molecule that may be hydrophobic or possess strong crystal lattice energy. Poor aqueous solubility is a common challenge for many heterocyclic compounds in drug discovery.[1]

Your first and simplest step should be pH modification. The imidazo[1,2-a]pyrimidine core contains basic nitrogen atoms. Lowering the pH of your aqueous buffer (e.g., to pH 4-6) will protonate these sites, forming a salt in situ. Salts generally have significantly higher aqueous solubility than their corresponding free-base forms.[2] This is often sufficient for preparing stock solutions for many in vitro assays.

Q2: I am using DMSO to dissolve my compound, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A: This is a classic problem of a solvent-shift precipitation. DMSO is a very strong organic solvent, but when diluted into an aqueous medium, its solvating power for your compound dramatically decreases, causing the compound to crash out of solution.

To mitigate this, consider the following:

  • Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <0.5%) that still maintains compound solubility.

  • Use an intermediate dilution step: Instead of diluting directly from a high-concentration DMSO stock into the final buffer, perform an intermediate dilution into a mixed solvent system (e.g., 50:50 DMSO:buffer) before the final dilution.

  • Explore co-solvents: Other less potent, water-miscible organic solvents (co-solvents) like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used, sometimes in combination, to improve solubility without causing drastic precipitation upon dilution.[3][4]

  • Add surfactants: Surfactants can help stabilize the compound in the aqueous phase by forming micelles.[2][5]

Q3: What are the main strategies to improve the solubility of a lead compound from this chemical series for in vivo studies?

A: For in vivo studies, where formulation is critical for bioavailability, more advanced techniques are often required. The primary strategies include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[6][7] This can be achieved through micronization or, more effectively, by creating a nanosuspension .[8][9]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[10] This technique can improve solubility by converting the drug from a crystalline to a more soluble amorphous form and by improving its wettability.[11][12]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can be highly effective. The hydrophobic drug molecule (the "guest") sits inside the hydrophobic cavity of the cyclodextrin (the "host"), while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the complex.[8][13]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption.[5][14]

In-Depth Troubleshooting & Methodologies

This section provides a structured approach to systematically address solubility problems. Before attempting advanced methods, it is crucial to perform an initial characterization of your compound.

Workflow: Selecting a Solubility Enhancement Strategy

This decision tree guides you from initial problem identification to selecting an appropriate strategy based on your experimental needs.

G start Solubility Issue Identified char Step 1: Characterize Intrinsic Solubility & pKa start->char context Step 2: Define Experimental Context char->context invitro In Vitro / Screening Assays context->invitro Early Stage invivo In Vivo / Preclinical Studies context->invivo Late Stage ph_adjust Strategy A: pH Adjustment invitro->ph_adjust Is compound ionizable? cosolvent Strategy B: Co-solvents & Surfactants invitro->cosolvent Non-ionizable advanced Advanced Formulation Needed invivo->advanced ph_adjust->cosolvent Insufficient Solubility cosolvent->advanced Still precipitates / Unsuitable for assay nanosus Strategy C: Nanosuspension advanced->nanosus Increase Dissolution Rate solid_disp Strategy D: Solid Dispersion advanced->solid_disp Convert to Amorphous complexation Strategy E: Cyclodextrin Complexation advanced->complexation Encapsulation Needed reassess Re-evaluate / Structural Modification nanosus->reassess Fails solid_disp->reassess Fails complexation->reassess Fails G cluster_0 Nanosuspension Workflow A Coarse Suspension (Drug + Stabilizer + Water) B High-Pressure Homogenization A->B C Particle Size Analysis (DLS) B->C Repeat Cycles C->B D Nanosuspension (<1000 nm) C->D Desired Size Achieved

Caption: Workflow for preparing a nanosuspension.

Strategy D: Solid Dispersion

Causality: A solid dispersion refers to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state. [12]The primary mechanisms for solubility enhancement are the reduction of drug particle size to a molecular level and, crucially, the conversion of the drug from its stable, low-solubility crystalline form to a high-energy, more soluble amorphous state. [10][11]Improved wettability by the hydrophilic carrier also plays a significant role. [10] Protocol: Solid Dispersion via Solvent Evaporation

  • Dissolution: Dissolve both the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivative and a hydrophilic carrier (e.g., PVP K30, HPMC, or a polyethylene glycol) in a common volatile organic solvent (e.g., ethanol, methanol, or a mixture). [11][15]2. Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This process rapidly solidifies the mixture, trapping the drug molecules in a dispersed state within the polymer matrix.

  • Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Milling & Sieving: Pulverize the dried mass and pass it through a sieve to obtain a fine powder with a uniform particle size.

  • Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the polymer matrix.

Strategy E: Structural Modification (Medicinal Chemistry Approach)

Causality: When formulation strategies are insufficient, altering the chemical structure of the molecule itself is a powerful, albeit more involved, approach. The goal is to modify the physicochemical properties that govern solubility, namely lipophilicity (logP) and crystal lattice energy (related to melting point). [1][16]* Reducing Lipophilicity: Replace hydrophobic moieties (e.g., an aromatic ring) with more polar groups.

  • Adding Ionizable Groups: Introduce acidic or basic centers that can form salts. The introduction of piperazine and similar heterocycles is known to improve aqueous solubility. [16]* Disrupting Crystal Packing: Introduce non-planar or bulky groups that disrupt the flat, ordered stacking of molecules in a crystal lattice. This lowers the melting point and can increase solubility. [17][18]* Adding H-bond Donors/Acceptors: Incorporate groups like hydroxyls or amides that can form hydrogen bonds with water. [16] This strategy requires a dedicated medicinal chemistry effort but can lead to a new chemical entity with fundamentally improved drug-like properties.

References

  • Singh, J., Walia, M., & Harikumar, S. L. (2013). Solubility enhancement by solid dispersion method: a review. Journal of Drug Delivery and Therapeutics. [Link]

  • Yadav, M., Dhole, S., & Chavan, P. (2014). Nanosuspension, a novel techniques in drug delivery system. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Bhowmik, D., Harish, G., Duraivel, S., Kumar, B. P., Raghuvanshi, V., & Kumar, K. S. (2013). Nanosuspension-A novel approaches in drug delivery system.
  • PCCA.
  • nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly w
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research.
  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug discovery today.
  • A Review:Solid Dispersion, a Technique of Solubility Enhancement.
  • NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Enhancing solubility of poorly soluble drugs using various techniques.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN pharmaceutics.
  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN).
  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica Sinica. B.
  • Bioavailability Enhancement Techniques For Poorly Soluble Drug - IJCRT.org.
  • Lollo, G., Lopedota, A., Ciavarella, S., & Denora, N. (2022).
  • Zhang, Y., & Wu, C. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. (2009). Solubility Enhancement-Eminent Role in Poorly Soluble Drugs. Research Journal of Pharmacy and Technology.
  • Improving solubility via structural modification - ResearchG
  • 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine - PubChem.
  • 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRIMIDINE CAS - ChemicalBook.
  • Ishikawa, M. (2014). Improvement in Solubility in Small Molecule Drug Discovery Programs Focusing on Dihedral Angle and Symmetry. YAKUGAKU ZASSHI.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews.
  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents - MDPI.
  • 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRIMIDINE | 67139-22-4 - ChemicalBook.
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online.
  • (PDF)
  • CHAPTER 2: Tactics to Improve Solubility - Books - The Royal Society of Chemistry.
  • IJMS | Special Issue : Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI.
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - Semantic Scholar.
  • Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism medi
  • pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability | Request PDF - ResearchG
  • Solvents extraction of nitrogen / sulfur-containing aromatic separ
  • Gidwani, B., & Vyas, A. (2015). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs.
  • Complexation of an Azo Dye by Cyclodextrins: A Potential Strategy for Water Purific
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC.
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie -.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC.
  • Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Mini
  • Solubilization and dissolution of insoluble weak acid, ketoprofen: effects of pH combined with surfactant - PubMed.
  • Technologies to Counter Poor Solubility Issues: A Review - RJPT.

Sources

Technical Support Center: Purification Strategies for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of nitrogen-containing heterocycles. The inherent basicity of the imidazopyrimidine core, coupled with potential side products from multi-step syntheses, often presents unique purification hurdles. This resource aims to equip you with the knowledge to navigate these challenges effectively, ensuring the high purity of your target compounds.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of your 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine analogs and provides actionable solutions.

Question 1: My crude product shows multiple spots on TLC, and I'm struggling to separate my target compound from impurities.

Answer:

This is a common issue, especially after a multi-step synthesis. The key is to systematically identify the nature of the impurities and select an appropriate separation technique.

  • Initial Characterization:

    • Acid/Base Properties: Spot your TLC plate, then expose it to iodine vapor and then to the fumes of an acidic (e.g., HCl) or basic (e.g., ammonia) solution. A change in the Rf value or spot color of an impurity can indicate its acidic or basic nature. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine analogs are basic and will likely show a change in Rf.

    • Polarity: The Rf value on a normal-phase silica TLC plate gives a good indication of polarity. Highly polar impurities will remain near the baseline, while non-polar impurities will travel closer to the solvent front.

  • Purification Strategy Selection:

    • For Acidic or Basic Impurities: An acid-base extraction is often the most effective first step.[1][2][3][4][5] Given that your target compound is basic, you can dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an aqueous acid solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, leaving neutral and acidic impurities in the organic layer.[3] You can then regenerate your neutral product by basifying the aqueous layer (e.g., with NaOH or NaHCO3) and extracting it back into an organic solvent.[2][4]

    • For Neutral Impurities of Different Polarity: If your impurities are neutral and have significantly different polarities from your product, column chromatography is the preferred method.[6][7]

    • For Structurally Similar Impurities: If the impurities are structurally very similar to your product (e.g., isomers or byproducts with minor structural changes), you may need to employ more advanced techniques like High-Performance Liquid Chromatography (HPLC) or mixed-mode chromatography.[8][9]

Question 2: I'm observing low recovery of my compound after column chromatography. What are the likely causes and how can I improve my yield?

Answer:

Low recovery from column chromatography can be frustrating. Several factors could be at play, from the choice of stationary phase to the elution conditions.

  • Irreversible Adsorption on Silica Gel: The basic nitrogen atoms in your 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core can strongly interact with the acidic silanol groups on the surface of silica gel, leading to streaking on TLC and poor recovery from the column.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your eluent system. This will cap the acidic sites on the silica and reduce strong adsorption of your basic compound. Alternatively, you can use a different stationary phase like alumina (basic or neutral) which is more suitable for basic compounds.

  • Improper Solvent System: If your eluent is not polar enough, your compound will not move down the column. If it's too polar, it will elute too quickly with poor separation.

    • Solution: Optimize your solvent system using TLC. A good starting point for many nitrogen heterocycles is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). For more polar compounds, you might need to add a stronger solvent like methanol or isopropanol. Aim for an Rf value of 0.2-0.4 for your target compound on TLC to ensure good separation on the column.

  • Compound Instability: Although the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core is generally stable, certain functional groups on your analog might be sensitive to the prolonged exposure to the stationary phase.

    • Solution: If you suspect instability, try to minimize the purification time by using flash chromatography with a higher flow rate.

Question 3: My purified compound appears pure by TLC, but my NMR spectrum shows residual solvent or other unexpected peaks. How can I remove these final traces of impurities?

Answer:

Achieving high purity often requires a final polishing step after chromatography.

  • Residual Solvents: Solvents like ethyl acetate, dichloromethane, or even triethylamine from chromatography can be difficult to remove completely by simple evaporation.

    • Solution:

      • High Vacuum Drying: Dry your compound under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

      • Lyophilization (Freeze-Drying): If your compound is soluble in water or a suitable solvent like dioxane, lyophilization can be very effective at removing residual solvents.

      • Trituration/Recrystallization: Triturating your solid compound with a solvent in which it is poorly soluble (e.g., hexane or ether) can wash away residual impurities. If your compound is crystalline, recrystallization is an excellent final purification step.

  • Grease: Peaks corresponding to silicone grease are a common contaminant.

    • Solution: Be mindful of using excessive grease on your glassware. If contamination occurs, it can sometimes be removed by washing the compound with a non-polar solvent in which the grease is soluble but your compound is not.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine analog?

A1: A multi-step approach is generally most effective. Start with an acid-base workup to remove acidic and basic impurities.[1][3][5] Follow this with column chromatography on silica gel (with a basic modifier like triethylamine) or alumina to separate neutral impurities.[6] For final polishing and to obtain a crystalline solid, recrystallization is highly recommended.[10]

Q2: How do I choose a suitable recrystallization solvent for my compound?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You can screen for suitable solvents by placing a small amount of your compound in several test tubes and adding different solvents. Good single-solvent options for nitrogen heterocycles often include ethanol, isopropanol, acetonitrile, or ethyl acetate. If a single solvent is not ideal, you can use a binary solvent system (e.g., dichloromethane/hexane or ethanol/water).

Q3: My 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine analog is chiral. What are the recommended methods for separating the enantiomers?

A3: Chiral separation is crucial for pharmacological studies. Several strategies can be employed:[11]

  • Chiral HPLC: This is the most common and effective method. You will need to screen different chiral stationary phases (CSPs) and mobile phases to find the optimal conditions for your specific analog.[12][13] Polysaccharide-based CSPs are often a good starting point.[12]

  • Diastereomeric Salt Formation: If your compound is basic, you can react it with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by fractional crystallization. The desired enantiomer can then be liberated by treatment with a base.

  • Enantioselective Synthesis: While not a purification technique, designing an enantioselective synthesis from the start can eliminate the need for chiral separation later on.[14]

Q4: Can I use reverse-phase chromatography for purifying these compounds?

A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a very effective purification method, especially for more polar analogs. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape for basic compounds.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral and Acidic Impurities
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M aqueous HCl and shake vigorously. Allow the layers to separate.

  • Drain the lower organic layer into a clean flask.

  • Extract the aqueous layer again with a fresh portion of the organic solvent.

  • Combine the organic layers (which now contain neutral and acidic impurities) and set them aside.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH or saturated NaHCO3) until the solution is basic (pH > 10).

  • Extract the basified aqueous layer three times with fresh portions of the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified basic product.

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • Choose an appropriate solvent system based on TLC analysis (aim for an Rf of 0.2-0.4 for your product).

  • Add 0.5% (v/v) triethylamine to your chosen eluent mixture.

  • Prepare the column by packing silica gel in the eluent.

  • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

  • Load the sample onto the column.

  • Elute the column with the prepared solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing your pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Purification Workflows

Decision Tree for Purification Strategy

Purification_Strategy start Crude 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Analog check_impurities Analyze crude mixture by TLC. Are there significant acidic or basic impurities? start->check_impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base Yes check_polarity Are impurities well-separated by polarity on TLC? check_impurities->check_polarity No acid_base->check_polarity column_chrom Column Chromatography final_polish Final Polishing Step column_chrom->final_polish check_polarity->column_chrom Yes hplc Consider Preparative HPLC check_polarity->hplc No pure_product Pure Product final_polish->pure_product hplc->final_polish

Caption: A decision tree to guide the selection of an appropriate purification strategy.

Workflow for Chiral Separation

Chiral_Separation racemic Racemic 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Analog method_selection Select Chiral Separation Method racemic->method_selection chiral_hplc Chiral HPLC Screening (Vary CSP and Mobile Phase) method_selection->chiral_hplc Direct Method diastereomeric_salt Diastereomeric Salt Formation (with chiral acid) method_selection->diastereomeric_salt Classical Method enantiomer1 Enantiomer 1 chiral_hplc->enantiomer1 enantiomer2 Enantiomer 2 chiral_hplc->enantiomer2 fractional_cryst Fractional Crystallization diastereomeric_salt->fractional_cryst liberation Liberate Enantiomer (Basification) fractional_cryst->liberation liberation->enantiomer1

Caption: Workflow for the separation of enantiomers of chiral analogs.

References

  • Welcome Home Vets of NJ. Application Of Acid Base Extraction In Organic Chemistry. Retrieved from [Link]

  • Klampfl, C. W., Buchberger, W., & Haddad, P. R. (2001). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases.
  • University of California, Irvine. Acid-Base Extraction. Retrieved from [Link]

  • Gamelin, E., et al. (1997). A Simple Chromatographic Method for the Analysis of Pyrimidines and their Dihydrogenated Metabolites.
  • Wikipedia. Acid–base extraction. Retrieved from [Link]

  • Scilit. Separation of purine and pyrimidine derivatives by thin-layer chromatography. Retrieved from [Link]

  • Kethireddy, S., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal, 9(1), 51.
  • Mooring, M. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]

  • LibreTexts Chemistry. Acid-Base Extraction. Retrieved from [Link]

  • Kethireddy, S., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. PubMed. Retrieved from [Link]

  • EPFL. Guide for crystallization. Retrieved from [Link]

  • Öztürk, L., Er, M., & Öztürk, T. (2016). Separation techniques: Chromatography. Turkish Journal of Biochemistry, 41(4), 333-338.
  • JournalAgent. Separation techniques: Chromatography. Retrieved from [Link]

  • Alkorta, I., Picazo, O., & Elguero, J. (2006). Chiral recognition in self-complexes of tetrahydroimidazo[4,5-d]imidazole derivatives: from dimers to heptamers. The Journal of Physical Chemistry A, 110(6), 2259-2268.
  • ResearchGate. Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Retrieved from [Link]

  • World News of Natural Sciences. Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a-dihydroimidazo. Retrieved from [Link]

  • ResearchGate. Synthesis of New 5-amino-7-(aryl)-1,2,3,7-tetrahydro-8-nitroimidazo[1,2-a]pyridine. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][9]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 234.

  • ResearchGate. Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone.... Retrieved from [Link]

  • Grote, T., et al. (2020). Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands. Chemistry – A European Journal, 26(55), 12615-12623.
  • Mironov, M. A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Advances, 14(48), 35057-35067.
  • Aturki, Z., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 234.
  • Li, C., et al. (2022). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society, 144(49), 22536-22547.
  • Wang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 13(23), 6704-6727.
  • Wang, Y., et al. (2016). Enantioselective Construction of 1,3-Stereogenic Centers via 1,3-Borylamination of Conjugated Dienes. Journal of the American Chemical Society, 138(4), 1159-1162.
  • ChemBK. 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine. Retrieved from [Link]

  • Chad's Prep®. EAS Reactions with Nitrogen Heterocycles. Retrieved from [Link]

  • MDPI. Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Aqueous Stability of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this valuable pharmaceutical intermediate and encountering challenges with its stability in aqueous environments. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments.

Section 1: Understanding the Instability of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

This first section addresses the fundamental chemical reasons behind the compound's degradation in aqueous solutions. A clear understanding of these mechanisms is the first step toward effective stabilization.

Q1: What are the primary reasons 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine degrades in aqueous solutions?

A1: The degradation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine in water is primarily driven by three key mechanisms rooted in its chemical structure:

  • Hydrolysis: The fused imidazo[1,2-a]pyrimidine core contains several bonds that can be susceptible to cleavage by water. This process is often catalyzed by either acidic or basic conditions, leading to the opening of one of the heterocyclic rings and a subsequent loss of biological activity.

  • Oxidation: The molecule possesses multiple nitrogen atoms and adjacent carbons that are susceptible to oxidation.[1] Dissolved oxygen in aqueous media can lead to the formation of N-oxides or other oxidative degradation products. This process can be accelerated by the presence of trace metal ions and exposure to light. Notably, the broader imidazo[1,2-a]pyrimidine class is known to be metabolized by aldehyde oxidase (AO), highlighting a specific enzymatic vulnerability to oxidation at certain positions on the heterocyclic ring.[2][3]

  • Photodegradation: Imidazole derivatives can be sensitive to light, particularly in the UV spectrum.[4] Energy absorbed from light can promote the molecule to an excited state, making it more reactive towards oxygen or other species, leading to rapid degradation.

The combination of these factors makes careful handling and formulation essential for maintaining the compound's integrity in solution.

Diagram 1: Potential Degradation Pathways

cluster_main Core Compound cluster_stressors Stress Factors cluster_degradation Degradation Mechanisms cluster_products Potential Products main 5,6,7,8-Tetrahydroimidazo [1,2-a]pyrimidine Water H₂O / pH Oxygen O₂ / Metal Ions Light UV / Visible Light Hydrolysis Hydrolysis Water->Hydrolysis Oxidation Oxidation Oxygen->Oxidation Photolysis Photodegradation Light->Photolysis P1 Ring-Opened Products Hydrolysis->P1 P2 N-Oxides, Hydroxylated Derivatives Oxidation->P2 P3 Photo-oxidized Adducts Photolysis->P3

Caption: Key environmental factors and resulting degradation pathways.

Q2: How does pH specifically affect the stability of this compound?

A2: The pH of the aqueous solution is a critical determinant of stability. The compound has a predicted pKa of approximately 9.7, meaning it acts as a base.[5][6]

  • In Acidic Conditions (pH < 7): The molecule will be protonated, which generally increases its water solubility. However, strongly acidic conditions (e.g., pH < 3) can significantly accelerate hydrolytic degradation by catalyzing the cleavage of the pyrimidine ring. For some related imidazobenzodiazepines, low pH can even cause a reversible opening of a seven-membered ring structure.[7]

  • In Neutral Conditions (pH ~7): Near neutral pH, the compound is still largely protonated and soluble. Stability in this range is often a balance between minimizing acid- and base-catalyzed hydrolysis. For many compounds, this region represents a "sweet spot" of maximum stability.

  • In Basic Conditions (pH > 8): As the pH approaches and surpasses the pKa, the molecule becomes deprotonated and its solubility may decrease. Furthermore, basic conditions can catalyze different hydrolytic pathways.

Therefore, the relationship between pH and stability is not linear. Determining the optimal pH for your specific application requires empirical testing, as described in our troubleshooting section.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section is formatted to directly address problems you might encounter during your work, providing clear, actionable solutions and the scientific reasoning behind them.

Q3: I've prepared an aqueous stock of my compound, but I'm observing a rapid loss of potency within hours. What are the first things I should check?

A3: This is a common issue and is almost always related to one of three factors: oxygen, light, or pH . Before making significant changes, perform this initial diagnostic checklist:

  • Deoxygenate Your Solvent: The most common culprit is dissolved oxygen. Before dissolving your compound, sparge your buffer or water with an inert gas like nitrogen or argon for at least 15-20 minutes. This simple step removes the primary fuel for oxidative degradation.

  • Protect From Light: Ensure your solution is prepared and stored in amber glass vials or tubes wrapped completely in aluminum foil. Standard lab lighting is often sufficient to initiate photodegradation.[4]

  • Verify and Buffer the pH: Use a calibrated pH meter to confirm the pH of your final solution. Do not assume the pH of water is 7.0. It is crucial to use a suitable buffer system (e.g., phosphate, citrate) to maintain a constant pH, as the degradation of the compound itself can sometimes alter the pH of an unbuffered solution.

Addressing these three points resolves the majority of acute stability problems.

Q4: I have implemented the basic precautions, but still suspect oxidation is occurring. How can I definitively prevent it?

A4: If deoxygenation is insufficient, the next step is to incorporate an antioxidant into your solution. Antioxidants work by either scavenging free radicals or by being preferentially oxidized over your compound of interest.[8]

The choice of antioxidant is critical and depends on your experimental system.

Antioxidant ClassExampleTypical ConcentrationMechanism of Action & Considerations
Hindered Phenols Butylated Hydroxytoluene (BHT)0.01% - 0.1% (w/v)Radical Scavengers: Excellent at terminating radical chain reactions.[9] Best for organic-rich systems but have lower water solubility. Often added from an ethanol or DMSO stock.
Oxygen Scavengers Sodium Sulfite / Sodium Metabisulfite0.01% - 0.2% (w/v)Reduces Dissolved O₂: Directly reacts with and removes dissolved oxygen. Very effective but can react with certain functional groups. Ensure compatibility.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)10 µM - 1 mMMetal Deactivators: Binds trace metal ions (Fe, Cu) that catalyze oxidation reactions.[8] Often used in combination with other antioxidants.
Hindered Amines Hindered Amine Light Stabilizers (HALS)VariesCyclic Radical Scavengers: Act catalytically to terminate radicals.[10] Highly effective but less common in simple aqueous lab buffers.

Experimental Protocol: Preparing a Solution with an Antioxidant

  • Select an Antioxidant: Based on the table above, choose an antioxidant compatible with your downstream application. For general use, a combination of EDTA and a sulfite is often effective.

  • Prepare Buffer: Prepare your desired buffer (e.g., 50 mM sodium phosphate, pH 7.4).

  • Deoxygenate: Sparge the buffer with nitrogen or argon for 20 minutes.

  • Add Antioxidant(s): While maintaining a gentle stream of inert gas over the liquid surface, add your chosen antioxidant(s). For example, add EDTA to a final concentration of 0.1 mM. Stir until dissolved.

  • Dissolve Compound: Weigh and dissolve the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine in the antioxidant-containing buffer to your target concentration.

  • Store Properly: Immediately aliquot into single-use, light-protected tubes, flush the headspace with inert gas before capping, and store at the recommended temperature (2-8°C or frozen).[5][11]

Q5: How do I systematically determine the most stable pH for my compound in solution?

A5: The most rigorous method is to conduct a pH-rate profile study . This experiment involves incubating your compound in a series of buffers across a wide pH range and monitoring its concentration over time.

Diagram 2: Experimental Workflow for pH-Rate Profile Study

start Start: Define Study Parameters (Temperature, Concentration) prep_buffers 1. Prepare Series of Buffers (e.g., pH 4, 5, 6, 7, 7.4, 8, 9, 10) start->prep_buffers add_compound 2. Add Compound to Each Buffer (Ensure full dissolution) prep_buffers->add_compound t0_sample 3. Take T=0 Sample from Each pH (Analyze immediately via HPLC) add_compound->t0_sample incubate 4. Incubate All Solutions (Constant Temp, Protected from Light) t0_sample->incubate time_points 5. Sample at Time Points (e.g., 2, 4, 8, 24, 48 hours) incubate->time_points analyze 6. Analyze Samples by HPLC (Quantify % remaining) time_points->analyze plot 7. Plot Data (% Remaining vs. Time for each pH) analyze->plot determine 8. Determine Optimal pH (pH with the slowest degradation rate) plot->determine end End: Optimal pH Identified determine->end

Caption: Step-by-step workflow for determining optimal solution pH.

Experimental Protocol: Performing a pH-Rate Profile Study

  • Buffer Preparation: Prepare a set of buffers covering your desired range (e.g., 50 mM citrate for pH 4-6, 50 mM phosphate for pH 6-8, 50 mM borate for pH 8-10).

  • Compound Addition: Add a consistent amount of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine to each buffer.

  • Initial Analysis (T=0): As soon as the compound is dissolved in each buffer, take an aliquot and analyze it via a validated HPLC method to get the initial (100%) concentration.[12]

  • Incubation: Store all solutions under identical, controlled conditions (e.g., 25°C or 40°C for accelerated testing) and protect them from light.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots from each pH solution and analyze by HPLC.

  • Data Analysis: For each pH, plot the percentage of the compound remaining versus time. The pH that shows the flattest slope corresponds to the pH of maximum stability.

Section 3: Advanced Stabilization & Formulation FAQs

Q6: Beyond pH and antioxidants, can I use co-solvents or other excipients to improve stability?

A6: Yes, this is a common strategy in pharmaceutical formulation. Excipients can enhance stability through several mechanisms.[13][14]

  • Co-solvents: Adding water-miscible organic solvents like propylene glycol (PG), polyethylene glycol 400 (PEG 400), or ethanol can improve stability by reducing the overall water activity.[13] Less "free" water is available to participate in hydrolysis. A 10-20% (v/v) concentration of PG is a good starting point to test.

  • Complexing Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, effectively shielding the labile parts of the compound from the aqueous environment.[15] This can protect against both hydrolysis and oxidation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

Q7: What are the absolute best practices for preparing and storing an aqueous stock solution for long-term use?

A7: To maximize the shelf-life of your stock solution, combine all the principles discussed:

  • Choose the Optimal Buffer: Use the pH of maximum stability as determined by your pH-rate profile study.

  • Deoxygenate Thoroughly: Sparge the buffer with nitrogen or argon.

  • Add Stabilizers: Incorporate a suitable antioxidant (e.g., 0.1 mM EDTA) if oxidation is a concern.

  • Use Co-solvents if Needed: If hydrolysis is the primary issue, consider adding a co-solvent like 20% propylene glycol.

  • Filter Sterilize: Pass the final solution through a 0.22 µm filter to remove any particulates and potential microbial contamination.

  • Aliquot for Single Use: Dispense the solution into small, single-use volumes in amber, inert tubes (e.g., Nunc cryovials). This prevents contamination and avoids repeated freeze-thaw cycles, which can degrade the compound.

  • Inert Headspace: Before capping each aliquot, flush the headspace with nitrogen or argon to displace any remaining oxygen.

  • Store Cold: Store aliquots at the lowest practical temperature. For short-term (days-weeks), 2-8°C is adequate.[5] For long-term (months), -80°C is strongly recommended.

Q8: How can I analyze the degradation products to better understand the specific instability mechanism affecting my compound?

A8: Identifying the degradation products provides definitive proof of the instability pathway. The gold-standard technique for this is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) .[12][16]

  • Methodology: A stability-indicating HPLC method is first used to separate the parent compound from its degradants. The eluent is then directed into a mass spectrometer.

  • Identification: By comparing the mass of a degradant peak to the parent compound, you can deduce the chemical transformation.

    • An increase of 18 Da (mass of H₂O) strongly suggests a hydrolysis product.

    • An increase of 16 Da (mass of O) suggests the formation of an N-oxide or hydroxylated species, confirming oxidation .

    • A loss of 2 Da (mass of 2H) can also indicate an oxidative dehydrogenation reaction.

  • Structural Elucidation: Tandem MS (MS/MS) can fragment the degradant ions, providing structural information to pinpoint the exact site of modification on the molecule. This level of detail is invaluable for rationally designing more stable analogues in a drug development context.

References
  • ResearchGate. (2025). Antioxidant action mechanisms of hindered amine stabilisers.
  • ResearchGate. (n.d.). Mechanism of action of amine-type antioxidants at temperatures above 110 °C.
  • Google Patents. (n.d.). Complex antioxidant composition for preventing aromatic amine from discoloring.
  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • Journal of Materials Chemistry A. (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Chongqing Chemdad Co., Ltd. (n.d.). 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine.
  • ChemicalBook. (n.d.). 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRIMIDINE CAS.
  • ChemicalBook. (n.d.). 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRIMIDINE | 67139-22-4.
  • PubMed Central. (n.d.). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure.
  • PubMed. (n.d.). Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry.
  • RSC Publishing. (n.d.). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions.
  • ResearchGate. (2025). Effects of excipients on the stability of medicinal products.
  • PubMed. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301.
  • ResearchGate. (2025). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO).
  • PubMed. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO).
  • ResearchGate. (2025). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry.

Sources

Technical Support Center: Refining the Selectivity Profile of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on refining the selectivity profile of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine inhibitors. This guide is structured to address common and advanced challenges encountered during experimental workflows, providing not just protocols but the underlying rationale to empower your decision-making.

Section 1: Frequently Asked Questions (FAQs) - Initial Selectivity Challenges

This section addresses the initial hurdles in characterizing and improving the selectivity of your 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine inhibitor series.

Q1: My lead 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine compound shows potent on-target activity but hits several off-target kinases in our initial screen. Where do I start with improving selectivity?

A1: A multi-pronged approach focusing on Structure-Activity Relationships (SAR) and computational modeling is the most effective starting point.

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold is a versatile starting point for kinase inhibitors, but achieving selectivity is a common challenge due to the conserved nature of the ATP-binding site across the kinome.[1] Here’s a systematic approach to begin refining your inhibitor's selectivity:

  • Analyze the Initial Kinome Scan Data: Don't just focus on the raw IC50 values. Categorize the off-targets. Are they within the same kinase family as your primary target? Or are they structurally diverse kinases? This initial triage will inform your subsequent medicinal chemistry strategy.

  • Establish a Clear Structure-Activity Relationship (SAR): If you have a series of analogs, map their on- and off-target activities. Small changes to the scaffold can have profound effects on selectivity. For instance, modifications to substituents on the pyrimidine ring can alter interactions with the kinase hinge region, a key determinant of binding.[2] Similarly, exploring different substitutions on the imidazo ring can probe interactions with the solvent-exposed region, which is often less conserved among kinases.

  • Leverage Computational Modeling: If co-crystal structures of your lead compound with its target are unavailable, use homology modeling to generate a putative binding mode. This can help visualize key interactions and identify regions where modifications could enhance selectivity by exploiting subtle differences in the ATP-binding pockets of on- and off-target kinases.[3]

Section 2: Troubleshooting Guide - Advanced Selectivity Profiling and Refinement

This section provides in-depth troubleshooting for more complex issues that arise during the optimization of your inhibitor's selectivity profile.

Q2: Our medicinal chemistry efforts to improve selectivity based on in vitro kinase assays are not translating to improved cellular activity or reduced off-target effects in cells. What could be the disconnect?

A2: The discrepancy between in vitro and cellular activity is a frequent challenge and often stems from factors beyond simple enzyme inhibition, such as cell permeability, target engagement in a cellular context, and the influence of cellular ATP concentrations.

Here's how to troubleshoot this common issue:

  • Assess Cell Permeability: Your compound may be a potent inhibitor in a biochemical assay but may not efficiently cross the cell membrane. Consider running cellular uptake assays to determine the intracellular concentration of your inhibitor.

  • Confirm Cellular Target Engagement: It's crucial to verify that your compound is binding to its intended target within the complex environment of a live cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4][5][6][7][8] CETSA measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement in intact cells.[4][5][6][7][8]

  • Consider the Impact of Cellular ATP: In vitro kinase assays are often performed at ATP concentrations close to the Km of the enzyme.[9] However, intracellular ATP concentrations are significantly higher, which can lead to a rightward shift in the IC50 of ATP-competitive inhibitors.[9] Consider running your in vitro assays at physiological ATP concentrations (typically 1-10 mM) to better mimic the cellular environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for performing a CETSA experiment to confirm the engagement of your 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine inhibitor with its target kinase in cultured cells.

Materials:

  • Cultured cells expressing the target kinase

  • Your 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine inhibitor

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Equipment for cell culture, PCR thermocycler, centrifugation, and protein quantification (e.g., Western blotting or ELISA)

Protocol:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with your inhibitor at various concentrations or with DMSO for the vehicle control. Incubate for a sufficient time to allow for cellular uptake and target binding.

  • Harvesting: After treatment, wash the cells with PBS and harvest them.

  • Heat Shock: Resuspend the cell pellets in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR thermocycler.

  • Lysis: After the heat shock, lyse the cells by freeze-thawing or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the supernatant by Western blotting or another suitable protein detection method.

  • Data Interpretation: A successful target engagement will result in a shift of the melting curve to a higher temperature in the presence of your inhibitor, indicating that the inhibitor has stabilized the target protein.

Section 3: Advanced Topics and Strategic Planning

This section delves into strategic considerations for long-term development and navigating the complexities of off-target effects.

Q3: We've identified a persistent off-target kinase that is structurally very similar to our primary target. What are some advanced strategies to achieve selectivity?

A3: When dealing with highly similar kinase targets, exploiting subtle differences in the ATP-binding site or exploring allosteric inhibition are advanced strategies to consider.

  • Structure-Based Drug Design (SBDD): If you can obtain co-crystal structures of your inhibitor bound to both the on-target and the off-target kinase, you can perform a detailed structural analysis to identify subtle differences in the binding pockets. These differences, even a single amino acid change, can be exploited to design new analogs with improved selectivity.

  • Targeting the Gatekeeper Residue: The "gatekeeper" residue in the ATP-binding pocket is a key determinant of inhibitor selectivity. Kinases with a small gatekeeper residue can accommodate bulky substituents on the inhibitor, while those with a large gatekeeper cannot. Designing inhibitors that specifically target the gatekeeper of your primary target can be a powerful strategy for achieving selectivity.

  • Covalent Inhibition: If your target kinase has a non-catalytic cysteine residue near the ATP-binding site that is absent in the off-target kinase, you can design a covalent inhibitor that forms an irreversible bond with this cysteine. This can lead to highly selective and potent inhibitors.[10]

  • Allosteric Inhibition: Instead of targeting the highly conserved ATP-binding site, consider designing inhibitors that bind to a less conserved allosteric site on the kinase. Allosteric inhibitors can offer a high degree of selectivity.

Visualization: Workflow for Refining Inhibitor Selectivity

The following diagram illustrates a typical workflow for refining the selectivity of a kinase inhibitor.

G cluster_0 Initial Screening & SAR cluster_1 Selectivity Optimization cluster_2 Cellular & In Vivo Validation A Lead Compound Identification (5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine) B Initial Kinase Panel Screen (e.g., 50-100 kinases) A->B C Identify On- and Off-Targets B->C D Establish Initial SAR C->D E Structure-Based Design (Homology Modeling or Crystallography) D->E F Medicinal Chemistry (Analog Synthesis) E->F G Focused Kinase Profiling F->G H Iterative Optimization G->H I Cellular Assays (Target Engagement - CETSA) H->I J Cellular Selectivity Profiling I->J K In Vivo Efficacy & Toxicity Studies J->K

Caption: A typical workflow for refining the selectivity of kinase inhibitors.

Section 4: Data Presentation and Key Metrics

Presenting selectivity data in a clear and standardized format is crucial for making informed decisions.

Table 1: Example Kinase Selectivity Profile

This table provides an example of how to present kinase selectivity data for a series of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine inhibitors.

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)Selectivity Ratio (Off-Target 2 / Target)
Lead Compound 1050200520
Analog 1 15500>100033.3>66.7
Analog 2 8201502.518.75

Note: The selectivity ratio is a key metric for quantifying the selectivity of an inhibitor. A higher selectivity ratio indicates a more selective compound.

References

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(22), 9599-9609. [Link]

  • Lin, H., et al. (2012). Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(6), 2230-2234. [Link]

  • Jantzen, H. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 257-272. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening Services. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). A new generation of kinase inhibitors. Nature Reviews Cancer, 7(10), 745-756. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Anastassiadis, T., et al. (2011). A comprehensive map of the human kinome. Journal of Biological Chemistry, 286(35), 30504-30516. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(7), 422-439. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377. [Link]

Sources

Technical Support Center: Chiral Separation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chiral separation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine enantiomers. This document is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of resolving this important class of chiral molecules. The unique structural features of this scaffold, particularly the basic guanidine-like core, present distinct challenges that require tailored analytical strategies.

This guide provides field-proven insights in a question-and-answer format, focusing on troubleshooting common issues and answering frequently asked questions to streamline your method development process.

Visualizing the Challenge: The Core Structure

The 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine scaffold contains a fused bicyclic system with a highly basic guanidine moiety. Chirality is typically introduced via substitution on the tetrahydro-pyrimidine ring, creating a stereogenic center that is crucial for pharmacological activity.

Technical Support Center: Optimizing Pharmacokinetic Properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Leads

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions encountered during the optimization of the pharmacokinetic (PK) properties of your lead compounds. Drawing from established principles in medicinal chemistry and drug metabolism, this resource aims to equip you with the knowledge to rationally design and execute experiments to overcome common hurdles in drug development.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-based compounds.

Q1: What are the most common pharmacokinetic liabilities associated with the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold?

A1: While the specific pharmacokinetic profile is highly dependent on the substituents, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core, like many nitrogen-containing heterocyclic scaffolds, can present several challenges. The most frequently encountered issues are:

  • Poor Aqueous Solubility: The fused ring system can be relatively lipophilic, leading to low solubility in aqueous media. This can significantly limit oral absorption and bioavailability.

  • Metabolic Instability: The scaffold possesses several potential sites for metabolism by cytochrome P450 (CYP) enzymes. The imidazole ring, in particular, can be susceptible to oxidation.

  • Potential for CYP Inhibition: The imidazole moiety is a known coordinating group and can interact with the heme iron of CYP enzymes, potentially leading to drug-drug interactions.[1][2]

Q2: My lead compound exhibits poor aqueous solubility. What strategies can I employ to improve it?

A2: Improving aqueous solubility is a critical step towards achieving good oral bioavailability.[3][4] Here are several strategies, ranging from simple formulation approaches to more involved medicinal chemistry efforts:

  • Formulation Strategies: For early-stage in vivo studies, formulation can be a rapid way to overcome solubility issues.

    • Particle Size Reduction: Micronization or nanosuspension technologies can increase the surface area of the compound, thereby improving its dissolution rate.[5]

    • Use of Excipients: Co-solvents, surfactants, and cyclodextrins can be used to formulate solutions or suspensions for preclinical studies.[5]

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly enhance its solubility and dissolution.[5]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be particularly effective for lipophilic compounds.[6]

  • Medicinal Chemistry Approaches:

    • Introduction of Polar Functional Groups: Judiciously adding polar groups (e.g., hydroxyl, amino, or small polar heterocycles) can increase hydrophilicity. Care must be taken not to negatively impact the target potency.

    • Salt Formation: If your compound has a basic or acidic handle, forming a salt can dramatically improve solubility.

    • Prodrugs: A more advanced strategy involves creating a more soluble prodrug that is converted to the active compound in vivo.

Q3: My compound is rapidly metabolized in liver microsomes. How can I improve its metabolic stability?

A3: Enhancing metabolic stability is key to increasing a compound's half-life and overall exposure. A systematic approach is recommended:

  • Metabolite Identification: The first step is to identify the "soft spots" on your molecule that are most susceptible to metabolism. This is typically done using in vitro systems like liver microsomes or hepatocytes followed by LC-MS/MS analysis.

  • Structure-Metabolism Relationship (SMR) Guided Design: Once the metabolic hot spots are known, you can make targeted chemical modifications to block or slow down metabolism. Common strategies include:

    • Deuteration: Replacing a hydrogen atom at a metabolic hot spot with deuterium can slow down CYP-mediated bond cleavage due to the kinetic isotope effect.

    • Introduction of Electron-Withdrawing Groups: Placing an electron-withdrawing group (e.g., a fluorine atom) near a site of oxidation can decrease the electron density of that position, making it less susceptible to metabolism.

    • Steric Hindrance: Introducing a bulky group near a metabolic soft spot can sterically hinder the approach of metabolizing enzymes.

    • Scaffold Hopping/Isosteric Replacement: In some cases, it may be necessary to modify the core scaffold itself. For example, replacing a metabolically labile fragment with a more stable isostere.

A case study on the related imidazo[1,2-a]pyridine scaffold demonstrated that the introduction of polar functionalities can be essential to overcome issues of high lipophilicity and poor aqueous solubility, leading to more drug-like molecules.[7]

Q4: How can I assess the potential for my compound to cause drug-drug interactions via CYP450 inhibition?

A4: The imidazole ring in your scaffold warrants a careful evaluation of CYP450 inhibition potential. A tiered approach is recommended:

  • In Vitro CYP Inhibition Assays: The first step is to screen your compound against the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) using human liver microsomes.[8] This will provide IC50 values, indicating the concentration of your compound required to inhibit the enzyme's activity by 50%.

  • Mechanism-Based Inhibition (MBI) Studies: If significant inhibition is observed, further studies are needed to determine if it is reversible or time-dependent (irreversible). MBI can be a more significant clinical issue.

  • Correlation with In Vivo Exposure: The in vitro inhibition data should be interpreted in the context of the expected therapeutic plasma concentrations of your drug. If the anticipated Cmax is significantly lower than the in vitro IC50, the risk of clinical drug-drug interactions is lower.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting tips for common experimental hurdles.

Troubleshooting Poor Oral Bioavailability

Low and variable oral bioavailability is a frequent challenge in early drug development. A systematic approach is needed to identify and address the root cause.[3][5]

Workflow for Diagnosing Poor Oral Bioavailability

G start Low Oral Bioavailability Observed solubility Assess Aqueous Solubility (Kinetic & Thermodynamic) start->solubility permeability Determine Permeability (e.g., PAMPA, Caco-2) solubility->permeability Solubility Adequate formulation Solution: Formulation Strategies or Medicinal Chemistry to Improve Solubility solubility->formulation Solubility is the Limiting Factor metabolism Evaluate Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolism Permeability High permeability_issue Solution: Prodrug Approach or Structural Modification to Increase Permeability permeability->permeability_issue Permeability Low efflux Assess P-gp Efflux (Caco-2 with inhibitor) metabolism->efflux Metabolically Stable metabolism_issue Solution: Identify Metabolites and Block Metabolic Hotspots metabolism->metabolism_issue High Clearance in_vivo_pk Re-evaluate In Vivo PK with Optimized Compound efflux->in_vivo_pk Not a P-gp Substrate efflux_issue Solution: Medicinal Chemistry to Reduce P-gp Efflux efflux->efflux_issue P-gp Substrate

Caption: A systematic workflow for troubleshooting poor oral bioavailability.

Experimental Protocols

This assay provides a rapid assessment of the solubility of your compounds.[9][10][11][12]

Materials:

  • Test compound in DMSO (10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear, flat-bottom)

  • Nephelometer or UV-Vis plate reader

Procedure:

  • Prepare Stock Solutions: Create a 10 mM stock solution of your test compound in 100% DMSO.

  • Plate Setup: In a 96-well plate, add 2 µL of the 10 mM DMSO stock solution to the appropriate wells.

  • Add Buffer: Add 198 µL of PBS (pH 7.4) to each well. This results in a final compound concentration of 100 µM in 1% DMSO.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Measurement:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a blank (1% DMSO in PBS) indicates precipitation.

    • UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant at the compound's λmax. Compare the absorbance to a standard curve to determine the concentration of the soluble compound.

Troubleshooting:

  • High background signal: Ensure the PBS is filtered and free of particulates.

  • Compound precipitation in DMSO stock: Ensure the stock solution is fully dissolved before use. Gentle warming may be necessary.

This assay determines the metabolic stability of your compound in the presence of liver microsomes.[13][14][15][16][17]

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compound

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the NADPH regenerating system and your test compound (final concentration typically 1 µM) in phosphate buffer.

  • Pre-incubation: Pre-warm the reaction mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the liver microsomes (final protein concentration typically 0.5 mg/mL) to the reaction mixture to start the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve is the elimination rate constant (k).

  • The half-life (t½) can be calculated as: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) can be calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Troubleshooting:

  • Rapid disappearance of the compound at time 0: This could indicate non-specific binding to the plasticware or instability in the buffer. Include a control incubation without NADPH to assess non-enzymatic degradation.

  • High variability between replicates: Ensure accurate pipetting and thorough mixing at each step.

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound.[1][2][18][19][20]

Materials:

  • 96-well PAMPA plate system (donor and acceptor plates)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • PBS (pH 7.4)

  • Test compound

  • LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).

  • Coat Donor Plate: Carefully coat the membrane of each well in the donor plate with a small volume (e.g., 5 µL) of the phospholipid solution.

  • Prepare Donor Solutions: Dissolve the test compounds in PBS (pH 7.4) to the desired concentration (typically with a small percentage of DMSO).

  • Add Donor Solutions: Add the donor solutions to the wells of the coated donor plate.

  • Assemble PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the buffer in the acceptor wells.

  • Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

Data Analysis: The effective permeability (Pe) can be calculated using the following equation:

Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

Where:

  • [drug]acceptor is the concentration of the drug in the acceptor well.

  • [drug]equilibrium is the concentration at equilibrium.

  • VA and VD are the volumes of the acceptor and donor wells, respectively.

  • Area is the surface area of the membrane.

  • Time is the incubation time.

Troubleshooting:

  • Membrane leakage: Use a membrane integrity marker (e.g., Lucifer Yellow) to check for leaks.

  • Low recovery: The compound may be binding to the plate. Assess compound recovery by comparing the total amount of compound at the end of the assay to the initial amount.

Data Summary Tables

Table 1: Physicochemical and In Vitro PK Properties of Imidazo[1,2-a]pyridine Leads (Case Study)

CompoundThermodynamic Solubility (µM, pH 7.4)Mouse Liver Microsomal Stability (t½, min)PAMPA Permeability (Pe, 10⁻⁶ cm/s)
Hit A6.9> 40High
Hit B1.43High
Optimized Lead> 100> 40High

Data adapted from a study on 3-nitroimidazo[1,2-a]pyridines, demonstrating successful optimization of solubility and metabolic stability.[21]

Visualizations

Metabolic Pathway of Pyrimidines

G Glutamine Glutamine + Bicarbonate Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS-II Orotic_Acid Orotic Acid Carbamoyl_Phosphate->Orotic_Acid De Novo Synthesis UMP Uridine Monophosphate (UMP) Orotic_Acid->UMP UTP Uridine Triphosphate (UTP) UMP->UTP CTP Cytidine Triphosphate (CTP) UTP->CTP dUMP Deoxyuridine Monophosphate (dUMP) UTP->dUMP DNA_RNA DNA and RNA Synthesis CTP->DNA_RNA dTMP Deoxythymidine Monophosphate (dTMP) dUMP->dTMP dTMP->DNA_RNA

Caption: Simplified overview of the de novo pyrimidine biosynthesis pathway.

References

  • Hutzler, J. M., Melton, R. J., Rumsey, J. M., Schnute, M. E., Locuson, C. W., & Wienkers, L. C. (2006). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. Chemical Research in Toxicology, 19(12), 1650–1659. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Tjia, J. F., Colbert, J., & Mathews, J. M. (2004). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metabolism and Disposition, 32(7), 723–729. Available at: [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Bio-protocol. (2021). Microsomal stability. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry, 14(4), 589-605. Available at: [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2013). ACS Medicinal Chemistry Letters, 4(8), 753-757. Available at: [Link]

  • Studylib. (n.d.). Summary of the assay method for the determination kinetic solubility. Retrieved from [Link]...

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2020). Molecules, 25(21), 5085. Available at: [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2013). ACS Medicinal Chemistry Letters, 4(8), 753-757. Available at: [Link]

  • Semantic Scholar. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and Nanomolar Activity Against Mycobacterium tuberculosis. Retrieved from [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences Review and Research, 18(2), 40-47. Available at: [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). Retrieved from [Link]

  • The Utility of in Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. (2006). Journal of Pharmacology and Experimental Therapeutics, 316(1), 336-348. Available at: [Link]

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (1993). Journal of Pharmaceutical Sciences, 82(10), 979-987. Available at: [Link]

  • Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. (2019). Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2013). ISRN Pharmaceutics, 2013, 809482. Available at: [Link]

  • Approaches for overcoming poor oral bioavailability of drugs: Nanoarchitectures in focus. (2018). Journal of Drug Delivery Science and Technology, 47, 29-41. Available at: [Link]

  • Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. (2023). Polymers, 15(24), 4697. Available at: [Link]

Sources

Validation & Comparative

Validating Target Engagement of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, unequivocally demonstrating that a small molecule interacts with its intended cellular target is a cornerstone of modern pharmacology. This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for validating the cellular target engagement of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine, a heterocyclic scaffold of significant medicinal interest. While this core structure is present in molecules with diverse biological activities, this guide will focus on validating its engagement with three prominent and plausible target classes: protein kinases , the tubulin-microtubule system , and the AAA+ ATPase VCP/p97 .

This document will dissect the principles, advantages, and limitations of key target engagement assays, furnish detailed experimental protocols, and present data in a clear, comparative format to empower researchers to make informed decisions for their specific scientific questions.

The Challenge: From Phenotype to Molecular Mechanism

The 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine scaffold and its derivatives have been associated with a range of cellular phenotypes, including anticancer and antimicrobial effects.[1][2][3] However, a definitive understanding of the direct molecular interactions driving these outcomes is often elusive. The critical question is: does the compound bind to its hypothesized target inside a living cell? Answering this is paramount for establishing a clear mechanism of action, a prerequisite for advancing a compound through the drug discovery pipeline.

A Multi-Faceted Approach to Target Validation

No single method for confirming target engagement is universally superior; the optimal choice depends on the nature of the target, the available reagents, and the desired throughput. This guide will compare and contrast several orthogonal approaches, providing a robust framework for building a compelling case for target engagement.

I. Putative Target Class: Protein Kinases

The imidazo[1,2-a]pyrimidine scaffold is a known feature in a number of kinase inhibitors, including those targeting Aurora kinases, CDK2, and p38 MAP kinase.[4][5] Validating the engagement of a 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-based compound with a specific kinase requires precise and quantitative methods.

Comparative Analysis of Kinase Target Engagement Methods
FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayKinobeads Competition BindingIn-Cell Western Assay
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[6]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer.[7][8]Competition between the test compound and immobilized, broad-spectrum kinase inhibitors for binding to the kinome.[9][10]Immunodetection of a downstream phosphorylation event to infer target inhibition.[11][12]
Cellular Context Intact cells, cell lysatesLive cellsCell lysatesFixed and permeabilized cells
Readout Western blot or MS quantification of soluble protein.BRET ratio (emission at 610 nm / emission at 450 nm).[1]Mass spectrometry-based quantification of pulled-down kinases.[13]Fluorescence intensity.[14]
Key Advantages Label-free, applicable to endogenous proteins.Quantitative affinity and residence time in live cells.[3]Broad, unbiased profiling of kinome-wide selectivity.[9]High-throughput, direct measure of functional consequence.
Limitations Lower throughput, requires a thermostable target.Requires genetic modification (NanoLuc® fusion).Indirectly measures engagement in a lysate, not intact cells.Indirect measure of target binding, dependent on antibody quality.
Best For Initial validation of direct binding to a specific kinase.Detailed characterization of inhibitor affinity and kinetics in a physiological context.Unbiased off-target profiling and selectivity assessment.High-throughput screening for functional inhibition of a signaling pathway.
Experimental Workflow: Kinase Target Engagement

G cluster_0 Target Engagement Validation Workflow for a Putative Kinase Inhibitor start Hypothesized Kinase Target cetsa Cellular Thermal Shift Assay (CETSA) - Direct binding confirmation start->cetsa Initial Validation nanobret NanoBRET™ Assay - Live-cell affinity & residence time cetsa->nanobret Quantitative Analysis crispr CRISPR/Cas9 Target Validation - Phenotypic rescue/recapitulation cetsa->crispr Genetic Validation kinobeads Kinobeads Pulldown - Kinome-wide selectivity nanobret->kinobeads Selectivity Profiling icw In-Cell Western - Functional pathway inhibition nanobret->icw Functional Confirmation nanobret->crispr Genetic Validation kinobeads->crispr Genetic Validation icw->crispr Genetic Validation conclusion Confirmed Target Engagement crispr->conclusion

Caption: A logical workflow for validating a putative kinase inhibitor.

Detailed Experimental Protocols
  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine compound or vehicle control for a specified time.

  • Heat Challenge: Harvest and wash the cells, then resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.[6]

  • Cell Lysis and Fractionation: Lyse the cells via freeze-thaw cycles or detergent-based lysis buffer. Separate the soluble fraction from the aggregated proteins by centrifugation at high speed.[15]

  • Protein Quantification: Analyze the soluble fractions by Western blotting using an antibody specific to the target kinase. Quantify the band intensities to generate a melt curve.

  • Cell Line Generation: Create a stable cell line expressing the kinase of interest fused to NanoLuc® luciferase.

  • Assay Preparation: Seed the cells in a white, 96-well assay plate.

  • Compound and Tracer Addition: Add the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine compound at various concentrations, followed by the addition of a specific NanoBRET™ fluorescent tracer.[7][16]

  • Signal Detection: Add the NanoLuc® substrate and immediately measure the luminescence at 450 nm and 610 nm using a plate reader equipped for BRET measurements.[1] Calculate the BRET ratio to determine compound affinity.

II. Putative Target Class: Tubulin-Microtubule System

Derivatives of the related 5,6,7,8-tetrahydrobenzo[11][17]thieno[2,3-d]pyrimidine scaffold have been identified as potent microtubule targeting agents that bind to the colchicine site on tubulin.[14][18]

Comparative Analysis of Microtubule Target Engagement Methods
FeatureImmunofluorescence MicroscopyIn Vitro Tubulin Polymerization AssayColchicine Binding AssayIn-Cell Western Assay
Principle Visualization of microtubule network disruption.Measures the effect of the compound on the polymerization of purified tubulin.Competition with radiolabeled colchicine for binding to tubulin.[14]Quantification of cellular tubulin polymer mass.[19]
Cellular Context Fixed and permeabilized cellsIn vitro (purified protein)In vitro (purified protein)Fixed and permeabilized cells
Readout Imaging of microtubule morphology.Change in turbidity or fluorescence over time.Scintillation counting.Fluorescence intensity.
Key Advantages Direct visualization of phenotypic effect on the cytoskeleton.Direct evidence of interaction with tubulin.Confirms binding to a specific site on tubulin.High-throughput quantification of microtubule disruption.
Limitations Qualitative, lower throughput.Not in a cellular context.Requires handling of radioactivity, not in a cellular context.Indirect measure of direct binding.
Best For Phenotypic screening and confirming cellular effects.Biochemical confirmation of direct interaction with tubulin.Mechanistic studies to identify the binding site.High-throughput screening for compounds that disrupt microtubules.
Experimental Workflow: Microtubule Targeting Agent Validation

G cluster_1 Workflow for Validating a Microtubule Targeting Agent start Putative Microtubule Targeting Agent if_microscopy Immunofluorescence Microscopy - Visualize microtubule disruption start->if_microscopy Cellular Phenotype icw_tubulin In-Cell Western - Quantify microtubule mass if_microscopy->icw_tubulin Quantitative Cellular Effect tubulin_poly In Vitro Tubulin Polymerization Assay - Direct effect on tubulin colchicine_binding Colchicine Binding Assay - Determine binding site tubulin_poly->colchicine_binding Mechanism of Action conclusion Validated Microtubule Targeting Agent colchicine_binding->conclusion icw_tubulin->tubulin_poly Biochemical Validation

Caption: A workflow for validating a putative microtubule targeting agent.

III. Putative Target Class: VCP/p97

The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine core is a key feature of inhibitors of the valosin-containing protein (VCP)/p97, an AAA+ ATPase involved in protein homeostasis.[15]

Comparative Analysis of VCP/p97 Target Engagement Methods
FeatureCellular Thermal Shift Assay (CETSA)ATPase Activity AssayUbiquitinated Protein Accumulation AssayProximity Ligation Assay (PLA)
Principle Ligand binding stabilizes VCP/p97 against thermal denaturation.Measures the inhibition of VCP/p97's ATP hydrolysis activity.Western blot analysis of the accumulation of poly-ubiquitinated proteins, a downstream consequence of VCP/p97 inhibition.[20]In situ detection of the proximity between VCP/p97 and a fluorescently-labeled compound analog.
Cellular Context Intact cells, cell lysatesIn vitro (purified protein) or cell lysatesCell lysatesFixed and permeabilized cells
Readout Western blot or MS quantification of soluble VCP/p97.Colorimetric or luminescent signal.Western blot band intensity of ubiquitin.Fluorescence microscopy signal.
Key Advantages Confirms direct binding in a cellular context.Direct measure of enzymatic inhibition.Confirms the functional consequence of target engagement.Visualizes target engagement at a subcellular level.
Limitations May not be sensitive for allosteric inhibitors.Not in intact cells.Indirect measure of target engagement.Requires a fluorescently-labeled compound analog.
Best For Validating direct binding of ATP-competitive inhibitors.Biochemical screening and SAR studies.Confirming the mechanism of action in a cellular pathway.High-resolution confirmation of target interaction in situ.

IV. The Power of Genetic Validation: CRISPR/Cas9

Regardless of the putative target, genetic validation is a powerful, orthogonal approach to confirm that the observed cellular phenotype is a direct result of the compound's interaction with the intended target.[21] The CRISPR-Cas9 system can be used to either knockout the target gene or introduce a mutation that confers resistance to the compound.

CRISPR/Cas9-based Target Validation Workflow

G cluster_2 CRISPR/Cas9-based Target Validation start Compound with Cellular Phenotype and Putative Target knockout Generate Target Knockout Cell Line (CRISPR/Cas9) start->knockout resistance_mut Introduce Resistance Mutation (CRISPR/Cas9) start->resistance_mut phenotype_ko Treat with Compound - Expect loss of phenotype knockout->phenotype_ko phenotype_mut Treat with Compound - Expect resistance to phenotype resistance_mut->phenotype_mut conclusion Genetically Validated Target Engagement phenotype_ko->conclusion phenotype_mut->conclusion

Caption: A workflow for genetic validation of a drug target using CRISPR/Cas9.

If the knockout of the target protein phenocopies the effect of the compound, and if a resistance-conferring mutation in the target protein abrogates the compound's effect, this provides strong genetic evidence for on-target engagement.

Conclusion: Building a Robust Case for Target Engagement

Validating the cellular target engagement of a novel compound like a 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivative requires a multi-pronged, evidence-based approach. By combining biophysical methods that demonstrate direct binding (e.g., CETSA, NanoBRET™), biochemical assays that confirm functional modulation, and genetic approaches that establish causality (CRISPR/Cas9), researchers can build a robust and compelling case for a compound's mechanism of action. This guide provides a framework for designing and executing these critical experiments, ultimately paving the way for the successful development of novel therapeutics.

References

  • Creative Diagnostics. (n.d.). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Retrieved from [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • Islam, M. S., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[11][17]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 321.

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • National Cancer Institute. (n.d.). p97 inhibitor CB-5083. Retrieved from [Link]

  • Singh, P., et al. (2018). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. Medicinal Chemistry Research, 27(4), 1143-1153.
  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CRISPR approaches to small molecule target identification. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). In-Cell Western Assay. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). In-cell Westerns: Your Essential Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Kryštof, V., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309.
  • Goldberg, F. W., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218.
  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Springer. (n.d.). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of Novel GABA-A Receptor Modulators: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine vs. Diazepam

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the efficacy of novel investigational compounds against established drugs, using the hypothetical molecule 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine—hereafter referred to as Compound X—and the benchmark drug, Diazepam.

While specific efficacy data for Compound X is not publicly available, its core structure, imidazo[1,2-a]pyrimidine, is a known pharmacophore in compounds targeting the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Therefore, this guide will proceed under the scientifically-grounded hypothesis that Compound X is a novel positive allosteric modulator (PAM) of the GABA-A receptor. Our objective is to delineate a rigorous, side-by-side comparison with Diazepam, a classic benzodiazepine and a well-characterized GABA-A PAM.[3][4][5]

Part 1: Mechanistic Overview of GABA-A Receptor Modulation

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[6] It is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow chloride ions (Cl-) to flow into the neuron.[7][8] This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a calming or inhibitory effect.[8][9]

Positive allosteric modulators like benzodiazepines do not activate the receptor on their own but bind to a distinct site (the benzodiazepine site) on the receptor complex.[4][10][11] This binding induces a conformational change that increases the receptor's affinity for GABA, potentiating GABA's natural inhibitory effect.[3][9][10]

Signaling Pathway of GABA-A Receptor PAMs

The following diagram illustrates the mechanism of action for GABA and its positive allosteric modulators. GABA binds to the orthosteric site, while PAMs like Diazepam and the hypothetical Compound X bind to an allosteric site, both resulting in an enhanced chloride influx and neuronal inhibition.

GABA_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Binding Sites GABA_vesicle GABA ortho_site Orthosteric Site (GABA) GABA_vesicle->ortho_site Binds GABA_R GABA-A Receptor (Chloride Channel) Hyperpolarization Neuronal Hyperpolarization GABA_R->Hyperpolarization Increases Cl- Influx ortho_site->GABA_R Induce Conformational Change allo_site Allosteric Site (Benzodiazepine) allo_site->GABA_R Induce Conformational Change Diazepam Diazepam / Cmpd X (PAM) Diazepam->allo_site Binds Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Leads to In_Vitro_Workflow cluster_0 Experiment 1: Binding Affinity cluster_1 Experiment 2: Functional Efficacy start Start: Prepare Brain Membranes or Recombinant Receptors binding_assay Radioligand Binding Assay (e.g., [3H]flumazenil) start->binding_assay ephys_assay Two-Electrode Voltage Clamp (TEVC on Xenopus oocytes) start->ephys_assay binding_data Data Analysis: Calculate Ki values binding_assay->binding_data compare Comparative Analysis binding_data->compare ephys_data Data Analysis: Determine EC50 and Maximal Potentiation ephys_assay->ephys_data ephys_data->compare end End: In Vitro Profile Established compare->end

Caption: Workflow for in vitro comparison of GABA-A receptor modulators.

Objective: To determine the binding affinity (Ki) of Compound X and Diazepam for the benzodiazepine site on the GABA-A receptor. A lower Ki value indicates higher binding affinity.

Protocol:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer and centrifuge to isolate the crude membrane fraction containing GABA-A receptors. Resuspend the pellet in fresh buffer. [12][13]2. Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand that binds to the benzodiazepine site (e.g., [3H]flumazenil at a concentration near its Kd), and varying concentrations of the unlabeled test compound (Compound X or Diazepam). [13][14]3. Incubation: Incubate the plates for a defined period (e.g., 35 minutes at 30°C) to allow binding to reach equilibrium. [14]4. Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding. [13]5. Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. [13]6. Data Analysis: Plot the percentage of specific binding against the concentration of the competitor compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation. [9][13]

Objective: To measure the functional potentiation of GABA-induced chloride currents by Compound X and Diazepam. This determines the compound's efficacy (maximal potentiation) and potency (EC50).

Protocol:

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with cRNA encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2). Incubate for 48-72 hours to allow for receptor expression. [15][16]2. Electrophysiology Setup: Place an oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential at a holding potential (e.g., -70 mV) using a TEVC amplifier. [16][17][18]3. GABA Application: Apply a low, baseline-activating concentration of GABA (typically the EC5-EC20 concentration) to elicit a small inward chloride current.

  • Co-application: After the baseline GABA response is stable, co-apply the same concentration of GABA with varying concentrations of the test compound (Compound X or Diazepam). [19]5. Data Recording: Record the peak current amplitude for each concentration of the test compound.

  • Data Analysis: Calculate the potentiation as the percentage increase in current amplitude relative to the GABA-alone response. Plot the percent potentiation against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and the maximum potentiation effect. [9][19]

Comparative In Vitro Data Summary

The table below illustrates how the data from these experiments would be presented. Note: Values for Compound X are hypothetical for illustrative purposes.

ParameterCompound X (Hypothetical)Diazepam (Reference)Interpretation
Binding Affinity (Ki, nM) 5.55.2 [20]Lower value indicates stronger binding to the receptor. Compound X shows comparable affinity to Diazepam.
Potency (EC50, nM) 1520Lower value indicates less drug is needed to achieve 50% of the maximal effect. Compound X is slightly more potent.
Efficacy (% Max Potentiation) 1500%1800%Higher value indicates a greater maximal effect. Diazepam shows higher efficacy in potentiating GABA currents.

Part 3: In Vivo Behavioral Models

In vitro data demonstrates molecular action, but in vivo assays are crucial to assess therapeutic efficacy (anxiolytic effects) and potential side effects (sedation/motor impairment).

Experimental Workflow: In Vivo Assays

In_Vivo_Workflow cluster_0 Experiment 3: Anxiolytic Efficacy cluster_1 Experiment 4: Sedative Side Effects start Start: Rodent Acclimation & Group Assignment admin Drug Administration (Vehicle, Diazepam, Cmpd X) via appropriate route (e.g., IP) start->admin epm Elevated Plus Maze (EPM) Test admin->epm 30 min post-injection rotarod Accelerating Rotarod Test admin->rotarod 30 min post-injection epm_data Measure: Time in Open Arms, Open Arm Entries epm->epm_data compare Comparative Analysis epm_data->compare rotarod_data Measure: Latency to Fall rotarod->rotarod_data rotarod_data->compare end End: Therapeutic Index Established compare->end

Caption: Workflow for in vivo comparison of anxiolytic and sedative effects.

Objective: To assess anxiety-like behavior in rodents. Anxiolytic drugs increase the natural tendency of rodents to explore the open, exposed arms of the maze. [21][22][23] Protocol:

  • Apparatus: An elevated, plus-shaped maze with two open arms and two enclosed arms. [22][24]2. Acclimation: Allow mice or rats to habituate to the testing room for at least 45-60 minutes before the trial. [21]3. Drug Administration: Administer the test compound (Compound X, Diazepam) or vehicle control intraperitoneally (IP) 30 minutes before testing. [23]4. Testing: Place the animal in the center of the maze, facing a closed arm. [21]Allow it to explore freely for 5 minutes. [21][22]5. Data Recording: Use an overhead video camera and tracking software to record the number of entries into and the time spent in each arm. [21]6. Data Analysis: Compare the time spent in the open arms between the drug-treated groups and the vehicle control group. A significant increase indicates an anxiolytic effect. [23][25]

Objective: To assess motor coordination, balance, and sedation. Sedative side effects will impair the animal's ability to stay on a rotating rod. [26][27] Protocol:

  • Apparatus: A rotating rod apparatus with adjustable speed (e.g., accelerating from 4 to 40 rpm over 300 seconds). [28][29]2. Training: Acclimatize the animals to the apparatus for several training trials the day before testing to ensure a stable baseline performance. [26][27]3. Drug Administration: On the test day, administer the test compound or vehicle control at the same doses and timing as the EPM test.

  • Testing: Place the animal on the rotarod and begin the acceleration protocol. [29]5. Data Recording: Record the latency to fall from the rod. A trial can end if the animal falls or clings to the rod and makes a full passive rotation. [26][29]6. Data Analysis: Compare the latency to fall for the treated groups against the vehicle control. A significant decrease in latency indicates motor impairment or sedation. [28]

Comparative In Vivo Data Summary
Parameter (at 2 mg/kg dose)Compound X (Hypothetical)Diazepam (Reference)Interpretation
Time in EPM Open Arms (s) 120 s110 sAn increase over vehicle control (e.g., 30s) indicates anxiolytic activity. Compound X shows strong anxiolytic effects.
Latency to Fall on Rotarod (s) 250 s180 sA decrease from baseline/vehicle (e.g., 280s) indicates sedation. Compound X shows a better side-effect profile with less motor impairment.

Part 4: Synthesis and Interpretation

This comprehensive, multi-assay comparison allows for a nuanced evaluation of a novel compound's therapeutic potential.

  • Binding Affinity (Ki): The binding assay confirms that Compound X interacts with the intended target at a high affinity, comparable to the established drug Diazepam.

  • Functional Potency (EC50): The electrophysiology results suggest Compound X is slightly more potent than Diazepam, meaning a lower concentration is needed to modulate the receptor.

  • Functional Efficacy: Diazepam shows higher maximal potentiation. This could mean Diazepam has a stronger overall effect at saturating concentrations, but this may also be associated with a greater side-effect burden. A compound with slightly lower maximal efficacy might offer a wider therapeutic window.

  • In Vivo Efficacy & Side Effects: The behavioral data is the most critical for therapeutic translation. The hypothetical data suggests Compound X produces robust anxiolytic effects (EPM) with significantly less motor impairment (Rotarod) compared to Diazepam at the same dose. This indicates a potentially superior therapeutic index—a desirable characteristic for a next-generation anxiolytic.

By systematically integrating data from binding, functional, and behavioral assays, researchers can build a comprehensive profile of a novel compound like 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine, enabling a data-driven comparison against the existing standards of care.

References

  • What is the mechanism of Diazepam? - Patsnap Synapse. (2024).
  • diazepam - ClinPGx.
  • Diazepam's Mechanism of Action: How This Benzodiazepine Works - GoodRx. (2024).
  • GABA Receptor Signaling | GeneGlobe - QIAGEN.
  • Classics in Chemical Neuroscience: Diazepam (Valium) - PMC - PubMed Central.
  • Diazepam - Wikipedia.
  • GABAergic Synapse Pathway - Creative Diagnostics.
  • Application Notes and Protocols for Assessing Sedation in Preclinical Models - Benchchem.
  • Benzodiazepine binding to GABA(A) receptors - PubMed.
  • Elevated plus maze protocol. (2023).
  • GABA Signaling: Pathway & Brain Role | StudySmarter. (2024).
  • Signaling pathway downstream of GABAA receptor in the growth cone - PubMed.
  • Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites - Benchchem.
  • GABAA receptors: structure, function, pharmacology, and related disorders - PMC.
  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites.
  • Rotarod test - PSPP Home - NIH.
  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe | ACS Central Science. (2019).
  • A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. (2011).
  • Assessing Anti-Anxiety Effects through the Elevated Plus Maze in Mice - RJPT SimLab.
  • High-Throughput Screening Assays for GABAA Receptor Modulators: Application Notes and Protocols - Benchchem.
  • Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test - JoVE. (2017).
  • 2.5. Two-electrode voltage clamp electrophysiology - Bio-protocol.
  • Application Notes and Protocols for Radioligand Binding Assays of Imidazo[1,5-a]quinoxalin-4(5H)-one at Benzodiazepine Receptors - Benchchem.
  • The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed.
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - Brieflands.
  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe - PubMed Central.
  • A Comparative Analysis of GABAA Receptor Positive Allosteric Modulators - Benchchem.
  • Determining the Relative Efficacy of Positive Allosteric Modulators of the GABA(A) Receptor: Design of a Screening Approach - ResearchGate. (2025).
  • 2.3 Two electrode voltage clamp electrophysiology - Bio-protocol.
  • GABAA receptor positive allosteric modulator - Wikipedia.
  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One - Research journals.
  • Rotarod sedation caused by nalfurafine. Rotarod performance was... - ResearchGate.
  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PubMed Central.
  • Rotarod - MMPC. (2024).
  • Rotarod Protocol - IMPReSS - International Mouse Phenotyping Consortium.
  • Two-electrode voltage-clamp (TEVC). (2014).
  • Two-electrode voltage clamp - PubMed.
  • (PDF) Two-Electrode Voltage Clamp - ResearchGate. (2025).
  • Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PubMed Central.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC. (2024).
  • (PDF) Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives - ResearchGate. (2025).

Sources

comparative analysis of different synthetic routes to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its significant biological activities, including antimicrobial, analgesic, and anti-inflammatory properties.[1] The development of efficient and versatile synthetic routes to access this core structure and its derivatives is of paramount importance for drug discovery and development professionals. This guide provides a comparative analysis of different synthetic strategies, offering insights into their mechanisms, experimental protocols, and relative merits.

Route 1: Multi-Step Synthesis from 2-Aminopyrimidine

This classical and versatile approach builds the target scaffold through a linear sequence of reactions, allowing for the introduction of various functionalities at different stages. The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide is a well-documented example of this strategy.[1][2]

Mechanistic Rationale

The synthesis commences with the construction of the imidazo[1,2-a]pyrimidine core via a condensation reaction between 2-aminopyrimidine and an α-haloketone, a variant of the well-known Chichibabin reaction.[3][4] Subsequent functional group manipulations, including oxidation of a side chain to a carboxylic acid, followed by esterification, are performed on the aromatic bicyclic system. The crucial step is the catalytic hydrogenation, which reduces the pyrimidine ring to afford the desired saturated tetrahydro- derivative. Finally, the ester is converted to a hydrazide, a versatile handle for further derivatization.

Experimental Protocol: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide[2]
  • Synthesis of 2-(1,1,3-trichloroaceton-2-yl)aminopyrimidine: A mixture of 2-aminopyrimidine and 1,1,3-trichloroacetone in ethanol with sodium bicarbonate is refluxed for 10 hours.

  • Synthesis of imidazo[1,2-a]pyrimidine-2-carbaldehyde: The product from the previous step is hydrolyzed using calcium carbonate in water under reflux for 1 hour.

  • Synthesis of imidazo[1,2-a]pyrimidine-2-carboxylic acid: The aldehyde is oxidized using Oxone in DMF at 5°C for 2 hours.

  • Synthesis of ethyl imidazo[1,2-a]pyrimidine-2-carboxylate: The carboxylic acid is esterified using ethanol and concentrated sulfuric acid under reflux for 16 hours.

  • Synthesis of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate: The pyrimidine ring is reduced by catalytic hydrogenation using 10% Pd-C in ethanol under a hydrogen atmosphere (30 psi) for 3 hours.

  • Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide: The ester is treated with hydrazine hydrate in ethanol under reflux for 6 hours.

Data Summary
StepReagents and ConditionsReaction TimeYield (%)
11,1,3-trichloroacetone, NaHCO₃, EtOH, reflux10 h~50%
2CaCO₃, H₂O, reflux1 hNot specified
3Oxone, DMF, 5°C2 hNot specified
4EtOH, conc. H₂SO₄, reflux16 hNot specified
510% Pd/C, H₂, EtOH, 30 psi3 hNot specified
6Hydrazine hydrate, EtOH, reflux6 hNot specified
Overall Moderate

Yields for intermediate steps were not explicitly provided in the reference, but the overall strategy is reported to be effective.[2]

Advantages and Disadvantages
  • Advantages: This route is highly versatile, allowing for the synthesis of a wide range of derivatives by modifying the starting materials and subsequent functional group transformations. The step-wise approach provides better control over the final product's structure.

  • Disadvantages: It is a lengthy process with multiple steps, which can lead to a lower overall yield. The use of harsh reagents like concentrated sulfuric acid and the need for a pressurized hydrogenation setup might be limitations in some laboratory settings.

Route 2: Cycloaddition of 2-Aminoimidazole with Maleimides and Itaconimides

This approach offers a more convergent synthesis of substituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidines, specifically those bearing an oxo-group on the pyrimidine ring. The reaction proceeds through a Michael addition followed by an intramolecular cyclization.[3]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 2-aminoimidazole onto the electron-deficient double bond of N-substituted maleimide or N-arylitaconimide (Michael addition). This is followed by an intramolecular cyclization where the endocyclic nitrogen of the imidazole ring attacks one of the carbonyl groups of the succinimide or itaconimide moiety. Subsequent rearrangement and tautomerization lead to the formation of the stable N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides.[3]

Experimental Protocol: Synthesis of 7-oxo-N-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamide[3]

A mixture of 2-aminoimidazole and N-phenylmaleimide is refluxed in a suitable solvent. The choice of solvent significantly impacts the reaction outcome, with some solvents leading to complex mixtures. The reaction progress is monitored by TLC, and the product is isolated and purified by standard chromatographic techniques.

Data Summary
SolventReaction TimeYield (%)
Toluene12 h25-35
Dioxane12 h25-35
DMF-Complex mixture
MeCN-Complex mixture

The yields are moderate, and the reaction is sensitive to the choice of solvent.[3]

Advantages and Disadvantages
  • Advantages: This method provides a relatively direct route to oxo-substituted tetrahydroimidazo[1,2-a]pyrimidines. The starting materials, 2-aminoimidazole and maleimides/itaconimides, are readily available.

  • Disadvantages: The yields are moderate, and the reaction can be sensitive to conditions, sometimes leading to complex mixtures. This route is primarily limited to the synthesis of derivatives with an oxo-functionalized pyrimidine ring.

Route 3: One-Pot, Three-Component Synthesis

This elegant and highly efficient strategy allows for the rapid construction of a complex, highly functionalized 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core in a single step from simple starting materials.[4][5]

Mechanistic Rationale

This one-pot reaction involves the reaction of 1-methylimidazole, a dialkyl acetylenedicarboxylate, and an isocyanate. The proposed mechanism likely begins with the nucleophilic attack of the 1-methylimidazole on the electron-deficient alkyne, forming a zwitterionic intermediate. This intermediate is then trapped by the isocyanate. Subsequent intramolecular cyclization and rearrangement lead to the formation of the stable dialkyl 1-methyl-7-oxo-1,7,8,8a-tetrahydroimidazo[1,2-a]pyrimidine-5,6-dicarboxylates.

Experimental Protocol: General Procedure[5]

To a solution of 1-methylimidazole and an isocyanate in dichloromethane at room temperature, a dialkyl acetylenedicarboxylate is added dropwise. The reaction is typically complete within an hour. The solvent is then removed under reduced pressure, and the product is purified by recrystallization or column chromatography.

Data Summary
Starting MaterialsReaction TimeYield (%)
1-Methylimidazole, Dialkyl acetylenedicarboxylate, Isocyanate1 hExcellent

This method is reported to be fast, efficient, and high-yielding.[5]

Advantages and Disadvantages
  • Advantages: This is a highly convergent and atom-economical approach. The reaction is fast, proceeds under mild conditions, and generally gives excellent yields. It allows for the rapid generation of a library of diverse compounds by varying the three starting components.

  • Disadvantages: The scope of the reaction might be limited by the availability of substituted imidazoles and isocyanates. The products are highly functionalized, which may or may not be desirable depending on the target application.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Multi-Step SynthesisRoute 2: CycloadditionRoute 3: One-Pot Synthesis
Starting Materials 2-Aminopyrimidine, α-haloketones2-Aminoimidazole, maleimides/itaconimidesSubstituted imidazole, acetylenedicarboxylates, isocyanates
Number of Steps Multiple (≥ 6)OneOne
Reaction Conditions Varies (reflux, high pressure)RefluxRoom temperature
Overall Yield ModerateModerateExcellent
Product Diversity High, versatile derivatizationLimited to oxo-derivativesHigh, based on 3 components
Simplicity LowModerateHigh
Atom Economy LowModerateHigh

Visualization of Synthetic Pathways

Synthetic_Routes cluster_route1 Route 1: Multi-Step Synthesis cluster_route2 Route 2: Cycloaddition cluster_route3 Route 3: One-Pot Synthesis A1 2-Aminopyrimidine B1 Condensation A1->B1 C1 Imidazo[1,2-a]pyrimidine B1->C1 D1 Functional Group Manipulation C1->D1 E1 Catalytic Hydrogenation D1->E1 F1 5,6,7,8-Tetrahydroimidazo [1,2-a]pyrimidine Derivative E1->F1 A2 2-Aminoimidazole C2 Michael Addition & Intramolecular Cyclization A2->C2 B2 N-Substituted Maleimide/Itaconimide B2->C2 D2 Oxo-5,6,7,8-Tetrahydroimidazo [1,2-a]pyrimidine Derivative C2->D2 A3 Substituted Imidazole D3 One-Pot Reaction A3->D3 B3 Dialkyl Acetylene- dicarboxylate B3->D3 C3 Isocyanate C3->D3 E3 Highly Functionalized 5,6,7,8-Tetrahydroimidazo [1,2-a]pyrimidine D3->E3

Sources

Cross-Validation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine's Bioactivity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of the Tetrahydroimidazo[1,2-a]pyrimidine Scaffold

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry. As a bioisostere of purine bases, this privileged structure has been the foundation for the development of a diverse range of therapeutic agents.[1] Pyrimidine derivatives, in general, are integral to numerous biological processes and form the backbone of many established drugs.[2] The fusion of an imidazole ring to the pyrimidine core to create the imidazo[1,2-a]pyrimidine system has given rise to compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3]

This guide provides a comparative analysis of the reported bioactivities of derivatives of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold across various human cancer cell lines. We will delve into the experimental data supporting these activities, provide detailed protocols for key bioactivity assays, and explore the potential molecular mechanisms and signaling pathways through which these compounds exert their effects. This objective comparison is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of this promising chemical scaffold.

Comparative Bioactivity Analysis Across Cancer Cell Lines

The anticancer activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives has been evaluated in a range of cancer cell lines. The cytotoxic and antiproliferative effects are often quantified by the half-maximal inhibitory concentration (IC50) or the growth inhibition 50 (GI50), with lower values indicating higher potency. Below is a summary of the reported bioactivities in some of the commonly tested cancer cell lines.

Cell LineCancer TypeDerivative/CompoundBioactivity (GI50/IC50)Reference
MCF-7 Breast CancerCompound 23 (a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivative)GI50 = 34.78 µM[2][3]
A549 Lung CancerImidazo[1,2-a]pyridine-oxadiazole hybrid (compound 6d)IC50 = 2.8 ± 0.02 µM[4]
HepG2 Liver CancerImidazo[1,2-a]pyrazine derivative (compound 12b)IC50 = 13 µM[5]
HCT-116 Colon CancerImidazo[1,2–a]pyrazine derivative (compound TB-25)IC50 = 23 nM[6]

It is important to note that the direct comparison of bioactivity across different studies can be influenced by variations in experimental protocols, compound purity, and the specific substitutions on the core scaffold. However, the available data consistently demonstrates that derivatives of the imidazo[1,2-a]pyrimidine family exhibit potent anticancer activity in the micromolar to nanomolar range against a variety of cancer cell types.

Key Bioactivity Assays: Methodologies and Rationale

The assessment of a compound's bioactivity relies on robust and reproducible in vitro assays. Here, we detail the protocols for two widely used cytotoxicity assays, the Sulforhodamine B (SRB) assay and the MTT assay.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[7] It is a reliable method for screening the cytotoxicity of chemical compounds.[3]

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.

Causality Behind Experimental Choices: The use of TCA fixes the cellular proteins, allowing for the stoichiometric binding of SRB. The washing steps are crucial to remove background noise from unbound dye. The final solubilization step allows for the quantification of the bound dye, which is directly proportional to the cell number.

Workflow of the Sulforhodamine B (SRB) Assay

SRB_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Fixation & Staining cluster_readout Quantification A Seed cells in 96-well plate B Incubate for 24h for cell attachment A->B C Treat with 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivatives (serial dilutions) B->C D Incubate for 48-72h C->D E Fix cells with 10% Trichloroacetic Acid (TCA) D->E F Wash with 1% Acetic Acid E->F G Stain with 0.4% Sulforhodamine B (SRB) F->G H Wash with 1% Acetic Acid to remove unbound dye G->H I Solubilize bound SRB with 10mM Tris base H->I J Measure Optical Density (OD) at 510-565 nm I->J K Calculate % Cell Viability & GI50 J->K

Caption: Workflow of the SRB assay for cytotoxicity testing.

MTT Assay for Cell Viability

The MTT assay is another colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[8]

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound and incubate for the desired duration.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Causality Behind Experimental Choices: The conversion of MTT to formazan is carried out by mitochondrial dehydrogenases in living cells. Therefore, the amount of formazan produced is proportional to the number of viable cells. The solubilization step is necessary because the formazan crystals are insoluble in aqueous solution.

Potential Mechanisms of Action and Signaling Pathways

The bioactivity of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold is likely mediated through the modulation of multiple cellular signaling pathways. Based on studies of related imidazo[1,2-a]pyrimidine and pyrimidine derivatives, several key mechanisms have been proposed.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell cycle progression and signal transduction, and their dysregulation is a hallmark of cancer.[9] Several classes of imidazo[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of key protein kinases.

  • Cyclin-Dependent Kinases (CDKs): CDK2, in complex with cyclin E or A, plays a vital role in the G1/S phase transition of the cell cycle.[4] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.[10] Some imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of CDK2.[4]

  • Aurora Kinases: Aurora kinases (A, B, and C) are essential for mitotic progression.[11] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex.[11] Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis.[1] Pyrimidine-based derivatives have been developed as potent Aurora kinase inhibitors.[1]

CDK2/Aurora Kinase Inhibition Workflow

Kinase_Inhibition_Workflow cluster_assay In Vitro Kinase Assay cluster_cellular Cell-Based Assay A Prepare reaction mix: - Purified Kinase (CDK2 or Aurora A) - Substrate (e.g., Histone H1) - ATP B Add 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivative A->B C Incubate to allow for phosphorylation B->C D Detect kinase activity (e.g., ADP-Glo assay) C->D G Probe for phosphorylated downstream targets (e.g., p-Histone H3 for Aurora B) D->G Correlate E Treat cancer cells with the compound F Lyse cells and perform Western blot E->F F->G

Caption: General workflow for assessing kinase inhibition.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, cell survival, and proliferation.[12] Constitutive activation of the NF-κB pathway is observed in many cancers and contributes to tumor progression and drug resistance.[13] The canonical NF-κB pathway is activated by pro-inflammatory cytokines like TNF-α, leading to the nuclear translocation of the p65/p50 heterodimer and the transcription of target genes.[14] Some heterocyclic curcumin analogues have been shown to inhibit the NF-κB signaling pathway.[15]

Canonical NF-κB Signaling Pathway and Potential Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates IkB_NFkB->NFkB IκB degradation Inhibitor Tetrahydroimidazo [1,2-a]pyrimidine Derivative Inhibitor->IKK inhibits? DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory & Pro-survival Genes DNA->Genes transcription

Caption: Potential inhibition of the canonical NF-κB pathway.

Microtubule Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, motility, and intracellular transport.[16] Microtubule-targeting agents that disrupt microtubule dynamics are among the most successful anticancer drugs.[16] These agents can either stabilize or destabilize microtubules, leading to mitotic arrest and apoptosis.[6] Several imidazo[1,2-a]pyridine and -pyrazine derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine site.[6]

Conclusion and Future Directions

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold represents a promising framework for the development of novel anticancer agents. The available data demonstrates that derivatives of this and related scaffolds exhibit potent bioactivity against a variety of cancer cell lines, likely through the modulation of key cellular processes such as cell cycle progression, signal transduction, and microtubule dynamics.

While the current body of research provides a strong foundation, further studies are warranted to fully elucidate the therapeutic potential of this scaffold. A systematic investigation of a library of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives with varied substitution patterns across a standardized panel of cancer cell lines would provide a more comprehensive and directly comparable dataset. Furthermore, in-depth mechanistic studies are needed to definitively identify the primary molecular targets and signaling pathways modulated by this specific scaffold. Such research will be instrumental in guiding the rational design of next-generation 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-based therapeutics with enhanced potency and selectivity.

References

  • Rani, N., et al. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. Chemistry Central Journal, 11(1), 16. [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265. [Link]

  • Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-kappaB signaling. Cell, 132(3), 344-362. [Link]

  • Ghotaslou, R., et al. (2020). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Molecules, 25(21), 5036. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

  • Baldwin, A. S. (2001). The NF-κB and IκB proteins: new discoveries and insights. Annual Review of Immunology, 19, 649-683. [Link]

  • Cheetham, G. M. (2004). The Aurora kinases: a family of cell cycle regulators. The international journal of biochemistry & cell biology, 36(8), 1437-1441. [Link]

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

  • Zhang, H., et al. (2021). Design, Synthesis, and Bioevaluation of Imidazo [1, 2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry, 64(1), 833-853. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

  • Karin, M. (2006). Nuclear factor-kappaB in cancer development and progression. Nature, 441(7092), 431-436. [Link]

  • Goud, N. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36439-36454. [Link]

  • Rani, N., et al. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. Chemistry Central Journal, 11(1), 1-11. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. [Link]

  • Gustafson, W. C., et al. (2014). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 5(6), 711-716. [Link]

  • Hanahan, D., & Weinberg, R. A. (2011). Hallmarks of cancer: the next generation. Cell, 144(5), 646-674. [Link]

  • Al-Osta, M. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953. [Link]

  • Kethireddy, S., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. Medicinal Chemistry Research, 24(1), 239-251. [Link]

  • Kryštof, V., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309. [Link]

  • Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684. [Link]

  • El-Gamal, M. I., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic chemistry, 85, 436-449. [Link]

Sources

The Ascendant Scaffold: A Head-to-Head Comparison of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine and Other Foundational Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the strategic selection of core molecular frameworks. These scaffolds serve as the bedrock upon which functionality, selectivity, and optimal pharmacokinetic profiles are built. Among the pantheon of privileged structures, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine nucleus has emerged as a compelling scaffold, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive, head-to-head comparison of this rising star against established heterocyclic mainstays—pyridine, pyrimidine, indole, and quinoline. Through an objective lens, supported by experimental data, we will dissect their respective strengths and weaknesses to empower researchers in making informed decisions for their drug discovery campaigns.

Physicochemical Properties: The Foundation of Druggability

A scaffold's inherent physicochemical properties are a critical determinant of its "druggability." Parameters such as molecular weight, lipophilicity (LogP), and hydrogen bonding capacity directly influence solubility, permeability, and metabolic stability. The table below offers a comparative overview of the core scaffolds.

Property5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidinePyridinePyrimidineIndoleQuinoline
Molecular Formula C₆H₉N₃C₅H₅NC₄H₄N₂C₈H₇NC₉H₇N
Molecular Weight ( g/mol ) 123.1679.1080.09117.15129.16
Boiling Point (°C) 204115.2123-124253-254238
Melting Point (°C) 106-109-41.620-2252-54-15.6
Aqueous Solubility HighHighHighLowLow

The saturated portion of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine ring imparts a three-dimensional character that can enhance aqueous solubility compared to its fully aromatic counterparts like indole and quinoline. This improved solubility is a significant advantage in early-stage drug development, often translating to better bioavailability.

Synthesis and Chemical Tractability: The Chemist's Perspective

The ease and versatility of synthesis are paramount for generating diverse compound libraries for screening. Each of these scaffolds is accessible through well-established synthetic routes.

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Synthesis of this scaffold often commences from commercially available 2-aminopyrimidine, which undergoes a series of reactions including cyclization and reduction to yield the tetrahydroimidazo[1,2-a]pyrimidine core.[1] This multi-step but generally efficient process allows for the introduction of various substituents, enabling fine-tuning of its properties.

Pyridine: The Hantzsch pyridine synthesis is a classic and versatile method for the preparation of substituted pyridines, involving the condensation of an aldehyde, a β-ketoester, and ammonia.[2]

Pyrimidine: A common route to pyrimidines is the condensation reaction between a 1,3-dicarbonyl compound and a compound containing an amidine functionality.[3][4]

Indole: The Fischer indole synthesis is a cornerstone of indole chemistry, involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1]

Quinoline: The Skraup synthesis, a reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, is a traditional and effective method for quinoline preparation.[5][6][7]

The choice of synthetic route is dictated by the desired substitution pattern and the need for scalability. While classic named reactions form the basis of their synthesis, modern advancements continue to provide more efficient and environmentally friendly alternatives.

Comparative Biological Activity: A Multifaceted Arena

The true measure of a scaffold's utility lies in its biological activity profile. Here, we compare the performance of these heterocycles across several key therapeutic areas, supported by experimental data.

Antibacterial Activity

The escalating threat of antibiotic resistance necessitates the discovery of novel antibacterial agents. Heterocyclic compounds have historically been a rich source of such agents.

Scaffold DerivativeTarget Organism(s)Activity (MIC/IC₅₀)Reference
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivative E. coli, S. aureusZone of inhibition: 30-33 mm[1]
Pyridine-based sulfa-drug Various bacterial and fungal pathogensSignificant broad-spectrum activity[8]
Quinoline-based hydroxyimidazolium hybrid S. aureus, M. tuberculosisMIC: 2 µg/mL, 10 µg/mL respectively[9]

Derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine have demonstrated excellent antibacterial activity, with zones of inhibition comparable to or exceeding those of standard antibiotics in some studies.[1] The unique three-dimensional shape of this scaffold may facilitate novel interactions with bacterial targets that are not accessible to more planar aromatic systems.

Anticancer Activity

The fight against cancer is a primary focus of modern drug discovery. The scaffolds under comparison have all yielded derivatives with significant antiproliferative effects.

Scaffold DerivativeCell LineActivity (IC₅₀)Reference
Tetrahydroimidazo[1,2-a]pyrimidine derivative MCF-7 (Breast Cancer)GI₅₀ = 34.78 µM
Indole-based hydrazide derivative MCF-7 (Breast Cancer)IC₅₀ = 3.01 µM[10]
Indole-aryl amide derivative MCF-7 (Breast Cancer)IC₅₀ = 0.49 µM[11]
Indole derivative MGC803 (Gastric Cancer)IC₅₀ = 1.59 µM[12]
Indole-based sulfonohydrazide MCF-7 (Breast Cancer)IC₅₀ = 13.2 µM[13]

While indole derivatives have shown remarkable potency against various cancer cell lines, with some exhibiting nanomolar efficacy, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold also presents a promising avenue for the development of novel anticancer agents. The presence of both hydrogen bond donors and acceptors, coupled with its distinct topography, allows for diverse interactions with kinase active sites and other key oncogenic targets.

Antioxidant Activity

Oxidative stress is implicated in a multitude of diseases, making the development of effective antioxidants a significant therapeutic goal.

Scaffold DerivativeAssayActivity (IC₅₀)Reference
Tetrahydroimidazo[1,2-a]pyrimidine derivative DPPH assayIC₅₀ = 46.31 µM
Pyrimidine derivative DPPH assayIC₅₀ values ranging from 16.35 to 17.70 mg/ml[14]
Pyrido[2,3-d]pyrimidine derivative DPPH assayLow or moderate reducing activity[15]

The antioxidant potential of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold is noteworthy. The nitrogen-rich core can act as a free radical scavenger, and the non-planar structure may allow for better access to reactive oxygen species within biological systems.

Modulation of Cellular Signaling Pathways

The therapeutic effects of these scaffolds are often mediated through their interaction with key cellular signaling pathways. Understanding these interactions is crucial for rational drug design and for predicting potential on- and off-target effects.

Indole derivatives , for instance, have been shown to inhibit the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt signaling pathways, both of which are frequently dysregulated in cancer.[12][16][17][18][19] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

The diagram below illustrates a simplified representation of the MAPK signaling cascade and a potential point of inhibition by an indole-based drug.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Indole_Inhibitor Indole-based Inhibitor Indole_Inhibitor->MEK Inhibition Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plates and then add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader. The IC₅₀ value can then be calculated.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations.

  • Initiation of Reaction: Add the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined. [14][20][21]

Conclusion: A New Contender in the Arena

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold presents a compelling profile for drug discovery. Its favorable physicochemical properties, synthetic tractability, and broad spectrum of biological activities position it as a strong contender alongside established heterocyclic frameworks. While pyridine, pyrimidine, indole, and quinoline have a longer history and a greater number of approved drugs to their names, the unique three-dimensional structure and versatile chemistry of the tetrahydroimidazo[1,2-a]pyrimidine core offer exciting opportunities for the development of next-generation therapeutics. As research into this scaffold continues to expand, we can anticipate the emergence of novel drug candidates with improved efficacy and safety profiles, further solidifying its place in the medicinal chemist's toolbox.

References

  • Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide deriv
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • Recent Advances in the Construction of Indole Scaffolds. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • A REVIEW ON SYNTHESIS OF PYRIDINE DERIVATIVES FROM CHALCONE AS ANTI- MICROBIAL AGENTS. (URL not available)
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect. [Link]

  • Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. [Link]

  • Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. [Link]

  • synthesis of quinoline derivatives and its applications. [Link]

  • Anti-Breast Cancer Potential of New Indole Derivatives: Synthesis, In-Silico Study, and Cytotoxicity Evaluation on MCF-7 Cells. (URL not available)
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. [Link]

  • Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. [Link]

  • Chemical structures of some indole derivatives showing anticancer activity. (URL not available)
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • Discovery of novel indole derivatives that inhibit NEDDylation and MAPK pathways against gastric cancer MGC803 cells. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]

  • Pyridine Synthesis: Cliff Notes. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL not available)
  • Novel Synthetic Approaches Toward Substituted Indole Scaffolds. [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • Recent review on indole: a privileged structure scaffold. (URL not available)
  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. [Link]

  • Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]

  • Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. [Link]

  • Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]

  • Docking Sites of Indole Derivative on Mitogen-Activated Protein Kinase (MAPK) Inhibitor (PDB ID - International Journal of Pharmaceutical Investigation. [Link]

  • Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. [Link]

  • Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Tre
  • Recent syntheses of PI3K/Akt/mTOR signaling p
  • Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. [Link]

  • Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. (URL not available)

Sources

A Senior Application Scientist's Guide to Confirming On-Target Effects of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing unambiguous evidence of a compound's on-target activity is a cornerstone of preclinical validation. This guide provides an in-depth comparison of genetic methodologies to rigorously confirm the on-target effects of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine, a scaffold known to exhibit a range of biological activities, including kinase inhibition.[1][2][3] We will delve into the causality behind experimental choices, provide actionable protocols, and present frameworks for data interpretation, ensuring a robust and self-validating approach to target engagement.

Introduction: The Imperative of Target Validation

The imidazo[1,2-a]pyrimidine core is a prevalent scaffold in kinase inhibitor design, with derivatives targeting enzymes like c-KIT and Akt.[1][2] For the purpose of this guide, we will proceed with the hypothesis that our 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivative (referred to as "THIP-Y") putatively targets a specific kinase, "Kinase X". The principles and methods described herein are, however, broadly applicable to other target classes.

A Comparative Overview of Genetic Approaches for Target Validation

The central principle of genetic target validation is to manipulate the expression of the putative target gene and observe whether this manipulation phenocopies or alters the cellular response to the compound. The three primary genetic tools at our disposal are CRISPR/Cas9-mediated gene editing, RNA interference (RNAi), and rescue experiments. Each has its own set of strengths and weaknesses.

Genetic Approach Mechanism Pros Cons Best For
CRISPR/Cas9 Knockout Permanent gene disruption via DNA double-strand breaks and error-prone repair.[]Complete loss of target protein; high specificity; permanent and heritable modification.[7]Potential for off-target edits[8]; requires generation of stable cell lines; can be lethal if the target is essential.Definitive validation of non-essential targets; creating clean genetic backgrounds for subsequent assays.
RNA Interference (siRNA/shRNA) Transient or stable knockdown of mRNA, leading to reduced protein expression.[9][10]Technically simpler and faster for transient knockdown; tunable level of knockdown; suitable for essential genes.Incomplete knockdown can lead to ambiguous results; potential for significant off-target effects.[11]High-throughput screening; validation of essential gene targets; when a graded response is desired.
Rescue Experiments Re-expression of the target protein in a knockout or knockdown background.The "gold standard" for confirming specificity by restoring the original phenotype.[11]Requires a cDNA construct resistant to the knockdown/knockout strategy (e.g., silent mutations).Conclusively proving that the observed phenotype is due to the loss of the target and not an off-target effect.

Experimental Workflows and Protocols

Here, we provide detailed, step-by-step methodologies for the key genetic validation experiments.

CRISPR/Cas9-Mediated Knockout of "Kinase X"

This approach aims to create a cell line that is completely deficient in Kinase X. If THIP-Y's effects are on-target, this knockout cell line should be resistant to the compound's phenotypic effects.

Workflow Diagram:

CRISPR_Workflow cluster_design Design & Preparation cluster_transfection Gene Editing cluster_validation Validation & Phenotyping d1 Design sgRNAs targeting Kinase X d2 Clone sgRNAs into Cas9 expression vector d1->d2 d3 Prepare high-quality plasmid DNA d2->d3 t1 Transfect target cells with Cas9/sgRNA plasmid d3->t1 t2 Select for transfected cells (e.g., puromycin) t1->t2 t3 Isolate single-cell clones t2->t3 v1 Expand clonal populations t3->v1 v2 Validate knockout by Western Blot & Sequencing v1->v2 v3 Perform phenotypic assay with THIP-Y (e.g., proliferation) v2->v3

Caption: CRISPR/Cas9 knockout workflow for target validation.

Detailed Protocol:

  • sgRNA Design and Cloning:

    • Design at least two different single-guide RNAs (sgRNAs) targeting early exons of the Kinase X gene to maximize the chance of a frameshift mutation. Use a reputable online design tool.

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin).

  • Lentivirus Production and Transduction:

    • Co-transfect HEK293T cells with the sgRNA/Cas9 plasmid and lentiviral packaging plasmids.

    • Harvest the virus-containing supernatant after 48-72 hours.

    • Transduce the target cell line with the lentivirus in the presence of polybrene.

  • Selection and Clonal Isolation:

    • After 48 hours, begin selection with the appropriate antibiotic (e.g., puromycin).

    • Once a stable polyclonal population is established, perform single-cell sorting into 96-well plates to isolate individual clones.

  • Knockout Validation:

    • Expand the single-cell clones.

    • Screen for loss of Kinase X protein expression by Western blot.

    • For promising clones, extract genomic DNA, PCR amplify the target locus, and perform Sanger sequencing to confirm the presence of insertions/deletions (indels).

  • Phenotypic Analysis:

    • Treat both the parental (wild-type) and validated Kinase X knockout cell lines with a dose-range of THIP-Y.

    • Measure a relevant phenotype (e.g., cell viability, apoptosis, downstream pathway phosphorylation).

    • Expected Outcome: The knockout cells should show a significant rightward shift in the dose-response curve, indicating resistance to THIP-Y.

shRNA-Mediated Knockdown of "Kinase X"

This method reduces the amount of Kinase X protein, which should lessen the cell's sensitivity to THIP-Y. This is particularly useful if Kinase X is essential for cell survival.

Workflow Diagram:

shRNA_Workflow cluster_design Design & Preparation cluster_transduction Gene Knockdown cluster_validation Validation & Phenotyping d1 Design shRNAs targeting Kinase X mRNA d2 Clone shRNAs into lentiviral vector d1->d2 d3 Produce lentivirus d2->d3 t1 Transduce target cells d3->t1 t2 Select with puromycin t1->t2 t3 Create stable knockdown cell line t2->t3 v1 Validate knockdown by qPCR & Western Blot t3->v1 v2 Perform phenotypic assay with THIP-Y v1->v2

Caption: shRNA-mediated knockdown workflow for target validation.

Detailed Protocol:

  • shRNA Design and Cloning:

    • Design 2-3 short hairpin RNAs (shRNAs) targeting the coding sequence or 3' UTR of the Kinase X mRNA. Include a non-targeting scramble shRNA as a negative control.[12]

    • Clone into a suitable lentiviral vector (e.g., pLKO.1-puro).

  • Lentivirus Production and Transduction:

    • Follow the same procedure as for the CRISPR/Cas9 workflow to produce and transduce lentivirus into the target cells.

  • Selection and Validation:

    • Select transduced cells with puromycin to generate stable knockdown cell lines.

    • Assess the degree of knockdown by quantifying Kinase X mRNA levels via qPCR and protein levels via Western blot. Aim for >70% knockdown.

  • Phenotypic Analysis:

    • Treat the scramble control and Kinase X knockdown cells with a dose-range of THIP-Y.

    • Expected Outcome: The knockdown cells should exhibit reduced sensitivity to THIP-Y compared to the scramble control cells. The degree of resistance should correlate with the efficiency of the knockdown.

Biophysical Confirmation: Cellular Thermal Shift Assay (CETSA)

While not a genetic technique in itself, CETSA is a powerful biochemical method that should be used in parallel to confirm direct physical engagement between THIP-Y and Kinase X in a cellular context.[13][14][15] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[16][17]

Expected CETSA Data:

Temperature (°C)Vehicle Control (Soluble Kinase X)THIP-Y Treated (Soluble Kinase X)
37100%100%
4595%98%
5070%92%
55 45% 85%
6020%65%
655%30%

This table illustrates that in the presence of THIP-Y, Kinase X remains soluble at higher temperatures, indicating direct binding and stabilization.

Data Interpretation and Building a Self-Validating Case

A single experiment is rarely sufficient. True confidence in on-target activity comes from the convergence of evidence from orthogonal approaches.

Logical Framework for Validation:

Validation_Logic cluster_genetic Genetic Perturbation cluster_biophysical Biophysical Confirmation Phenotype THIP-Y Induces Cell Death CRISPR Kinase X KO Confers Resistance Phenotype->CRISPR is explained by shRNA Kinase X KD Confers Partial Resistance Phenotype->shRNA is explained by CETSA THIP-Y Stabilizes Kinase X Protein Phenotype->CETSA is explained by Conclusion Conclusion: THIP-Y acts on-target via Kinase X CRISPR->Conclusion shRNA->Conclusion CETSA->Conclusion

Caption: Logical framework for converging evidence in target validation.

  • Phenocopy: The genetic removal or reduction of Kinase X (CRISPR KO or shRNA KD) should mimic resistance to THIP-Y.

  • Concordance: The degree of resistance should correlate with the extent of target protein loss (i.e., KO > high-efficiency KD > low-efficiency KD).

  • Direct Engagement: CETSA results should confirm that THIP-Y physically interacts with Kinase X inside the cell at relevant concentrations.

By integrating these genetic and biophysical approaches, researchers can build a robust, multi-faceted case confirming that the biological effects of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine are indeed mediated through its intended target. This rigorous validation is a critical step in de-risking a compound and justifying its advancement in the drug discovery pipeline.

References

  • Vertex AI Search. (n.d.). Genetic-Driven Druggable Target Identification and Validation - PMC - NIH.
  • BenchChem. (n.d.). Application Notes and Protocols for CRISPR-Cas9 Library Screening in Drug Target Identification.
  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • protocols.io. (2020, June 17). shRNA Selection and Quality Control for Cancer Target Gene Validation.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Pharmaceutical Patent Analyst, 12(1), 13-18.
  • SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research.
  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • PubMed. (n.d.). High-throughput siRNA-based functional target validation.
  • PubMed. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt.
  • PubMed. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents.
  • ResearchGate. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents.
  • Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.
  • BOC Sciences. (n.d.). CRISPR Cas9 Gene Editing for Target Identification and Validation.
  • Biocompare. (2022, October 28). Target Validation with CRISPR.
  • NIH. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery.
  • Sano Genetics. (n.d.). From genes to cures: How genomic data guides drug target discovery.
  • SelectScience. (n.d.). Explore the role of CRISPR gene editing in target validation.
  • CD Genomics. (n.d.). CRISPR Off-Target Validation.
  • PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • NIH. (n.d.). Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown.
  • NIH. (n.d.). An inducible system for expression and validation of the specificity of short hairpin RNA in mammalian cells.
  • ResearchGate. (2025). SiRNAs in drug discovery: Target validation and beyond.
  • PubMed Central. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives.
  • ResearchGate. (n.d.). Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone....
  • ResearchGate. (2025). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives.
  • PubMed . (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[12][14]thieno[2,3- d]pyrimidines as Microtubule Targeting Agents. Retrieved from

  • PubMed. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.

Sources

benchmarking the ADME properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine against known standards

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking the ADME Properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Against Established Standards

Introduction: The Critical Role of ADME Profiling in Drug Discovery

In the journey from a promising chemical entity to a viable therapeutic agent, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount. These properties, collectively known as pharmacokinetics, determine a drug's onset, intensity, and duration of action. A molecule with excellent target affinity but poor ADME characteristics—such as low solubility, rapid metabolism, or poor membrane permeability—is unlikely to achieve the necessary exposure at its site of action to be effective. Therefore, early-stage ADME profiling is not merely a screening step but a foundational pillar of modern drug development, enabling researchers to identify and optimize candidates with a higher probability of clinical success.

This guide provides a comprehensive framework for benchmarking the ADME properties of a novel heterocyclic compound, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine, against established drug standards. Due to the limited publicly available experimental data on this specific molecule, we will leverage its known physicochemical properties to predict its likely ADME profile and outline the definitive experimental protocols required for its characterization. For comparison, we will use two well-characterized central nervous system drugs, Ropinirole and Pramipexole, which serve as excellent benchmarks due to their established pharmacokinetic profiles.

Compound Profiles: The Candidate and the Benchmarks

Test Compound: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

This compound is a heterocyclic organic molecule featuring a fused imidazo-pyrimidine ring system.[1][2][3] Such scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purines, suggesting a wide range of potential biological activities.[4] The structure is relatively small and polar, which has direct implications for its ADME properties.

Physicochemical Properties (Computed):

  • Molecular Weight: 123.16 g/mol [5]

  • XLogP3-AA (Lipophilicity): 0.4[5]

  • Topological Polar Surface Area (TPSA): 29.9 Ų[5]

  • Hydrogen Bond Donors: 1[5]

  • Hydrogen Bond Acceptors: 2[5]

Based on these computational descriptors, the compound adheres to Lipinski's Rule of Five, suggesting a preliminary likelihood of good oral bioavailability. Its low molecular weight and moderate polarity indicate that it may possess favorable solubility and permeability characteristics.

Benchmark Standard 1: Ropinirole

Ropinirole is a non-ergoline dopamine agonist used to treat Parkinson's disease and restless leg syndrome.[6] It is known for its rapid absorption and extensive metabolism.

  • Absorption: Rapidly absorbed with a Tmax of 1-2 hours.[6][7] Its oral bioavailability is approximately 50%, indicating significant first-pass metabolism.[6][8][9]

  • Distribution: It has a large volume of distribution (7.5 L/kg) and exhibits low plasma protein binding at 40%.[6][7]

  • Metabolism: Extensively metabolized in the liver, primarily by the CYP1A2 enzyme, into inactive metabolites.[7][8][9]

  • Excretion: The elimination half-life is approximately 6 hours, with less than 10% of the dose excreted unchanged in the urine.[6][7]

Benchmark Standard 2: Pramipexole

Pramipexole is another non-ergot dopamine agonist with a distinct ADME profile compared to Ropinirole. It is also used for Parkinson's disease and restless leg syndrome.[10]

  • Absorption: Rapidly absorbed with a Tmax of about 2 hours.[10][11] It has a very high absolute bioavailability of over 90%, indicating minimal first-pass metabolism.[10][11][12]

  • Distribution: It is extensively distributed with a volume of distribution of around 500 L.[11][12] Plasma protein binding is very low at approximately 15%.[10][11][12]

  • Metabolism: Undergoes negligible metabolism, with less than 10% of the drug being metabolized.[10][12]

  • Excretion: Primarily eliminated unchanged via the kidneys through tubular secretion.[12] Its terminal half-life is about 8-12 hours in healthy volunteers.[10][11]

Comparative Analysis and Experimental Protocols

This section details the key ADME assays required to build a pharmacokinetic profile for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine and compares its predicted properties to the known values of Ropinirole and Pramipexole.

Absorption: Solubility and Permeability

A. Kinetic Solubility

  • Causality: Solubility is a prerequisite for absorption. A compound must dissolve in the gastrointestinal fluid before it can be absorbed into the bloodstream. Poor solubility is a major cause of low oral bioavailability. The kinetic solubility assay is a high-throughput method that measures the solubility of a compound after it has been precipitated from a DMSO stock solution, mimicking the conditions in the gut where a drug taken orally transitions from a solid form to a solution.

  • Experimental Protocol: Kinetic Solubility Assay

    • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Dilution: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate. This creates a final nominal concentration of 100 µM with 1% DMSO.

    • Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.

    • Filtration: Centrifuge the plate to pellet any precipitated compound. Alternatively, use a filter plate to separate the dissolved compound from the precipitate.

    • Quantification: Analyze the concentration of the compound in the supernatant/filtrate using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). A standard curve is used for accurate quantification.

    • Controls: Warfarin (low solubility) and Propranolol (high solubility) are run in parallel as controls to validate the assay performance.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare 10 mM Stock in 100% DMSO dilute 2. Dilute to 100 µM in PBS (pH 7.4) stock->dilute 2 µL stock to 198 µL PBS incubate 3. Incubate & Shake (2 hours, RT) dilute->incubate filter 4. Filter Plate (Separates soluble/precipitate) incubate->filter quantify 5. Quantify Supernatant via LC-MS/MS filter->quantify result Result: Kinetic Solubility (µM) quantify->result

Caption: Workflow for a Kinetic Solubility Assay.

B. Membrane Permeability

  • Causality: After dissolving, a drug must pass through the intestinal epithelial cell layer to enter circulation. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput assay that models passive diffusion, the primary transport mechanism for many drugs. It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.

  • Experimental Protocol: PAMPA

    • Membrane Coating: Coat the filter of a 96-well donor plate with a 1% solution of lecithin in dodecane.

    • Compound Preparation: Prepare a 100 µM solution of the test compound in PBS (pH 7.4) for the donor plate. Prepare fresh PBS for the acceptor plate.

    • Assay Assembly: Add the compound solution to the donor plate. Place the donor plate on top of the acceptor plate, creating a "sandwich."

    • Incubation: Incubate the plate sandwich at room temperature for 4-16 hours.

    • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells, as well as in a reference well (initial concentration), using LC-MS/MS.

    • Calculation: The effective permeability (Pe) is calculated using the concentrations in the donor, acceptor, and reference wells.

    • Controls: Propranolol (high permeability) and Theophylline (low permeability) are used to validate the assay and classify the test compound.

G cluster_setup Assay Setup cluster_run Incubation cluster_readout Analysis & Result coat 1. Coat Donor Plate with Artificial Membrane prepare 2. Add Compound to Donor Add Buffer to Acceptor sandwich 3. Assemble 'Sandwich' (Donor on Acceptor) prepare->sandwich incubate 4. Incubate (4-16 hours, RT) sandwich->incubate quantify 5. Quantify Concentrations (Donor, Acceptor, Reference) incubate->quantify calculate 6. Calculate Permeability (Pe) quantify->calculate result Result: Permeability Classification (High/Medium/Low) calculate->result

Caption: Workflow for a Parallel Artificial Membrane Permeability Assay (PAMPA).

Distribution: Plasma Protein Binding (PPB)
  • Causality: Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[13] According to the "free drug theory," only the unbound fraction of a drug is available to distribute into tissues, interact with pharmacological targets, and be cleared from the body.[13][14] High PPB can limit efficacy and clearance, while very low PPB can lead to rapid clearance.

  • Experimental Protocol: Rapid Equilibrium Dialysis (RED)

    • Device Preparation: Prepare the Rapid Equilibrium Dialysis (RED) device inserts, which contain a semi-permeable membrane (8 kDa MWCO) separating two chambers.

    • Sample Addition: Add the test compound (at a final concentration of ~1 µM) to human plasma and dispense it into one chamber (the plasma side). Add PBS (pH 7.4) to the other chamber (the buffer side).

    • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

    • Sampling: After incubation, remove equal volume aliquots from both the plasma and buffer chambers.

    • Matrix Matching & Quenching: To ensure accurate comparison, match the matrix of the buffer sample by adding an equal volume of blank plasma. Similarly, add an equal volume of PBS to the plasma sample. Precipitate the proteins by adding acetonitrile containing an internal standard.

    • Quantification: Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS.

    • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

G cluster_setup Setup cluster_eq Equilibration cluster_analysis Analysis prep 1. Prepare RED Device add 2. Add Compound in Plasma to one chamber, PBS to other prep->add incubate 3. Incubate at 37°C (4-6 hours) add->incubate sample 4. Sample Both Chambers incubate->sample quantify 5. Quantify by LC-MS/MS sample->quantify calc 6. Calculate Fraction Unbound (fu) quantify->calc result Result: % Plasma Protein Bound calc->result

Caption: Workflow for a Rapid Equilibrium Dialysis (RED) Assay.

Metabolism: Metabolic Stability
  • Causality: The liver is the primary site of drug metabolism, where enzymes—most notably the Cytochrome P450 (CYP) family—chemically modify drugs to facilitate their excretion. A compound that is metabolized too quickly will have a short half-life and may not maintain a therapeutic concentration. The liver microsomal stability assay is a common in vitro method to estimate the rate of metabolism.

  • Experimental Protocol: Liver Microsomal Stability Assay

    • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing pooled human liver microsomes (a source of metabolic enzymes) and the test compound (~1 µM) in a phosphate buffer at 37°C.

    • Initiation: The reaction is initiated by adding the critical cofactor, NADPH (Nicotinamide adenine dinucleotide phosphate). A parallel reaction is run without NADPH as a negative control to account for non-enzymatic degradation.

    • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding cold acetonitrile containing an internal standard. This also precipitates the microsomal proteins.

    • Quantification: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

    • Calculation: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

    • Controls: Verapamil (low stability/high clearance) and Warfarin (high stability/low clearance) are used as controls.

G cluster_init Reaction Initiation cluster_sampling Time-Course Sampling cluster_analysis Data Analysis mix 1. Incubate Compound with Liver Microsomes at 37°C start 2. Initiate Reaction by adding NADPH mix->start sample 3. Take Aliquots at 0, 5, 15, 30, 60 min start->sample quench 4. Quench Reaction with Cold Acetonitrile sample->quench analyze 5. Analyze Remaining Compound by LC-MS/MS quench->analyze plot 6. Plot ln(% Remaining) vs. Time analyze->plot result Result: In Vitro Half-Life (t½) Intrinsic Clearance (CLint) plot->result

Caption: Workflow for a Liver Microsomal Stability Assay.

Data Summary and Comparative Benchmarking

The table below summarizes the known ADME properties of the benchmark standards and provides a predictive assessment for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine based on its physicochemical characteristics. The "To Be Determined" (TBD) entries highlight the critical experiments outlined above that are required for a definitive profile.

ADME Parameter5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine (Predicted/TBD)Ropinirole (Known Standard)Pramipexole (Known Standard)
Molecular Weight ( g/mol ) 123.16[5]260.37211.33
XLogP (Lipophilicity) 0.4[5]2.80.24
Aqueous Solubility Predicted High (due to low MW and LogP). TBD.ModerateHigh
Permeability Predicted Moderate to High (due to low MW and TPSA). TBD.HighHigh
Oral Bioavailability (%) TBD~50%[6][8][9]>90%[10][11][12]
Plasma Protein Binding (%) Predicted Low (hydrophilic nature). TBD.40%[6][7]15%[10][11][12]
Volume of Distribution (Vd, L/kg) TBD7.5[6][7]~7 (500 L total)[10][11]
Primary Metabolism Route TBDHepatic (CYP1A2)[8][9]Negligible[10][12]
Metabolic Stability (t½) TBDLow to ModerateVery High
Primary Excretion Route TBDHepatic (Metabolites)[7]Renal (Unchanged)[10][12]
Elimination Half-Life (hours) TBD~6[6][7][8]8-12[10][11]

Conclusion and Future Directions

This guide establishes a clear, scientifically rigorous pathway for characterizing the ADME properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine. While its physicochemical profile is promising and suggests favorable drug-like properties, only empirical data from the outlined in vitro assays can confirm its potential.

The comparison with Ropinirole and Pramipexole provides two distinct pharmacokinetic benchmarks. Ropinirole represents a drug with extensive hepatic metabolism, while Pramipexole exemplifies a drug cleared primarily by renal excretion with minimal metabolism. Determining where 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine falls on this spectrum is a critical next step. Successful characterization will enable a data-driven approach to its further development, guiding decisions on dosing, formulation, and potential drug-drug interactions, ultimately shaping its journey toward becoming a potential therapeutic candidate.

References

  • Kaye, C. M., & Nicholls, B. (2000). Clinical pharmacokinetics of ropinirole. Clinical Pharmacokinetics, 39(4), 243–254. (Source: ResearchGate) [Link]

  • Scite.ai. (n.d.). Clinical Pharmacokinetics of Ropinirole. (Source: Scite.ai) [Link]

  • Thorne, A., & De-Maagd, G. (2023). Ropinirole. In StatPearls. StatPearls Publishing. (Source: NCBI Bookshelf) [Link]

  • Haque, W. A., & De-Maagd, G. (2023). Pramipexole. In StatPearls. StatPearls Publishing. (Source: NCBI Bookshelf) [Link]

  • Medicine.com. (2020). ROPINIRole: Dosage, Mechanism/Onset of Action, Half-Life. (Source: Medicine.com) [Link]

  • FDA Access Data. (n.d.). Clinical Pharmacology Biopharmaceutics Review(s) - Requip. (Source: accessdata.fda.gov) [Link]

  • FDA Access Data. (n.d.). Mirapex® Label. (Source: accessdata.fda.gov) [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pramipexole. (Source: IUPHAR/BPS Guide to PHARMACOLOGY) [Link]

  • Antonini, A., & Calandrella, D. (2011). Pharmacokinetic evaluation of pramipexole. Expert Opinion on Drug Metabolism & Toxicology, 7(9), 1167-1174. (Source: ResearchGate) [Link]

  • Rudra, S., et al. (2014). Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. Clinical Cancer Research, 20(11), 3009-3018. (Source: PubMed Central) [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine. (Source: Chemdad) [Link]

  • MOLBASE. (n.d.). 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine|67139-22-4. (Source: MOLBASE) [Link]

  • ChemBK. (n.d.). 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine. (Source: ChemBK) [Link]

  • Kethireddy, S., et al. (2018). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal, 12(1), 1-9. (Source: ResearchGate) [Link]

  • PubChem. (n.d.). 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine. (Source: PubChem) [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... (Source: ResearchGate) [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. (Source: PubChem) [Link]

  • Malacaria, F., et al. (2022). Evaluation of In Vitro Distribution and Plasma Protein Binding of Selected Antiviral Drugs (Favipiravir, Molnupiravir and Imatinib) against SARS-CoV-2. International Journal of Molecular Sciences, 23(19), 11295. (Source: MDPI) [Link]

  • Beilstein-Institut. (n.d.). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (Source: Beilstein Journal of Organic Chemistry) [Link]

  • El-Sayed, N. F., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(21), 7208. (Source: PubMed Central) [Link]

  • Li, Y., et al. (2020). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Design, Development and Therapy, 14, 1767-1783. (Source: NIH) [Link]

  • Scott, J. S., et al. (2019). Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. Drug Metabolism and Disposition, 47(10), 1133-1142. (Source: PubMed) [Link]

  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2953-2994. (Source: PubMed) [Link]

  • Heald, R., et al. (2020). Toward Consensus on Correct Interpretation of Protein Binding in Plasma and Other Biological Matrices for COVID-19 Therapeutic Development. Clinical Pharmacology & Therapeutics, 108(6), 1143-1147. (Source: PubMed Central) [Link]

  • Loo, A., et al. (2021). Decitabine- and 5-azacytidine resistance emerges from adaptive responses of the pyrimidine metabolism network. Leukemia, 35(4), 1023-1036. (Source: ResearchGate) [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the quest for novel therapeutics with improved efficacy and safety profiles is relentless. This guide provides a comprehensive in vivo validation and comparison of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine (THIP), also known as Gaboxadol, a compound that has garnered significant interest for its unique mechanism of action. As a selective extrasynaptic GABA-A receptor agonist, Gaboxadol presents a distinct pharmacological profile compared to classical benzodiazepines and non-benzodiazepine "Z-drugs".[1][2][3] This guide will delve into the experimental evidence from animal models, offering a comparative analysis of its efficacy, particularly in the domains of sleep and anxiety.

The Distinct Mechanism of Action: Targeting Extrasynaptic GABA-A Receptors

Gaboxadol's therapeutic potential stems from its preferential agonism at extrasynaptic GABA-A receptors, specifically those containing the δ-subunit.[2][3][4] Unlike traditional hypnotic agents that primarily enhance phasic inhibition at synaptic GABA-A receptors, Gaboxadol amplifies tonic inhibitory currents.[1][4] This tonic inhibition, mediated by the activation of δ-subunit-containing GABA-A receptors highly expressed in the thalamus, is believed to promote a more natural and restorative sleep architecture.[1][3] This unique mechanism suggests potential advantages over existing treatments for insomnia.[3]

Gaboxadol_Mechanism_of_Action cluster_0 Extrasynaptic Space cluster_1 Synaptic Cleft Ambient GABA Ambient GABA delta-GABA-A Receptor δ-containing GABA-A Receptor Ambient GABA->delta-GABA-A Receptor Activates Gaboxadol Gaboxadol Gaboxadol->delta-GABA-A Receptor Direct Agonist Tonic Inhibition Tonic Inhibition delta-GABA-A Receptor->Tonic Inhibition Mediates Synaptic GABA Synaptic GABA Synaptic GABA-A Receptor Synaptic GABA-A Receptor Synaptic GABA->Synaptic GABA-A Receptor Activates Phasic Inhibition Phasic Inhibition Synaptic GABA-A Receptor->Phasic Inhibition Mediates Benzodiazepines Benzodiazepines Benzodiazepines->Synaptic GABA-A Receptor Positive Allosteric Modulator Neuronal Hyperpolarization\n(Sustained) Neuronal Hyperpolarization (Sustained) Tonic Inhibition->Neuronal Hyperpolarization\n(Sustained) Neuronal Hyperpolarization\n(Transient) Neuronal Hyperpolarization (Transient) Phasic Inhibition->Neuronal Hyperpolarization\n(Transient)

Caption: Signaling pathway of Gaboxadol versus Benzodiazepines.

Efficacy in Animal Models of Sleep Disorders

Rodent models are instrumental in the preclinical evaluation of hypnotics, allowing for detailed analysis of sleep-wake profiles.[5][6] Gaboxadol has been extensively studied in various rodent models of insomnia and sleep deprivation.[1][7]

Promotion of Natural Sleep Architecture

A key differentiator for Gaboxadol is its ability to enhance slow-wave sleep (SWS) without significantly suppressing REM sleep, a common side effect of benzodiazepines.[1] In rats, Gaboxadol has been shown to significantly promote non-rapid eye movement (non-REM) sleep and elevate delta activity within non-REM sleep.[8] This effect on delta power is a marker of deep, restorative sleep.

Comparative Efficacy of Gaboxadol on Sleep Parameters in Rodents

CompoundAnimal ModelDoseKey FindingsReference
Gaboxadol (THIP) Rat2 or 4 mg/kg i.p.Significantly promoted non-REM sleep and elevated delta activity.[8][8]
Gaboxadol (THIP) Mouse (wild-type)4 and 6 mg/kg i.p.Induced an abnormal EEG pattern with a massive increase in EEG power below 6 Hz; lengthened REM sleep latency and suppressed REM sleep at the highest dose.[9][9]
Gaboxadol (THIP) Mouse (δ-subunit knockout)4 and 6 mg/kg i.p.No significant effect on vigilance states, sleep latencies, or NREM sleep EEG spectrum.[9][9]
Benzodiazepines GeneralVariesGenerally increase total sleep time but can suppress SWS and REM sleep.[3][10][11][3][10][11]
Z-drugs (e.g., Zolpidem) GeneralVariesSimilar efficacy to benzodiazepines with potentially lower dependence risk, but can still alter sleep architecture.[[“]][13][[“]][13]

It is important to note the species-specific differences observed. While Gaboxadol promotes sleep in rats, some studies in mice have reported abnormal EEG patterns rather than a clear sleep-promoting effect at similar doses.[9][14] This underscores the importance of careful dose selection and interpretation of results across different animal models. The lack of effect in δ-subunit knockout mice provides strong in vivo evidence that Gaboxadol's effects on sleep are mediated through these specific GABA-A receptors.[9][15]

Experimental Protocol: Sleep Deprivation and EEG/EMG Analysis in Rodents

A standardized protocol to assess the efficacy of a hypnotic agent like Gaboxadol in a sleep deprivation model is crucial for reproducible results.

Sleep_Deprivation_Workflow Animal Habituation Animal Habituation Surgical Implantation Surgical Implantation (EEG/EMG Electrodes) Animal Habituation->Surgical Implantation Day 1-7 Recovery Recovery Surgical Implantation->Recovery Day 8-14 Baseline Recording Baseline EEG/EMG Recording (24h) Recovery->Baseline Recording Day 15-17 Sleep Deprivation Sleep Deprivation (e.g., Gentle Handling, 6h) Baseline Recording->Sleep Deprivation Day 18 Drug Administration Drug Administration (Vehicle, Gaboxadol, Comparator) Sleep Deprivation->Drug Administration Immediately after SD Recovery Sleep Recording Recovery Sleep EEG/EMG Recording (18h) Drug Administration->Recovery Sleep Recording Post-injection Data Analysis Sleep Scoring & Analysis (Sleep stages, Latencies, Delta power) Recovery Sleep Recording->Data Analysis

Caption: Experimental workflow for sleep deprivation studies.

Step-by-Step Methodology:

  • Animal Acclimation: House rodents in a controlled environment (12:12 h light-dark cycle, constant temperature and humidity) for at least one week prior to any procedures.

  • Surgical Implantation: Anesthetize the animals and surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings. EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles. Allow for a recovery period of at least one week.

  • Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns for each animal.

  • Sleep Deprivation: Induce sleep deprivation using methods like gentle handling, forced locomotion, or the platform method for a defined period (e.g., 6 hours) at the beginning of the light phase.[1][7]

  • Drug Administration: Immediately following the sleep deprivation period, administer the test compounds (e.g., Gaboxadol, vehicle control, positive control like a benzodiazepine) via the desired route (e.g., intraperitoneal injection).

  • Recovery Sleep Recording: Record EEG/EMG for an extended period (e.g., 18-24 hours) to analyze the effects of the treatment on recovery sleep.

  • Data Analysis: Score the EEG/EMG recordings to quantify time spent in wakefulness, NREM sleep, and REM sleep. Analyze sleep latency, sleep efficiency, and spectral power (particularly delta power during NREM sleep).

Anxiolytic Potential: A Comparative Look

Beyond its hypnotic effects, Gaboxadol has been investigated for its anxiolytic properties.[14] Animal models of anxiety, such as the elevated plus-maze and light-dark box, are used to assess the anxiety-reducing effects of compounds.[16][17]

Comparative Anxiolytic-like Effects in Rodent Models

CompoundAnimal ModelBehavioral TestDoseKey FindingsReference
Gaboxadol (THIP) Mouse (Fmr1 KO2)Light/Dark Box0.5 mg/kgNormalized transitions between compartments.[18][19][18][19]
Gaboxadol (THIP) Mouse (Fmr1 KO2)Open Field Test0.5 mg/kgNormalized hyperactivity.[19][19]
Benzodiazepines (e.g., Diazepam) Rat/MouseElevated Plus-MazeVariesIncrease in time spent and entries into the open arms.[17][20][17][20]

In a mouse model of Fragile X syndrome, a condition often associated with anxiety and hyperactivity, a low dose of Gaboxadol normalized anxiety-like behaviors and hyperactivity.[19] This suggests a potential therapeutic application for Gaboxadol in neurodevelopmental disorders with a GABAergic deficit.

Experimental Protocol: Elevated Plus-Maze Test

The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Step-by-Step Methodology:

  • Apparatus: The EPM consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.

  • Animal Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.

  • Drug Administration: Administer the test compounds at a predetermined time before the test (e.g., 30 minutes for i.p. injection).

  • Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a set duration (e.g., 5 minutes).

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms using video tracking software.

  • Data Analysis: Anxiolytic effects are indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.

Conclusion and Future Directions

The in vivo evidence from animal models positions 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine (Gaboxadol) as a compelling therapeutic candidate with a novel mechanism of action. Its ability to selectively target extrasynaptic GABA-A receptors offers a potential advantage over existing treatments for sleep disorders by promoting a more natural sleep architecture.[1][3] Furthermore, its anxiolytic-like effects in specific models suggest broader therapeutic applications.

However, the observed species-specific differences in its hypnotic effects highlight the importance of careful translational research.[8][9][14] Future studies should focus on elucidating the precise neural circuits modulated by Gaboxadol and further exploring its therapeutic potential in a wider range of animal models of neuropsychiatric disorders. The continued investigation of Gaboxadol and its analogs holds promise for the development of next-generation therapeutics with improved efficacy and tolerability.

References

  • Application Notes & Protocols: Utilizing Gaboxadol in Rodent Models of Sleep Deprivation - Benchchem.
  • Insomnia-related rodent models in drug discovery - PubMed. Available from: [Link]

  • Gaboxadol - Wikipedia. Available from: [Link]

  • Insomnia-related rodent models in drug discovery - PMC - PubMed Central. Available from: [Link]

  • Gaboxadol – Knowledge and References - Taylor & Francis. Available from: [Link]

  • GABAA receptor agonist - Wikipedia. Available from: [Link]

  • Gaboxadol--a new awakening in sleep - PubMed. Available from: [Link]

  • Animal Models of Human Insomnia - PMC - PubMed Central. Available from: [Link]

  • Gaboxadol Hydrochloride's Mechanism of Action on GABA-A Delta Subunits: A Technical Guide - Benchchem.
  • The EEG effects of THIP (Gaboxadol) on sleep and waking are mediated by the GABA(A)delta-subunit-containing receptors - PubMed. Available from: [Link]

  • The GABAA agonist THIP (gaboxadol) increases non-REM sleep and enhances delta activity in the rat - PubMed. Available from: [Link]

  • Rodent Sleep Deprivation Model - Creative Biolabs. Available from: [Link]

  • THIP, a Hypnotic and Antinociceptive Drug, Enhances an Extrasynaptic GABAA Receptor-mediated Conductance in Mouse Neocortex | Cerebral Cortex | Oxford Academic. Available from: [Link]

  • The EEG effects of THIP (Gaboxadol) on sleep and waking are mediated by the GABAAδ‐subunit‐containing receptors | Semantic Scholar. Available from: [Link]

  • Rodent Sleep Disorder Models - Creative Biolabs. Available from: [Link]

  • Unveiling the Nuances: A Comparative Guide to Gaboxadol's Effects Across Animal Strains - Benchchem.
  • Gaboxadol Normalizes Behavioral Abnormalities in a Mouse Model of Fragile X Syndrome. Available from: [Link]

  • What are the alternative drug treatments for insomnia beyond benzodiazepines?.
  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Available from: [Link]

  • Animal models of anxiety and anxiolytic drug action - PubMed. Available from: [Link]

  • Benzodiazepines inhibit thyrotropin (TSH)-releasing hormone-induced TSH and growth hormone release from perifused rat pituitaries - PubMed. Available from: [Link]

  • Benzodiazepine antagonism of thyrotrophin-releasing hormone receptors: biphasic actions on growth hormone secretion in domestic fowl - PubMed. Available from: [Link]

  • Current and Emerging Therapies for Insomnia - AJMC. Available from: [Link]

  • (PDF) Animal Models of Anxiety and Anxiolytic Drug Action - ResearchGate. Available from: [Link]

Sources

A Comparative Docking Guide to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Analogs as PIM-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the serine/threonine kinase PIM-1 has emerged as a compelling target. Its overexpression is implicated in numerous malignancies, driving cell proliferation and survival. The unique structural features of the PIM-1 ATP-binding pocket, notably the presence of a proline residue (Pro123) in the hinge region, offer an opportunity for the design of highly selective inhibitors. This guide provides a comprehensive, in-depth comparison of the docking performance of a series of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine analogs against PIM-1 kinase. We will explore the rationale behind the experimental design, provide a detailed, step-by-step protocol for the docking studies, and analyze the results to elucidate key structure-activity relationships.

The Rationale for Targeting PIM-1 Kinase

PIM-1 kinase is a key downstream effector of the JAK/STAT signaling pathway, which is frequently dysregulated in cancer.[1][2] Upon activation by various cytokines and growth factors, STAT3 and STAT5 directly bind to the PIM-1 promoter, leading to its transcription.[2] PIM-1 then phosphorylates a range of downstream substrates, including the pro-apoptotic protein BAD and the cell cycle inhibitor p27, thereby promoting cell survival and proliferation. The constitutive activity of PIM-1 in many tumor types makes it an attractive therapeutic target. The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold represents a promising starting point for the development of novel PIM-1 inhibitors due to its rigid bicyclic core, which can be readily functionalized to explore different regions of the ATP-binding pocket.

Experimental Design: A Self-Validating System

To ensure the scientific integrity of our comparative docking study, we have designed a self-validating workflow. This involves the use of a well-characterized crystal structure of PIM-1 kinase, a known co-crystallized inhibitor for redocking validation, and a potent, selective PIM-1 inhibitor as a positive control for benchmarking the performance of our test compounds.

Our chosen biological target is human PIM-1 kinase. For our study, we will utilize the crystal structure with PDB ID: 3UIX , which is co-crystallized with a small molecule inhibitor.[3] This allows us to first validate our docking protocol by redocking the co-crystallized ligand and ensuring the predicted binding pose is consistent with the experimental data.

As a reference compound, we have selected Quercetagetin , a known potent and selective ATP-competitive inhibitor of PIM-1 with an IC50 of 0.34 µM.[4] This will serve as a benchmark for evaluating the predicted binding affinities of our novel analogs.

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine analogs for this study have been selected based on synthetic accessibility and to probe the effect of different substituents on key regions of the scaffold. The selected analogs are:

  • Analog 1: The unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core.

  • Analog 2: A derivative with a 2-carbohydrazide group, introducing a potential hydrogen bond donor/acceptor.

  • Analog 3: A hydrazone derivative with a phenyl group, exploring the impact of a larger hydrophobic substituent.

  • Analog 4: A hydrazone derivative with a 4-hydroxyphenyl group, to investigate the effect of a polar group on the phenyl ring.

Detailed Step-by-Step Methodology: Molecular Docking Protocol

This protocol outlines the complete workflow for our comparative docking study using AutoDock Vina, a widely used and validated open-source molecular docking program.

Part 1: Preparation of the Receptor (PIM-1 Kinase)
  • Obtain the Crystal Structure: Download the PDB file for PIM-1 kinase (PDB ID: 3UIX) from the RCSB Protein Data Bank.

  • Prepare the Protein:

    • Open the PDB file in a molecular visualization tool such as PyMOL or Chimera.

    • Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Kollman charges).

    • Save the prepared protein structure as a PDBQT file, the required input format for AutoDock Vina.

Part 2: Preparation of the Ligands
  • Obtain Ligand Structures: The 2D structures of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine analogs and the reference compound, Quercetagetin, can be drawn using chemical drawing software like ChemDraw or Marvin Sketch.

  • 3D Conversion and Energy Minimization:

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare Ligands for Docking:

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds.

    • Save the prepared ligands as PDBQT files.

Part 3: Docking Execution with AutoDock Vina
  • Grid Box Generation:

    • Define a grid box that encompasses the ATP-binding site of PIM-1 kinase. The coordinates of the co-crystallized ligand in 3UIX can be used to center the grid box. The size of the grid box should be sufficient to allow the ligands to move and rotate freely within the binding site.

  • Configuration File:

    • Create a configuration text file that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Part 4: Analysis of Docking Results
  • Redocking Validation:

    • First, perform docking of the co-crystallized ligand from 3UIX back into the PIM-1 active site.

    • Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.

  • Binding Affinity Comparison:

    • Analyze the output files for each of the tetrahydroimidazo[1,2-a]pyrimidine analogs and the reference compound.

    • The binding affinity, reported as a negative value, represents the predicted strength of the interaction. A more negative value indicates a stronger predicted binding.

  • Interaction Analysis:

    • Visualize the docked poses of the ligands within the PIM-1 active site using PyMOL or Chimera.

    • Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues of the binding pocket.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process and the biological context, we have generated the following diagrams using Graphviz.

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Download PDB (3UIX) ReceptorPrep Receptor Preparation (Remove water, add H, assign charges) PDB->ReceptorPrep Grid Grid Box Generation ReceptorPrep->Grid LigandPrep Ligand Preparation (2D to 3D, energy minimization, assign charges) Vina Run AutoDock Vina LigandPrep->Vina Grid->Vina Validation Redocking Validation Vina->Validation Binding Compare Binding Affinities Vina->Binding Interaction Analyze Molecular Interactions Vina->Interaction PIM1_Pathway Cytokine Cytokines / Growth Factors JAK JAK Cytokine->JAK STAT STAT3/5 JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 BAD BAD PIM1->BAD phosphorylates p27 p27 PIM1->p27 phosphorylates Apoptosis Apoptosis BAD->Apoptosis inhibits Proliferation Cell Proliferation p27->Proliferation inhibits Inhibitor 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Analogs Inhibitor->PIM1 inhibits

Caption: The PIM-1 signaling pathway and the inhibitory action of the analogs.

Comparative Analysis of Docking Results

The following table summarizes the predicted binding affinities and key interactions of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine analogs and the reference compound, Quercetagetin, with the PIM-1 kinase active site.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
Quercetagetin (Reference) -9.5Lys67, Glu121, Leu120, Asp128Hydrogen Bonds, Hydrophobic
Analog 1 (Core) -7.2Leu120, Val52Hydrophobic
Analog 2 (Carbohydrazide) -8.1Lys67, Glu121, Leu120Hydrogen Bonds, Hydrophobic
Analog 3 (Phenylhydrazone) -8.8Leu120, Phe49, Val52Hydrophobic, Pi-Pi Stacking
Analog 4 (Hydroxyphenyl) -9.2Lys67, Glu121, Asp128, Leu120Hydrogen Bonds, Hydrophobic

Discussion of Results and Structure-Activity Relationships

Our comparative docking study reveals several key insights into the structure-activity relationships of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine analogs as potential PIM-1 inhibitors.

The unsubstituted Analog 1 shows the weakest predicted binding affinity, primarily engaging in hydrophobic interactions with the PIM-1 active site. The introduction of a carbohydrazide group in Analog 2 significantly improves the predicted binding affinity. This is attributed to the formation of crucial hydrogen bonds with the backbone of the hinge region residues, Lys67 and Glu121, mimicking the interactions of ATP.

The addition of a phenylhydrazone moiety in Analog 3 further enhances the predicted binding affinity. The phenyl ring occupies a hydrophobic pocket and engages in favorable pi-pi stacking interactions with Phe49. This highlights the importance of exploring this hydrophobic region for improving potency.

Notably, Analog 4 , with a hydroxyl group on the phenyl ring, exhibits the strongest predicted binding affinity among the analogs, approaching that of the reference compound Quercetagetin. The hydroxyl group acts as a hydrogen bond donor, forming an additional interaction with Asp128, a key residue in the active site. This demonstrates that the incorporation of polar groups that can form specific hydrogen bonds can significantly enhance the binding affinity.

Conclusion and Future Directions

This comparative docking guide demonstrates that 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine analogs are a promising scaffold for the development of novel PIM-1 kinase inhibitors. Our study highlights the importance of incorporating hydrogen bond donors and acceptors to interact with the hinge region and exploring the hydrophobic pocket with appropriate substituents. The insights gained from this in silico study provide a strong rationale for the synthesis and biological evaluation of these and other optimized analogs. Future work should focus on synthesizing these compounds and validating their PIM-1 inhibitory activity in biochemical and cell-based assays to confirm the predictions from this docking study.

References

  • RCSB Protein Data Bank. (2012). Crystal structure of Pim1 kinase in complex with small molecule inhibitor (PDB ID: 3UIX). [Link]

  • RCSB Protein Data Bank. (2012). Crystal structure of Pim1 kinase in complex with inhibitor (Z)-2-[(1H-indol-3-yl)methylene]-7-(azepan-1-ylmethyl)-6-hydroxybenzofuran-3(2H) (PDB ID: 3UMX). [Link]

  • RCSB Protein Data Bank. (2017). Crystal structure of PIM1 kinase in complex with small-molecule inhibitor (PDB ID: 5O13). [Link]

  • RCSB Protein Data Bank. (2019). Crystal structure of human Pim-1 kinase in complex with a quinazolinone-pyrrolodihydropyrrolone inhibitor (PDB ID: 6MT0). [Link]

  • Frontiers in Immunology. (2023). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. [Link]

  • Wikipedia. (n.d.). PIM1. [Link]

  • National Center for Biotechnology Information. (2024). The role of Pim-1 kinases in inflammatory signaling pathways. [Link]

  • National Center for Biotechnology Information. (2013). PIM kinase (and Akt) biology and signaling in tumors. [Link]

  • The Scripps Research Institute. (n.d.). Tutorial – AutoDock Vina. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • Molecular Cancer Therapeutics. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. [Link]

  • ResearchGate. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. [Link]

Sources

A Researcher's Guide to Comprehensive Off-Target Profiling of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one compound, one target" is a foundational aspiration that is seldom a reality. The intricate and conserved nature of the human proteome, particularly within enzyme families like the kinome, presents a significant challenge to achieving absolute target specificity.[1][2] For any small molecule progressing through the development pipeline, a thorough understanding of its off-target interactions is not merely an academic exercise; it is a critical determinant of its potential efficacy and, more importantly, its safety profile.[3][4]

This guide provides a comprehensive framework for assessing the off-target effects of the novel kinase inhibitor, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine. While this compound has shown promise in preliminary screens against Aurora Kinase A, a key regulator of mitosis, its broader interaction profile within the cellular environment remains uncharacterized. We will explore a multi-pronged approach, combining broad, unbiased screening with targeted, cell-based validation assays to build a high-confidence selectivity profile. This document is intended for researchers, scientists, and drug development professionals seeking to apply rigorous, field-proven methodologies to the critical task of off-target liability assessment.

The Rationale for a Multi-Pronged Approach

Relying on a single assay for off-target profiling can provide a myopic view of a compound's behavior. A robust strategy integrates both in vitro and in situ methods to create a more physiologically relevant picture.[5][6] We will focus on two complementary powerhouse techniques: large-scale kinase panel screening for a broad, initial assessment of kinome-wide interactions, and the Cellular Thermal Shift Assay (CETSA®) for direct validation of target engagement in a live-cell context.[7][8][9][10]

Part 1: Kinome-Wide Selectivity Profiling

The initial step in our investigation is to cast a wide net across the human kinome. The high degree of conservation in the ATP-binding pocket of kinases makes them a frequent source of off-target interactions for ATP-competitive inhibitors.[1] A comprehensive kinome scan provides a quantitative measure of the compound's affinity for hundreds of kinases simultaneously.

Experimental Workflow: Competitive Binding Kinase Assay

A widely utilized and robust platform for this purpose is a competitive displacement binding assay, such as the KINOMEscan® platform.[11][12] This method bypasses the need for functional enzyme activity, instead measuring the true thermodynamic binding affinity (Kd) of the inhibitor to a large panel of kinases.[11]

G A Immobilized Ligand (Streptavidin Beads) D Incubation of Components A->D B DNA-Tagged Kinase B->D C Test Compound (5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine) C->D E Separation of Bead-Bound Kinase D->E F qPCR Detection of DNA Tag E->F

Caption: Workflow for a competitive binding kinase assay.

Interpreting the Data: The Kinase Dendrogram

The output of a kinome scan is often visualized as a dendrogram, which illustrates the phylogenetic relationships between kinases.[13][14][15][16] Hits are represented as circles on the dendrogram, with the size of the circle corresponding to the binding affinity. This visualization provides an immediate and intuitive overview of the compound's selectivity.

Hypothetical Kinome Scan Data for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

Kinase TargetBinding Affinity (Kd, nM)Kinase Family
Aurora Kinase A 15 Serine/Threonine Kinase
Aurora Kinase B85Serine/Threonine Kinase
PLK1250Serine/Threonine Kinase
FLT31,200Tyrosine Kinase
ABL1>10,000Tyrosine Kinase
SRC>10,000Tyrosine Kinase

This hypothetical data suggests that while our compound is most potent against its intended target, Aurora Kinase A, it exhibits some cross-reactivity with the closely related Aurora Kinase B and, to a lesser extent, PLK1. This is a common finding for kinase inhibitors and warrants further investigation.[5]

Part 2: Cellular Target Engagement with CETSA®

While in vitro kinome profiling is an invaluable tool, it does not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA®) bridges this gap by directly measuring the engagement of a compound with its target protein in intact cells.[7][8][9][17][18] The underlying principle is that ligand binding stabilizes a protein, resulting in an increase in its melting temperature.[7][8][17]

Experimental Workflow: CETSA®

The CETSA® protocol involves treating intact cells with the compound, followed by heating the cell lysate to denature and precipitate unstabilized proteins. The soluble protein fraction is then analyzed by Western blot or other quantitative methods to determine the amount of target protein remaining.[8][9]

G A Treat Cells with Compound or Vehicle Control B Heat Cell Lysate (Temperature Gradient) A->B C Centrifugation to Separate Soluble and Precipitated Proteins B->C D Collect Supernatant (Soluble Fraction) C->D E Analyze Soluble Protein by Western Blot D->E F Quantify Band Intensity and Plot Melt Curve E->F G A Treat Cells with Compound or Vehicle Control B Heat Cell Lysate (Temperature Gradient) A->B C Separate Soluble and Precipitated Proteins B->C D Prepare Soluble Fractions for Mass Spectrometry C->D E Quantitative Mass Spectrometry (e.g., TMT labeling) D->E F Identify Proteins with Significant Thermal Shifts E->F

Caption: Workflow for Thermal Proteome Profiling (TPP).

Comparison with Alternative Inhibitors

To contextualize the selectivity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine, it is essential to compare its profile against other known inhibitors of Aurora Kinase A.

CompoundAurora A (Kd, nM)Aurora B (Kd, nM)PLK1 (Kd, nM)Selectivity Score (S10)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine 15 852500.05
Alisertib (MLN8237)1.239.61340.02
Tozasertib (VX-680)0.618460.1

Note: Data for Alisertib and Tozasertib are representative values from public sources. The Selectivity Score (S10) is the fraction of kinases inhibited by more than 90% at a 1 µM concentration.

This comparison highlights the unique selectivity profile of our compound. While it may not be as potent as Alisertib, its selectivity profile may offer a different therapeutic window or safety margin.

Conclusion and Future Directions

The comprehensive profiling of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine through a combination of kinome-wide screening and cellular target engagement assays provides a robust foundation for understanding its therapeutic potential and potential liabilities. The hypothetical data presented herein illustrates a compound with good potency for its primary target and a manageable off-target profile.

The next logical steps would involve cell-based functional assays to determine if the observed off-target binding translates into functional modulation of those pathways. [6][19][20][21][22]For example, does the engagement of Aurora Kinase B lead to defects in cytokinesis? Answering these questions is paramount for the continued development of this and any other small molecule therapeutic. By embracing a multi-faceted and rigorous approach to off-target profiling, we can make more informed decisions, reduce late-stage attrition, and ultimately develop safer and more effective medicines.

References

  • Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics, 37(9-10), e1800024. Available from: [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • Reinhard, F. B., & D'Agostino, M. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4447. Available from: [Link]

  • Zhang, H., Wang, Y., Song, C., Ling, C., & Zhang, T. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Chemical Biology, 17(2), 399-407. Available from: [Link]

  • Amara, N., & Sharma, R. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 799. Available from: [Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Martinez Molina, D. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available from: [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available from: [Link]

  • Dayalan Naidu, S., & Dinkova-Kostova, A. T. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. Available from: [Link]

  • Sharma, R., Amara, N., & Pin, A. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 23(21), 13359. Available from: [Link]

  • Wang, Y., & Zhang, T. (2022). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 5(1), 1-12. Available from: [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available from: [Link]

  • Gilson, M. K., & Zhou, T. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 13037-13042. Available from: [Link]

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberl, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. Available from: [Link]

  • Miljković, F., & Bajorath, J. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(24), 3149-3156. Available from: [Link]

  • Pelago Bioscience. (n.d.). Proteome-Wide CETSA® Profiling Accelerates Drug Discovery. Pelago Bioscience. Available from: [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available from: [Link]

  • Diks, S. H., & Peppelenbosch, M. P. (2013). Kinome profiling. Methods in Molecular Biology, 1052, 3-17. Available from: [Link]

  • Hughes, T. V., & Williams, T. D. (2014). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 19(6), 717-727. Available from: [Link]

  • Weerapana, E., & Cravatt, B. F. (2011). Mapping Proteome-Wide Interactions of Reactive Chemicals Using Chemoproteomic Platforms. Current Opinion in Chemical Biology, 15(1), 61-68. Available from: [Link]

  • Sartorius. (n.d.). Cell-Based Assays. Sartorius. Available from: [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. DiscoverX. Available from: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Available from: [Link]

  • Zhang, T., & Wang, Y. (2021). Assessing target engagement using proteome-wide solvent shift assays. eLife, 10, e71921. Available from: [Link]

  • Knapp, S., & von Delft, F. (2020). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 63(15), 8069-8087. Available from: [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available from: [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. Available from: [Link]

  • Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. Available from: [Link]

  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesfay, M. Z., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available from: [Link]

  • Kumar, A., & Sharma, S. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. Chemistry Central Journal, 11(1), 1-13. Available from: [Link]

  • Kethireddy, S., & Reddy, C. S. (2018). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal, 12(1), 1-8. Available from: [Link]

  • Kethireddy, S., & Reddy, C. S. (2018). Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... ResearchGate. Available from: [Link]

  • Hamajima, T., Takahashi, F., Kato, K., Sugano, Y., Yamaki, S., Suzuki, D., ... & Fukahori, H. (2019). Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. Bioorganic & Medicinal Chemistry, 27(6), 1056-1064. Available from: [Link]

  • Displayr. (n.d.). What is a Dendrogram? Hierarchical Cluster Analysis. Displayr. Available from: [Link]

  • Wheaton College. (n.d.). Reading Dendrograms. Wheaton College. Available from: [Link]

  • NCSS. (n.d.). Hierarchical Clustering / Dendrograms. NCSS. Available from: [Link]

  • PubChem. (n.d.). 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine. PubChem. Available from: [Link]

  • Barlaam, B., & Ducray, R. (2017). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1259-1264. Available from: [Link]

  • Reddit. (2021). [Q] How to interpret a hierarchical clustering dendrogram? Reddit. Available from: [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine. Chongqing Chemdad Co., Ltd. Available from: [Link]

Sources

Safety Operating Guide

Guide to the Safe and Compliant Disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every stage of the experimental workflow, including the final disposal of materials, is conducted with the highest standards of safety, efficiency, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine, moving beyond a simple checklist to explain the scientific rationale behind each procedure. Adherence to these guidelines is critical for protecting laboratory personnel, the environment, and ensuring your institution's compliance with waste management regulations.

Hazard Assessment and Core Principles

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine is a heterocyclic organic compound primarily classified as an irritant. The immediate risks associated with this compound dictate the necessary precautions for its handling and disposal.

The foundational principle of disposal for this compound is that it must be managed as hazardous chemical waste . Under no circumstances should it be disposed of via standard laboratory drains or in the regular trash.[1][2][3] This is to prevent the contamination of waterways and soil, and to comply with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States and equivalent local and international laws.[1]

Hazard Identification: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

The following table summarizes the hazard classifications for this compound according to the Globally Harmonized System (GHS), which provides a universal framework for chemical hazard communication.

Hazard ClassGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation.[4]
Eye IrritationH319Causes serious eye irritation.[4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[4]

Data sourced from PubChem CID 135625409.[4]

Procedural Guide: Waste Collection and Segregation

The proper collection of chemical waste at its point of generation is the most critical step in ensuring a safe disposal pathway. This process, known as accumulation, must be systematic and meticulously documented.

Step 1: Don Personal Protective Equipment (PPE)

Given the compound's irritant properties, direct contact must be avoided. Before handling the waste, ensure you are wearing the following:

  • Safety Goggles: To protect against accidental splashes causing serious eye irritation.

  • Nitrile Gloves: To prevent skin contact and irritation. Always inspect gloves for integrity before use and use proper removal techniques to avoid contaminating your skin.[5]

  • Laboratory Coat: To protect clothing and skin.

Step 2: Select a Compatible Waste Container

The integrity of the disposal process begins with the container.

  • Chemical Compatibility: Use a container made of a material that will not react with the chemical. High-density polyethylene (HDPE) or glass containers are generally preferred for solid organic compounds.[6]

  • Condition: The container must be in good condition, free from cracks or leaks, with a secure, screw-top lid to prevent spills and the release of vapors.[3][7]

  • Headroom: Do not overfill the container. Leave at least one inch of headroom to allow for expansion of contents due to temperature changes.[7]

Step 3: Label the Waste Container Correctly

Proper labeling is a legal requirement and essential for the safety of everyone who will handle the container.

  • Affix a "Hazardous Waste" label to the container before adding any waste.[8]

  • Clearly write the full chemical name: "5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine ". Do not use abbreviations or chemical formulas.

  • List all constituents, including any solvents used in solutions.

  • Indicate the primary hazards by checking the appropriate boxes on the label (e.g., "Irritant").

Step 4: Segregate and Store Waste Appropriately

Chemical waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7]

  • Segregation: Store the waste container for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine away from incompatible materials. Specifically, keep it separate from strong oxidizing agents, acids, and bases to prevent hazardous reactions.[7]

  • Containment: Place the waste container in a secondary containment bin to control any potential leaks.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[8]

Step 5: Arrange for Disposal

Once the container is full or you have completed the project, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. They will manage the final disposal through a licensed professional waste disposal service, which will likely involve high-temperature incineration.[5][9]

Workflow for Decontamination of Empty Containers

Empty containers that once held 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine must be decontaminated before they can be disposed of as regular trash or recycled. This is to ensure no residual chemical remains.

Step 1: Initial Rinse (Solvent Wash)

The causality behind this first step is to dissolve the residual organic solid. Water alone may not be sufficient.

  • Under a chemical fume hood and while wearing appropriate PPE, add a small amount of a water-soluble organic solvent (e.g., acetone or ethanol) to the empty container.

  • Secure the lid and swirl the container to rinse all interior surfaces thoroughly.

  • Crucially, this first rinsate is considered hazardous waste. Decant the solvent rinsate into your labeled hazardous waste container for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine.[10]

Step 2: Subsequent Rinses (Water Wash)
  • After the solvent rinse, perform a "triple rinse" with water. Fill the container approximately 10-20% full with water, cap it, and shake vigorously.[8][11]

  • Empty the water down the drain. Repeat this process two more times for a total of three water rinses.

Step 3: Final Preparation for Disposal
  • Allow the container to air-dry completely in a well-ventilated area, such as in or near the fume hood.

  • Once dry, you must deface or remove the original chemical label to prevent confusion.[3][11]

  • Clearly mark the container as "EMPTY " or "MT ".[10]

  • The decontaminated container can now be disposed of in the regular laboratory trash or designated glass disposal box.[8][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine from generation to final disposal.

DisposalWorkflow Disposal Workflow for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine cluster_waste Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_container Empty Container Decontamination A Generate Waste (Pure solid or solution) B 1. Select Compatible Container (HDPE or Glass) A->B Start Collection I Container Empty? A->I Process Finished C 2. Label as 'Hazardous Waste' (Full Chemical Name) B->C D 3. Add Waste to Container C->D E 4. Store in SAA (Segregated, Secondary Containment) D->E F Container Full? E->F F->E No, continue use G Contact EHS for Pickup F->G Yes H Disposal by Licensed Vendor (Incineration) G->H I->B No, reuse for same waste J Rinse with Solvent (e.g., Acetone) I->J Yes K Collect Rinsate as Hazardous Waste J->K L Triple Rinse with Water J->L After solvent rinse K->D Add to waste container M Deface Label & Mark 'EMPTY' L->M N Dispose in Regular Trash M->N

Caption: Decision workflow for waste handling and container decontamination.

References

  • Daniels Health. (2025).
  • Division of Research Safety, University of Illinois.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Laboratory Waste Guide. (2025).
  • CDH Fine Chemical. (n.d.).
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • American Chemical Society. (n.d.).
  • Chemos GmbH & Co. KG. (n.d.).
  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
  • Pfaltz & Bauer. (n.d.).
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Washington State University Chemistry Storeroom. (n.d.). Chemical Waste Disposal.
  • Occupational Safety and Health Administration (OSHA). (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135625409, 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine (CAS No. 67139-22-4). As researchers and drug development professionals, a deep understanding of a compound's hazard profile is fundamental to establishing a safe and effective laboratory environment. This document moves beyond a simple checklist, offering a procedural framework grounded in risk assessment to ensure your safety and the integrity of your work.

Hazard Assessment: Understanding the Risks

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine is a heterocyclic organic compound often used as a pharmaceutical intermediate.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several primary hazards that dictate our PPE strategy.[3]

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[3]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[3]

The compound is a solid with a melting point between 106-109°C, meaning it is typically handled as a powder.[4][5] This physical state increases the risk of generating airborne dust during routine procedures like weighing and transferring, making the respiratory hazard particularly relevant.

Core PPE Directives: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution; it must be tailored to the specific procedure and the quantities of material being handled. The following recommendations form the basis of a comprehensive safety strategy.

Eye and Face Protection

Due to the severe eye irritation risk (H319), robust eye protection is mandatory at all times.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory where this compound is present.

  • Recommended for Liquid Handling: When handling solutions of the compound or performing any task with a splash risk, chemical splash goggles are required.[6]

  • Required for High-Risk Procedures: For operations with a significant risk of splashing, such as sonicating a solution or working with larger volumes (>1 liter), a face shield must be worn in addition to chemical splash goggles.[6] A face shield alone is insufficient protection.

Hand Protection

To prevent skin irritation (H315), appropriate chemical-resistant gloves are essential.

  • Glove Type: Standard disposable nitrile gloves provide adequate protection for incidental contact. Always inspect gloves for tears or punctures before use.

  • Protocol: Gloves should be removed and replaced immediately if they become contaminated. Never wear gloves outside of the laboratory area. Hands should be thoroughly washed with soap and water after removing gloves.[7]

Body Protection

Protective clothing prevents the compound from contaminating your personal clothes and skin.

  • Standard Attire: A flame-resistant lab coat should be worn and kept fully buttoned.[6]

  • Footwear: Closed-toe and closed-heel shoes are required in the laboratory at all times.[6][8]

  • Additional Protection: For tasks involving large quantities or a high likelihood of spills, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection

The risk of respiratory irritation (H335) from inhaling the powdered compound is a primary concern. The level of respiratory protection depends on the engineering controls available and the scale of the operation.

  • Primary Engineering Control: All weighing and transfer operations involving the solid compound must be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box. This is the most effective way to minimize inhalation exposure.

  • When Respirators are Necessary: If engineering controls are not feasible or are insufficient to control exposure, respiratory protection is required.[8] The specific type of respirator should be determined by a formal risk assessment. For powdered chemicals, a P95 or N95-rated respirator may be appropriate for low-level exposures, but a full-face or half-mask respirator with appropriate particulate cartridges offers a higher protection factor. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[8][9]

Operational and Disposal Plans

A proactive plan for handling, spills, and disposal is critical for maintaining a safe laboratory.

PPE Selection and Use Protocol

The following table summarizes the recommended PPE for various laboratory tasks involving 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid (<10g) Safety Glasses (minimum), Goggles (recommended)Nitrile GlovesLab CoatRequired: Chemical Fume Hood or Ventilated Enclosure
Handling Dilute Solutions (<1 Liter) Chemical Splash GogglesNitrile GlovesLab CoatNot required if handled in a well-ventilated area
Large-Scale Reactions (>1 Liter) Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronWork in a Chemical Fume Hood
Cleaning a Small Spill (<1g) Chemical Splash GogglesNitrile GlovesLab CoatN95 Respirator (if outside of fume hood)
Cleaning a Large Spill (>1g) Goggles & Face ShieldNitrile GlovesLab Coat & ApronEvacuate area; consult safety personnel
Step-by-Step Handling Procedure (Weighing Solid)
  • Preparation: Ensure the chemical fume hood or ventilated enclosure is functioning correctly.

  • Don PPE: Don your lab coat, safety goggles, and nitrile gloves.

  • Staging: Place a tared weigh boat, the chemical container, and a spatula inside the fume hood.

  • Transfer: Carefully open the container inside the hood. Use the spatula to transfer the desired amount of powder to the weigh boat, minimizing any dust generation.

  • Sealing: Securely close the primary chemical container.

  • Cleanup: Gently wipe down the spatula and any minor dust particles on the balance with a damp paper towel.

  • Disposal: Dispose of the contaminated paper towel in the designated solid chemical waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first), and wash hands thoroughly.

Spill and Emergency Response
  • Minor Spill (Solid): For a small spill (<1g), avoid generating dust.[7] Gently cover the spill with damp paper towels, then carefully sweep the material into a designated waste container. Clean the area with soap and water.

  • Major Spill: In the event of a large spill, evacuate the immediate area and alert your supervisor and institutional safety office.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[10][11] Remove contaminated clothing.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.

Disposal Plan

All waste, including contaminated PPE (gloves, paper towels) and excess chemical, must be disposed of as hazardous chemical waste.[10] Place materials in a clearly labeled, sealed container and follow your institution's specific guidelines for hazardous waste pickup. Do not dispose of this chemical down the drain.[12]

Visualization of Safety Protocols

Decision Logic for Respiratory Protection

The following diagram illustrates the decision-making process for selecting appropriate respiratory controls when handling the solid form of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine.

PPE_Decision_Flowchart start Start: Handling Solid 5,6,7,8-Tetrahydroimidazo [1,2-a]pyrimidine q_fume_hood Is a certified chemical fume hood or ventilated enclosure available? start->q_fume_hood use_fume_hood YES: Perform all manipulations of solid inside the enclosure. q_fume_hood->use_fume_hood  Yes q_scale NO: Assess Scale and Dust Potential q_fume_hood->q_scale  No end_procedure Proceed with Caution use_fume_hood->end_procedure small_scale Small Scale (<1g) Minimal Dust Potential q_scale->small_scale Low Risk large_scale Large Scale (>1g) or High Dust Potential q_scale->large_scale High Risk use_respirator Wear N95/P95 Respirator (at minimum). Requires fit testing. small_scale->use_respirator stop_work STOP WORK. Consult EHS. Work is not safe to proceed. large_scale->stop_work use_respirator->end_procedure

Caption: Decision flowchart for selecting respiratory protection.

References

  • 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine . ChemBK. Available from: [Link]

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine|67139-22-4 . MOLBASE. Available from: [Link]

  • 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine . Chongqing Chemdad Co., Ltd. Available from: [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 . Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Personal Protective Equipment in Chemistry . Dartmouth College, Environmental Health and Safety. Available from: [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. Available from: [Link]

  • Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine . Carl Roth. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
Reactant of Route 2
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.